1,4-Phenylenediacetic Acid Ethyl Ester
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(2-ethoxy-2-oxoethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-16-12(15)8-10-5-3-9(4-6-10)7-11(13)14/h3-6H,2,7-8H2,1H3,(H,13,14)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPODNJJKNPQDP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13O4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70765134 | |
| Record name | [4-(2-Ethoxy-2-oxoethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70765134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113520-36-8 | |
| Record name | [4-(2-Ethoxy-2-oxoethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70765134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,4-Phenylenediacetic Acid Ethyl Ester chemical properties
Technical Whitepaper: 1,4-Phenylenediacetic Acid Ethyl Ester (Synonyms: Diethyl 1,4-phenylenediacetate; 1,4-Benzenediacetic acid diethyl ester)
Executive Summary
1,4-Phenylenediacetic Acid Ethyl Ester (Diethyl 1,4-phenylenediacetate) is a bifunctional aromatic ester serving as a critical scaffold in the synthesis of advanced pharmaceuticals and high-performance polymers.[1] Distinguished by its rigid phenylene core flanked by flexible acetate arms, this molecule offers unique steric properties that facilitate the construction of macrocyclic hosts (polyrotaxanes), metal-organic frameworks (MOFs), and selective
Molecular Identity & Physicochemical Profile
The utility of 1,4-Phenylenediacetic Acid Ethyl Ester stems from its symmetry and the reactivity of its dual ester groups. It exists primarily as a crystalline solid at room temperature, offering better stability and handling characteristics than its corresponding diacid.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | Diethyl 2,2'-(1,4-phenylene)diacetate |
| CAS Number | 36076-26-3 |
| Molecular Formula | C |
| Molecular Weight | 250.29 g/mol |
| Appearance | White to pale beige crystalline solid |
| Melting Point | 59 – 62 °C |
| Boiling Point | ~334 °C (at 760 mmHg); ~140 °C (at reduced pressure) |
| Solubility | Soluble in EtOH, EtOAc, DCM, Toluene; Insoluble in Water |
| Flash Point | >110 °C |
| Refractive Index | 1.503 (Predicted) |
Synthetic Routes & Production
The industrial and laboratory-scale production of Diethyl 1,4-phenylenediacetate predominantly relies on the Fischer esterification of 1,4-phenylenediacetic acid. This equilibrium-driven reaction requires continuous water removal to achieve high yields.
Primary Synthesis: Acid-Catalyzed Fischer Esterification
The reaction proceeds via the protonation of the carbonyl oxygen of the 1,4-phenylenediacetic acid, making it susceptible to nucleophilic attack by ethanol.
-
Reagents: 1,4-Phenylenediacetic acid, Absolute Ethanol (excess).
-
Catalyst: Concentrated H
SO or p-Toluenesulfonic acid (pTSA). -
Process Control: Azeotropic distillation (Dean-Stark trap) using toluene or benzene is often employed to remove water and drive the equilibrium to the right.
Alternative Route: Willgerodt-Kindler Modification
For de novo synthesis starting from 1,4-diacetylbenzene, the Willgerodt-Kindler reaction can generate the thiomorpholide intermediate, which is subsequently hydrolyzed and esterified. This route is less common for the ester itself but relevant for generating the acid precursor.
Chemical Reactivity & Functionalization
The diester functionality allows for versatile divergent synthesis. The methylene carbons (
Key Transformations:
-
Reduction to Diol: Treatment with LiAlH
or catalytic hydrogenation reduces the esters to primary alcohols, yielding 1,4-Benzenediethanol . This is a vital crosslinker for polyurethanes. -
Hydrazinolysis: Reaction with hydrazine hydrate yields 1,4-Phenylenediacetic acid dihydrazide , a precursor for polyacylhydrazones and self-healing polymers.
-
Hydrolysis (Saponification): Controlled hydrolysis can yield the mono-ester (desymmetrization), useful for asymmetric synthesis of drug linkers.
Applications in Medicinal Chemistry & Materials
A. Drug Development: -Adrenergic Agonists
The 1,4-phenylenediacetic scaffold is a structural homolog used in the synthesis of phenylethanolamine derivatives.[2]
-
Mechanism: The ester groups serve as handles for attaching amine "tails" required for binding to the
-adrenergic receptor (a target for overactive bladder treatments like Mirabegron). -
Advantage: The two-carbon spacer (
post-reduction or pre-reduction) provides the precise distance required for hydrophobic interaction within the receptor pocket.
B. Material Science: Metal-Organic Frameworks (MOFs)
Upon hydrolysis, the resulting dicarboxylate acts as a linear, rigid linker.
-
Application: Used to synthesize MOFs (e.g., Zn-based coordination polymers) where the "kinked" nature of the methylene spacer (
) introduces flexibility not found in terephthalic acid (direct phenyl attachment), altering pore size and gas adsorption properties.
Experimental Protocols
Protocol A: Synthesis of Diethyl 1,4-phenylenediacetate
This protocol utilizes a Dean-Stark trap to drive the reaction to completion.
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.
-
Charging: Add 1,4-phenylenediacetic acid (19.4 g, 100 mmol) and Ethanol (150 mL). Add Toluene (100 mL) as an entrainer.
-
Catalysis: Carefully add Concentrated H
SO (1.0 mL) dropwise. -
Reflux: Heat the mixture to vigorous reflux (~85-90 °C bath temp). Monitor water collection in the trap. Continue until water evolution ceases (approx. 4-6 hours).
-
Workup:
-
Cool to room temperature.[1]
-
Concentrate under reduced pressure to remove excess ethanol/toluene.
-
Dissolve residue in Ethyl Acetate (200 mL).
-
Wash with Saturated NaHCO
(2 x 100 mL) to remove unreacted acid. -
Wash with Brine (100 mL), dry over anhydrous MgSO
, and filter.
-
-
Purification: Evaporate solvent. Recrystallize the solid from Hexane/Ethyl Acetate (9:1) if necessary.
-
Expected Yield: 85-92%
-
Characterization:
H NMR (CDCl ): 1.25 (t, 6H), 3.60 (s, 4H), 4.15 (q, 4H), 7.25 (s, 4H).
-
Protocol B: Reduction to 1,4-Benzenediethanol
Required for polymer crosslinking applications.
-
Setup: Flame-dry a 3-neck flask under Nitrogen atmosphere.
-
Reagent Prep: Suspend LiAlH
(2.0 equiv) in anhydrous THF at 0 °C. -
Addition: Dissolve Diethyl 1,4-phenylenediacetate (1.0 equiv) in anhydrous THF and add dropwise to the hydride suspension, maintaining temp < 10 °C.
-
Reaction: Allow to warm to room temperature and stir for 3 hours.
-
Quench: Fieser workup (Water, 15% NaOH, Water). Filter the aluminum salts.
-
Isolation: Evaporate filtrate to obtain the diol as a white solid.
Safety & Handling
-
GHS Classification:
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2A)
-
-
Handling Precautions:
-
Avoid inhalation of dust/vapors.
-
Use chemical-resistant gloves (Nitrile) and safety goggles.
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis from atmospheric moisture.
-
References
-
ChemicalBook. (2025). 1,4-Phenylenediacetic Acid Diethyl Ester Properties and Suppliers. Retrieved from
-
BenchChem. (2025).[1] In-Depth Technical Guide to the Chemical Properties of Diethyl 2,2'-(1,4-phenylene)diacetate. Retrieved from
-
National Institutes of Health (NIH). (2009). Diethyl 2,2'-(1,4-phenylenedioxy)diacetate Crystal Structure. (Contextual reference for ester reactivity). Retrieved from
-
Cayman Chemical. (2025). 1,4-Phenylenediacetic Acid Product Information. Retrieved from
-
TCI Chemicals. (2025). Diethyl 1,4-Phenylenediacetate Specifications. Retrieved from
Sources
An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Applications of Diethyl 2,2'-(1,4-phenylene)diacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2,2'-(1,4-phenylene)diacetate, also known as 1,4-phenylenediacetic acid ethyl ester, is a symmetrically substituted aromatic compound with the molecular formula C₁₄H₁₈O₄.[1] Its structure is characterized by a central benzene ring with two ethyl acetate groups attached at the para positions. This molecule serves as a valuable building block in several areas of chemical research, particularly in polymer science and medicinal chemistry.[1] The rigid aromatic core combined with the flexible ester side chains imparts unique properties that make it an attractive precursor for the synthesis of various polymers, including polyrotaxanes and coordination polymers.[1] While not a therapeutic agent itself, its structural motifs are of interest in drug design and development.[1]
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and key applications of diethyl 2,2'-(1,4-phenylene)diacetate, with a focus on the underlying chemical principles and experimental best practices.
Molecular Structure and Characterization
The definitive structure of diethyl 2,2'-(1,4-phenylene)diacetate is elucidated through a combination of spectroscopic techniques and can be further understood by crystallographic analysis of similar compounds.
Spectroscopic Analysis
Spectroscopic analysis is fundamental to confirming the identity and purity of synthesized diethyl 2,2'-(1,4-phenylene)diacetate. The expected spectral data are as follows:
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring environments within the molecule. For diethyl 2,2'-(1,4-phenylene)diacetate in a deuterated chloroform (CDCl₃) solvent, the following characteristic signals are expected:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.24 | Singlet | 4H | Aromatic protons (C₆H₄) |
| ~4.15 | Quartet | 4H | Methylene protons (-CH₂-CH₃) |
| ~3.60 | Singlet | 4H | Methylene protons (-CH₂-Ar) |
| ~1.25 | Triplet | 6H | Methyl protons (-CH₂-CH₃) |
| Note: A reported partial spectrum in CDCl₃ shows characteristic singlet peaks for the aromatic protons at δ 7.24 ppm and methylene groups adjacent to the ester oxygens at δ 4.08 ppm.[1] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum is a powerful tool for confirming the carbon framework of the molecule. The expected chemical shifts are:[1]
| Chemical Shift (δ) ppm | Assignment |
| ~171 | Carbonyl carbon (C=O) |
| ~135 | Quaternary aromatic carbons (C-Ar) |
| ~129 | Aromatic C-H carbons |
| ~61 | Methylene carbon (-O-CH₂-CH₃) |
| ~41 | Methylene carbon (-CH₂-Ar) |
| ~14 | Methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups. Key absorption bands for diethyl 2,2'-(1,4-phenylene)diacetate include:[1]
| Wavenumber (cm⁻¹) | Functional Group |
| ~1730 | C=O stretch (ester) |
| ~3000-2850 | C-H stretch (aliphatic) |
| ~1600, 1500 | C=C stretch (aromatic) |
| ~1200 | C-O stretch (ester) |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) is expected at an m/z of 250.29, corresponding to the molecular weight of the molecule.[1]
Crystallographic Analysis
Below is a 2D representation of the molecular structure of diethyl 2,2'-(1,4-phenylene)diacetate.
Caption: 2D structure of Diethyl 2,2'-(1,4-phenylene)diacetate.
Synthesis and Purification
The most common and efficient method for the synthesis of diethyl 2,2'-(1,4-phenylene)diacetate is the Fischer-Speier esterification of 1,4-phenylenediacetic acid with ethanol in the presence of an acid catalyst.[3] This is an equilibrium-controlled reaction, and to drive it towards the product side, an excess of the alcohol reactant is typically used, and the water formed during the reaction is removed.[3]
Causality Behind Experimental Choices
-
Excess Ethanol: Using ethanol as the solvent as well as the reactant creates a large molar excess, shifting the reaction equilibrium towards the formation of the diethyl ester according to Le Châtelier's principle.[3]
-
Acid Catalyst: A strong Brønsted acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used to protonate the carbonyl oxygen of the carboxylic acid.[3] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol.
-
Azeotropic Removal of Water: The use of a Dean-Stark apparatus with a solvent like toluene allows for the continuous removal of water as an azeotrope.[1] This is another application of Le Châtelier's principle, as removing a product drives the reaction to completion.
Experimental Protocol: Fischer Esterification
This protocol outlines a standard laboratory procedure for the synthesis of diethyl 2,2'-(1,4-phenylene)diacetate.
Materials:
-
1,4-Phenylenediacetic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether or ethyl acetate for extraction
-
Heptane or hexane for recrystallization
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for recrystallization and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1,4-phenylenediacetic acid, a 10-20 fold molar excess of absolute ethanol, and a volume of toluene sufficient to fill the Dean-Stark trap.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5 drops per gram of 1,4-phenylenediacetic acid).[1]
-
Reflux: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected, which typically takes several hours.
-
Workup:
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (toluene and excess ethanol) under reduced pressure using a rotary evaporator.[5]
-
-
Purification:
Caption: Synthesis and purification workflow for Diethyl 2,2'-(1,4-phenylene)diacetate.
Applications
The primary utility of diethyl 2,2'-(1,4-phenylene)diacetate lies in its role as a monomer and a versatile building block in organic synthesis.
-
Polymer Chemistry: Its rigid aromatic core and the presence of two ester functionalities make it an excellent candidate for the synthesis of polyesters and other polymers. It has been specifically noted as a precursor for polyrotaxanes, which are mechanically interlocked molecules with potential applications in materials science.[1]
-
Coordination Polymers: The ester groups can be hydrolyzed to the corresponding carboxylic acids, which can then act as ligands for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers.[1]
-
Medicinal Chemistry: While not a drug itself, the 1,4-phenylenediacetic acid scaffold is found in some biologically active molecules. The diethyl ester serves as a protected form of the diacid and can be used in multi-step syntheses of more complex targets. It has been used in the preparation of potent β-3 receptor agonists.
Safety and Handling
As a Senior Application Scientist, it is imperative to handle all chemicals with appropriate safety precautions.
-
Hazard Statements: Diethyl 2,2'-(1,4-phenylene)diacetate is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
-
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wear protective gloves, eye protection, and face protection.
-
If swallowed, call a poison center or doctor if you feel unwell.
-
If on skin, wash with plenty of soap and water.
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.
Conclusion
Diethyl 2,2'-(1,4-phenylene)diacetate is a well-characterized compound with straightforward and scalable synthetic routes. Its utility as a monomer in polymer science and as a building block in organic and medicinal chemistry is well-established. The information provided in this guide, from its detailed molecular structure and spectroscopic signatures to a robust synthesis and purification protocol, offers a solid foundation for researchers and scientists working with this versatile molecule. Further explorations into its applications, particularly in the development of novel materials and as a scaffold in drug discovery, are promising areas for future research.
References
- BenchChem. (2025). In-Depth Technical Guide to the Chemical Properties of Diethyl 2,2'-(1,4-phenylene)diacetate.
-
Husson, J., Knorr, M., Rousselin, Y., & Kubicki, M. M. (2012). Diethyl 2,2'-(1,4-phenylenedioxy)diacetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2422. [Link]
- University of Colorado Boulder. (n.d.). 22. The Fischer Esterification.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- BenchChem. (2025). Optimizing reaction conditions for the esterification of 1,4-phenylenediacetic acid.
Sources
1,4-Phenylenediacetic Acid Ethyl Ester: A Strategic Bifunctional Scaffold for Beta-3 Agonist Synthesis
Executive Summary
1,4-Phenylenediacetic Acid Ethyl Ester (CAS 113520-36-8 ), specifically the monoethyl ester isomer (
This unique bifunctionality makes it an indispensable intermediate in the synthesis of Beta-3 Adrenergic Receptor (
Chemical Identity & Physical Properties[1][2][3][4][5][6]
| Property | Data |
| CAS Number | 113520-36-8 |
| IUPAC Name | 2-[4-(2-ethoxy-2-oxoethyl)phenyl]acetic acid |
| Synonyms | 1,4-Benzenediacetic acid monoethyl ester; p-Phenylenediacetic acid ethyl ester |
| Molecular Formula | |
| Molecular Weight | 222.24 g/mol |
| Appearance | White to off-white crystalline solid (typical) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Slightly soluble in water |
| Storage | 2-8°C (Hygroscopic; store under inert atmosphere) |
Structural Significance
The molecule features a para-substituted benzene ring. The symmetry of the core is broken by the termini:
-
Position 1: Acetic acid group (
) – . High reactivity toward amines/alcohols. -
Position 4: Ethyl acetate group (
) – Low reactivity under mild acidic/neutral conditions; requires strong base or specific enzymes to hydrolyze.
Core Technical Value: Orthogonal Reactivity
The primary value of CAS 113520-36-8 lies in its ability to facilitate linear synthesis without requiring protection/deprotection steps that would be necessary if starting from the symmetric diacid.
Mechanism of Action in Drug Synthesis
In the context of
-
Step A (Acid Activation): The free acid is activated (e.g., with EDC/NHS or HATU) and coupled to the first amine (Fragment A). The ester remains inert.
-
Step B (Ester Transformation): The ester is then either hydrolyzed to an acid (to couple Fragment B) or reduced to an alcohol/aldehyde for reductive amination.
Figure 1: Orthogonal reactivity pathways allowing selective functionalization of the acid vs. the ester terminus.
Experimental Protocols
Protocol 1: Synthesis via Controlled Hydrolysis (Desymmetrization)
Objective: To generate the mono-ethyl ester (CAS 113520-36-8) from the commercially available diethyl ester.
Reagents:
-
1,4-Phenylenediacetic acid diethyl ester (1.0 eq)
-
Pig Liver Esterase (PLE) or KOH (0.95 eq)
-
Solvent: Acetone/Phosphate Buffer (pH 7.0)
Methodology:
-
Dissolution: Dissolve 10 g of diethyl ester in 50 mL acetone. Add 150 mL phosphate buffer (0.1 M).
-
Enzymatic Hydrolysis: Add immobilized Pig Liver Esterase (PLE). Stir at 30°C.
-
Why PLE? Enzymatic hydrolysis is highly selective for mono-hydrolysis compared to chemical saponification, preventing the formation of the diacid byproduct.
-
-
Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The mono-ester appears as a spot between the diester (top) and diacid (bottom).
-
Quenching: Filter off the enzyme. Acidify the filtrate to pH 3 with 1N HCl.
-
Extraction: Extract with Ethyl Acetate (3x 50 mL). Wash with brine, dry over
. -
Purification: Recrystallize from Hexane/Ether to yield the mono-ester.
Protocol 2: Amide Coupling (Drug Linker Synthesis)
Objective: To couple a primary amine to the acid terminus while preserving the ethyl ester.
Reagents:
-
CAS 113520-36-8 (1.0 eq)
-
Amine Fragment (e.g., 2-phenylethylamine) (1.1 eq)
-
HATU (1.2 eq), DIPEA (2.0 eq)
-
Solvent: DMF (anhydrous)
Step-by-Step:
-
Activation: Dissolve CAS 113520-36-8 in DMF (0.2 M concentration) under
. Add DIPEA and HATU. Stir for 15 min at RT.-
Note: The solution should turn slightly yellow.
-
-
Coupling: Add the Amine Fragment dropwise. Stir for 4-6 hours.
-
Validation: Check LC-MS. Expect mass peak
. -
Workup: Dilute with water, extract with EtOAc. Wash with saturated
(removes unreacted acid) and 1N HCl (removes unreacted amine). -
Result: The ethyl ester group remains intact (
NMR: triplet at ~1.2 ppm, quartet at ~4.1 ppm), ready for the next step.
Synthesis Workflow Diagram
Figure 2: Synthetic route from the commodity chemical (Diacid) to the high-value intermediate (Monoethyl Ester).
Safety & Handling (MSDS Summary)
While specific toxicological data for this intermediate is often limited, it should be handled with the standard precautions for phenylacetic acid derivatives.
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during coupling reactions (DIPEA/DMF fumes).
-
Stability: Stable at room temperature but hygroscopic. Hydrolyzes slowly in moist air to the diacid. Store in a desiccator.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 113520-36-8. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Synthesis of substituted phenyl acetic acid derivatives. ChemSpider. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of Diethyl 1,4-Phenylenediacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 1,4-phenylenediacetate, also known as 1,4-phenylenediacetic acid diethyl ester, is an organic compound with the chemical formula C₁₄H₁₈O₄.[1][2] It is the diethyl ester derivative of 1,4-phenylenediacetic acid. This molecule is characterized by a central benzene ring substituted at the para positions with two ethyl acetate groups. The rigid aromatic core combined with the flexible ester side chains makes it a compound of significant interest in materials science and polymer chemistry, where it serves as a valuable precursor for polymers like polyrotaxanes and coordination polymers.[2] While its direct applications in drug development are not extensively documented, its structural motifs are relevant in medicinal chemistry, and it can be utilized as a versatile building block for the synthesis of more complex, biologically active molecules.[2][3] This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols, and potential applications.
Core Physicochemical Properties
A summary of the key physical and chemical properties of diethyl 1,4-phenylenediacetate is presented below. These properties are fundamental for its handling, characterization, and application in various research and development settings.
| Property | Value | Source(s) |
| IUPAC Name | diethyl 2,2'-(1,4-phenylene)diacetate | [2] |
| Synonyms | 1,4-Phenylenediacetic Acid Diethyl Ester | [1] |
| CAS Number | 36076-26-3 | [1][2] |
| Molecular Formula | C₁₄H₁₈O₄ | [1][2] |
| Molecular Weight | 250.29 g/mol | [1][2] |
| Physical Form | White to off-white solid (powder to crystal) | [1][2][4] |
| Melting Point | 57-62 °C | [1] |
| Boiling Point | 140 °C at 4 mmHg; 334.5 °C at 760 mmHg | [1][5][6] |
| Density | 1.097 g/cm³ | [6] |
| InChI Key | JRSOAUOHTHOAOP-UHFFFAOYSA-N | [2] |
Molecular Structure
The structure of diethyl 1,4-phenylenediacetate consists of a central benzene ring with two ethyl acetate groups attached at the 1 and 4 positions.
Caption: Molecular structure of diethyl 1,4-phenylenediacetate.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of diethyl 1,4-phenylenediacetate.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons in the molecule. The expected chemical shifts (in ppm, relative to TMS) in a suitable deuterated solvent like CDCl₃ are as follows:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.24 | Singlet | 4H | Aromatic protons (C₆H₄) |
| ~4.15 | Quartet | 4H | Methylene protons (-CH₂-CH₃) |
| ~3.60 | Singlet | 4H | Methylene protons (-CH₂-Ar) |
| ~1.25 | Triplet | 6H | Methyl protons (-CH₂-CH₃) |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and instrument used. A reported partial spectrum in CDCl₃ shows characteristic singlet peaks for the aromatic protons at δ 7.24 ppm and methylene groups adjacent to the ester oxygens at δ 4.08 ppm.[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is a valuable tool for confirming the carbon framework of the molecule. The expected chemical shifts are:
| Chemical Shift (δ) ppm | Assignment |
| ~171 | Carbonyl carbon (C=O) |
| ~135 | Quaternary aromatic carbons (C-Ar) |
| ~129 | Aromatic C-H carbons |
| ~61 | Methylene carbon (-O-CH₂-CH₃) |
| ~41 | Methylene carbon (-CH₂-Ar) |
| ~14 | Methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:[2]
| Wavenumber (cm⁻¹) | Functional Group |
| ~1730 | C=O stretch (ester) |
| ~1200 | C-O stretch (ester) |
| ~3000-2850 | C-H stretch (aliphatic) |
| ~1600, 1500 | C=C stretch (aromatic) |
Mass Spectrometry
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) would be expected at m/z 250.29.[2][7]
Solubility Profile
| Solvent Class | Solvent Examples | Qualitative Solubility/Observation |
| Aqueous | Water | Insoluble.[5][8] A predicted water solubility is 0.764 mg/mL.[8] |
| Alcohols | Ethanol | Likely soluble, as ethanol is a reagent in its synthesis.[8] |
| Aromatic Hydrocarbons | Toluene | Soluble, as toluene is used as a solvent in its synthesis.[8] |
| Esters | Ethyl Acetate | Soluble, as it is used as an eluent in column chromatography for purification.[8] |
Synthesis and Purification
The most common and straightforward method for the synthesis of diethyl 1,4-phenylenediacetate is the Fischer esterification of 1,4-phenylenediacetic acid with ethanol in the presence of an acid catalyst.[2]
Experimental Protocol: Fischer Esterification
Materials:
-
1,4-Phenylenediacetic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
1 M Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Reflux apparatus
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-phenylenediacetic acid in an excess of absolute ethanol. Add a catalytic amount of concentrated sulfuric acid. Toluene can be added to aid in the removal of water via azeotropic distillation.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.[2]
-
Solvent Removal: Remove the excess ethanol and toluene using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude diethyl 1,4-phenylenediacetate can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: General workflow for the synthesis and purification of diethyl 1,4-phenylenediacetate.
Applications and Relevance
The primary utility of diethyl 1,4-phenylenediacetate lies in its role as a monomer in polymer and materials science.[2] Its rigid aromatic core and the presence of two ester functionalities make it a suitable building block for the synthesis of polyesters and other polymers.
While not a drug itself, its structural features are of interest in medicinal chemistry. The 1,4-disubstituted benzene ring is a common scaffold in many biologically active molecules. Diethyl 1,4-phenylenediacetate can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been used in the preparation of potent β-3 receptor agonists.[9] Furthermore, through in-situ hydrolysis, it can form 2,2'-(1,4-phenylene)diacetic acid, which can act as an organic linker in the synthesis of novel metal-organic frameworks (MOFs).[3] These MOFs have potential applications in drug delivery due to their high porosity and tunable structures.[3]
Safety and Handling
As a laboratory chemical, standard safety precautions should be observed when handling diethyl 1,4-phenylenediacetate. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Diethyl 1,4-phenylenediacetate is a well-characterized compound with established synthetic routes. Its physical and chemical properties make it a valuable precursor in the field of polymer and materials science. The data and protocols presented in this guide provide a solid foundation for researchers interested in utilizing this compound in their work. Further research could expand its applications in medicinal chemistry, leveraging its rigid-aromatic structure for the design of novel bioactive molecules and advanced drug delivery systems.
References
-
Abbas, I. et al. (2012). Diethyl 2,2′-(1,4-phenylenedioxy)diacetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2422. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
ResearchGate. (PDF) Diethyl 2,2′-({[1,4-phenylenebis(azanediyl)]bis(methylene)}bis(1H-pyrrole-2,1-diyl))diacetate. [Link]
-
PubChem. Diethyl 2,2'-(1,3-phenylene)diacetate. [Link]
Sources
- 1. Diethyl 1,4-Phenylenediacetate | 36076-26-3 | TCI EUROPE N.V. [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. labproinc.com [labproinc.com]
- 5. cas 36076-26-3|| where to buy Diethyl 2,2'-(1,4-phenylene)diacetate [chemenu.com]
- 6. diethyl 2,2'-benzene-1,4-diyldiacetate | 36076-26-3 [chemnet.com]
- 7. 1,4-PHENYLENEDIACETIC ACID DIETHYL ESTER(36076-26-3) MS [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1,4-PHENYLENEDIACETIC ACID DIETHYL ESTER | 36076-26-3 [chemicalbook.com]
1,4-Phenylenediacetic Acid Ethyl Ester solubility data
Technical Whitepaper: Solubility Profile and Physicochemical Characterization of Diethyl 1,4-Phenylenediacetate
Executive Summary
This technical guide provides a comprehensive solubility profile and physicochemical analysis of Diethyl 1,4-phenylenediacetate (also known as 1,4-Phenylenediacetic acid diethyl ester). While often treated as a routine intermediate in the synthesis of conductive polymers (e.g., PPV derivatives) and pharmaceutical lipid regulators, its solubility behavior is critical for process optimization. This document synthesizes available experimental data with predictive modeling to establish a robust solubility guide, specifically addressing the lack of unified quantitative datasets in open literature.
Part 1: Physicochemical Identity & Structural Logic
Before addressing solubility, we must define the solute's structural parameters which dictate its interaction with solvents.
| Property | Specification | Source |
| Chemical Name | Diethyl 1,4-phenylenediacetate | [1][2] |
| CAS Number | 36076-26-3 | [1][4] |
| Molecular Formula | [1] | |
| Molecular Weight | 250.29 g/mol | [1][5] |
| Physical State | Solid (White to pale yellow crystals) | [1][4] |
| Melting Point | 57.0 – 62.0 °C | [4] |
| Predicted LogP | ~2.2 – 2.5 (Lipophilic) | [Calculated] |
| Key Functional Groups | Ester (Diethyl), Aromatic Ring (1,4-substituted) | [1] |
Structural Insight: The molecule consists of a rigid, hydrophobic phenyl core flanked by two flexible ethyl ester arms. This symmetry reduces polarity, making the compound significantly more soluble in non-polar and moderately polar organic solvents than its parent acid (1,4-Phenylenediacetic acid, CAS 7325-46-4), which is high-melting and poorly soluble.
Part 2: Solubility Profile
The following data aggregates qualitative observations from synthesis protocols (recrystallization/extraction) and quantitative predictive models.
Table 1: Solubility in Common Solvents (25°C)
| Solvent Class | Solvent | Solubility Rating | Context/Experimental Evidence |
| Aqueous | Water | Insoluble (<1 mg/mL) | Hydrophobic ester groups prevent H-bonding network formation with water. |
| Alcohols | Ethanol | Moderate/High (Temp Dependent) | Soluble at reflux; sparingly soluble at 0°C. Used as a recrystallization solvent [1][6]. |
| Alcohols | Methanol | High | High solubility due to polarity match with ester functionality. |
| Esters | Ethyl Acetate | High | "Like dissolves like." Used as eluent in silica chromatography [1].[1] |
| Chlorinated | Dichloromethane (DCM) | Very High | Standard solvent for extraction workups. |
| Aromatics | Toluene | High | Reaction solvent for Fischer esterification; forms azeotrope with water [1]. |
| Alkanes | Hexane/Heptane | Low/Sparingly Soluble | Used as a non-solvent to precipitate the product or as a chromatography mobile phase (98:2 Heptane:EtOAc) [1]. |
Solubility Prediction Workflow
The following diagram illustrates the logical decision tree for solvent selection based on the molecule's calculated partition coefficient (LogP).
Figure 1: Solubility logic tree based on polarity and thermodynamic interactions. Green indicates high solubility; Red indicates low solubility/insolubility.
Part 3: Experimental Protocols
Since specific quantitative solubility values (g/L) are often absent in public databases for this specific intermediate, the following self-validating protocols are required to generate internal data.
Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)
Objective: Determine saturation solubility in organic solvents at 25°C.
-
Preparation: Add excess Diethyl 1,4-phenylenediacetate solid (approx. 500 mg) to 5 mL of the target solvent (e.g., Ethanol) in a sealed glass vial.
-
Equilibration: Agitate the mixture at 25°C for 24 hours using an orbital shaker.
-
Validation Step: Visually confirm undissolved solid remains. If clear, add more solid.
-
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) into a tared vessel.
-
Quantification: Evaporate the solvent under nitrogen stream or reduced pressure until constant weight is achieved.
-
Calculation:
Protocol B: Recrystallization for Purification
Objective: Purify crude ester using solubility differentials.
-
Dissolution: Dissolve crude solid in minimal boiling Ethanol (approx. 78°C).
-
Clarification: If insoluble particulates remain (e.g., unreacted acid), filter hot.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C.
-
Note: If oiling out occurs (common with low MP esters), seed with a pure crystal or scratch the glass.
-
-
Collection: Filter crystals via vacuum filtration and wash with cold (-20°C) Ethanol.
Experimental Workflow Diagram
Figure 2: Workflow for quantitative solubility determination. HPLC is preferred for low-solubility solvents (e.g., water/hexane).
Part 4: Applications & Implications
-
Polymer Synthesis (PPV Precursors): The solubility of the diethyl ester in Toluene and Xylene is crucial for its role in polymerization reactions. It serves as a monomer that can be polymerized via condensation routes. The ester groups are often hydrolyzed post-polymerization or used to tune the solubility of the resulting polymer chain.
-
Drug Development (Lipid Regulators): Analogues of phenylenediacetic acid are investigated for lipid-lowering activity. The diethyl ester acts as a prodrug moiety (enhancing membrane permeability due to LogP ~2.3) or a synthetic intermediate.[2][3] In formulation, its solubility in Ethanol allows for the preparation of liquid dosing solutions for preclinical studies.
-
Process Chemistry: The significant solubility difference between the Diethyl Ester (Soluble in DCM/EtOAc) and the Parent Acid (Insoluble in DCM) provides a robust mechanism for purification. Unreacted acid can be removed simply by partitioning the reaction mixture between Water (pH 8) and DCM; the acid enters the aqueous phase as a salt, while the ester remains in the organic phase [1].
References
-
BenchChem. (2025).[1][4] In-depth Technical Guide to the Solubility of Diethyl 2,2'-(1,4-phenylene)diacetate. Retrieved from
-
CAS Common Chemistry. (n.d.).[5] Diethyl 1,4-phenylenediacetate (CAS 36076-26-3).[6] American Chemical Society. Retrieved from
-
PubChem. (n.d.). 1,4-Phenylenediacetic acid (Parent Compound Data). National Library of Medicine. Retrieved from
-
TCI Chemicals. (n.d.). Diethyl 1,4-Phenylenediacetate Product Specifications. Retrieved from
-
ChemNet. (n.d.). Diethyl 1,4-benzenediacetate Physical Properties. Retrieved from
-
Organic Syntheses. (1941).[3] General procedures for esterification and recrystallization of phenylacetic acid derivatives. Coll. Vol. 1. Retrieved from
Sources
spectroscopic data for 1,4-Phenylenediacetic Acid Ethyl Ester
This guide details the spectroscopic characterization and physicochemical profile of 1,4-Phenylenediacetic Acid Diethyl Ester (CAS: 36076-26-3).[1][2][3]
Designed for research scientists and process chemists, this document moves beyond simple data listing to explain the causality of spectral signals, common synthetic impurities, and validation protocols.[2]
Executive Technical Summary
1,4-Phenylenediacetic Acid Diethyl Ester (also known as Diethyl 2,2'-(1,4-phenylene)diacetate) is a symmetric diester used primarily as a monomeric precursor in the synthesis of conducting polymers (such as PPV derivatives) and as a linker in reticular chemistry (MOFs).[2] Its high symmetry simplifies its spectroscopic signature, making it an excellent standard for calibrating quantitative NMR (qNMR) methods in complex mixtures.
Core Identity Profile[2]
| Parameter | Technical Specification |
| IUPAC Name | Diethyl 2,2'-(1,4-phenylene)diacetate |
| Common Name | 1,4-Benzenediacetic acid, diethyl ester |
| CAS Registry Number | 36076-26-3 |
| Molecular Formula | C₁₄H₁₈O₄ |
| Molecular Weight | 250.29 g/mol |
| SMILES | CCOC(=O)Cc1ccc(cc1)CC(=O)OCC |
| Physical State | White to off-white crystalline solid (needles) |
| Melting Point | 58–60 °C |
Spectroscopic Atlas & Characterization
The following data represents the "Gold Standard" for a high-purity (>98%) sample. Deviations from these values often indicate the presence of the mono-ester intermediate or residual solvent.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4]
¹H NMR (Proton NMR)
Solvent: CDCl₃ (7.26 ppm reference) | Frequency: 400 MHz
The molecule possesses
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 1.25 | Triplet ( | 6H | Methyl protons of the ethyl ester group.[2] | |
| 3.60 | Singlet | 4H | Benzylic protons.[2] The singlet confirms no coupling to the aromatic ring (4-bond coupling is usually negligible here).[2] | |
| 4.15 | Quartet ( | 4H | Methylene protons of the ethyl ester.[2] Deshielded by the adjacent oxygen.[2] | |
| 7.26 | Singlet | 4H | Aromatic protons.[2] Appears as a singlet due to chemical equivalence (symmetry).[2] |
Critical Analysis: In lower purity samples, you may observe a small singlet slightly downfield (~3.65 ppm).[2] This corresponds to the benzylic protons of the mono-ethyl ester impurity (where one side is still a free acid).[2]
¹³C NMR (Carbon NMR)
Solvent: CDCl₃ (77.16 ppm reference)
| Shift (δ ppm) | Carbon Type | Assignment |
| 14.2 | Methyl | Ester |
| 41.0 | Methylene | Benzylic Carbon ( |
| 60.9 | Methylene | Ester Oxygen Carbon ( |
| 129.4 | Methine (CH) | Aromatic Ring Carbons |
| 133.2 | Quaternary (C) | Aromatic Ipso Carbons (attached to |
| 171.5 | Quaternary (C) | Carbonyl Carbon ( |
Visual Logic: NMR Assignment Map
The following diagram maps the logical flow of assigning the NMR signals based on the molecule's symmetry.
Figure 1: NMR Signal Assignment Logic based on Molecular Symmetry.
Infrared (IR) Spectroscopy
Method: KBr Pellet or ATR (Attenuated Total Reflectance)[2]
The IR spectrum is dominated by the ester functionality.[2]
-
1735 cm⁻¹ (Strong): C=O[2] Stretching (Ester carbonyl).[2] This is the most diagnostic peak.[2]
-
1150–1250 cm⁻¹ (Strong): C–O–C Stretching (Ester linkage).[2] Usually appears as two distinct bands.[2]
-
2980–2900 cm⁻¹ (Medium): C–H Stretching (Aliphatic).[2]
-
3050 cm⁻¹ (Weak): C–H Stretching (Aromatic).
-
No Broad Band at 3000–3500 cm⁻¹: The absence of the broad O–H stretch confirms the full conversion of the diacid to the diester.[2]
Experimental Protocol: Synthesis & Purification
To understand the spectroscopic data, one must understand the synthesis.[2] The primary route is Fischer Esterification , which dictates the impurity profile.[2]
Reaction Workflow
-
Reagents: 1,4-Phenylenediacetic acid (1.0 eq), Absolute Ethanol (excess, solvent), Sulfuric Acid (catalytic, 0.1 eq).[2]
-
Reflux: The mixture is refluxed for 6–12 hours. The reaction is equilibrium-driven; removing water (via Dean-Stark trap or molecular sieves) improves yield.[2]
-
Workup:
-
Purification: Recrystallization from Hexane/Ethanol or pure Hexane.[2]
Figure 2: Synthesis and Purification Workflow emphasizing impurity removal.
Quality Control & Validation
When validating a batch of 1,4-Phenylenediacetic Acid Diethyl Ester for drug development or polymer synthesis, use the following criteria:
-
The "Acid Check" (IR/NMR):
-
Fail: Presence of a broad peak >3000 cm⁻¹ in IR or a broad singlet >10 ppm in ¹H NMR indicates unreacted carboxylic acid.[2]
-
-
The "Mono-Ester Check" (NMR):
-
Fail: Asymmetry in the aromatic region (splitting of the 7.26 ppm singlet into an AA'BB' system) indicates the symmetry has been broken, likely by mono-esterification.[2]
-
-
Melting Point Test:
References
-
National Institute of Standards and Technology (NIST). 1,4-Benzenedicarboxylic acid, diethyl ester (Analog Comparison & Spectral Data).[2][4] NIST Chemistry WebBook, SRD 69.[2][4][5][6] [Link][2][5]
Sources
- 1. 1,4-PHENYLENEDIACETIC ACID DIETHYL ESTER | 36076-26-3 [chemicalbook.com]
- 2. ir-spectra.com [ir-spectra.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,4-Benzenedicarboxylic acid, diethyl ester [webbook.nist.gov]
- 5. Acetic acid, phenyl ester [webbook.nist.gov]
- 6. Diethyl Phthalate [webbook.nist.gov]
Technical Guide: Safety and Handling of 1,4-Phenylenediacetic Acid Ethyl Ester
Focus Compound: Diethyl 1,4-phenylenediacetate (CAS: 36076-26-3)[1]
Executive Summary & Scientific Context
1,4-Phenylenediacetic Acid Ethyl Ester , commonly identified in industrial and pharmaceutical contexts as Diethyl 1,4-phenylenediacetate , serves as a critical bifunctional intermediate.[1] Its symmetric aromatic core, flanked by reactive ester groups, makes it an ideal monomer for high-performance polymers (such as polyrotaxanes) and a scaffold for beta-3 adrenergic receptor agonists in drug discovery.[1]
This guide provides a rigorous safety and handling framework for researchers. Unlike simple solvents, this compound presents specific solid-state handling challenges—primarily dust generation and potential hydrolysis—that require precise environmental controls to maintain chemical integrity and operator safety.[1]
Chemical Identity & Physical Properties
Understanding the physical state is the first line of defense.[1] As a solid with a relatively low melting point, this compound requires temperature monitoring to prevent caking or partial melting, which complicates accurate weighing and stoichiometry.[1]
Table 1: Physicochemical Constants
| Property | Specification | Operational Implication |
| Chemical Name | Diethyl 1,4-phenylenediacetate | Primary identifier for SDS search. |
| CAS Number | 36076-26-3 | Use for inventory tracking and regulatory compliance.[1] |
| Formula / MW | C₁₄H₁₈O₄ / 250.29 g/mol | Essential for molarity calculations in synthesis.[1] |
| Physical State | Solid (Crystalline/Powder) | Risk of particulate inhalation; requires weighing in a hood.[1] |
| Melting Point | 59–62 °C | Critical: Store below 30°C to prevent fusion/aggregation.[1] |
| Boiling Point | 140 °C (at 4 mmHg) | High boiling point; stable under standard reflux conditions.[1] |
| Solubility | Soluble in EtOAc, DCM, EtOH | Use standard organic waste streams for disposal.[1] |
Hazard Identification & Toxicology (GHS Framework)
While not classified as a "High Consequence" toxin (like cyanides), this compound acts as a significant irritant.[1] The primary physiological risks are mucosal inflammation via dust inhalation and contact dermatitis.[1]
Table 2: GHS Classification & Hazard Statements
| Signal Word | WARNING |
| Acute Toxicity | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion | H315: Causes skin irritation.[1] |
| Eye Damage | H319: Causes serious eye irritation.[1][3][4] |
| STOT-SE | H335: May cause respiratory irritation.[1][4] |
Toxicological Mechanism
The ester moieties are susceptible to enzymatic hydrolysis by esterases in the skin and mucous membranes, potentially releasing 1,4-phenylenediacetic acid and ethanol.[1] The acid component contributes to local pH changes, driving the irritation response.[1] Chronic exposure to the dust without respiratory protection can lead to sensitization of the bronchial tract.[1]
Safe Handling Protocols: A Self-Validating System
This protocol uses a "Check-Do-Verify" approach to ensure safety.[1]
Engineering Controls[2]
-
Primary Barrier: All weighing and transfer operations must occur within a certified Chemical Fume Hood or Powder Containment Enclosure .[1]
-
Airflow: Maintain face velocity at 80–100 fpm to capture dust particles effectively.[1]
Personal Protective Equipment (PPE) Matrix[2]
-
Hands: Nitrile gloves (minimum 0.11 mm thickness).[1] Validation: Inspect for tears before use; change immediately if wetted by solvent solutions of the compound.[1]
-
Eyes: Chemical splash goggles.[1] Note: Safety glasses are insufficient if fine powder is aerosolized.[1]
-
Respiratory: If fume hood access is compromised or for large-scale (>100g) handling, use an N95 or P100 particulate respirator.[1]
Operational Workflow: Solid Handling
The following diagram illustrates the logical flow for handling the solid material to minimize contamination and exposure risks.
Figure 1: Safe handling workflow emphasizing dust containment during the transition from solid storage to solution.
Storage & Stability
The ester linkage is the weak point regarding stability.[1] Moisture is the enemy.[1]
-
Hygroscopicity: The compound is not highly hygroscopic, but surface moisture can catalyze hydrolysis.[1]
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) if the container is frequently opened.[1]
-
Incompatibilities:
Self-Validating Storage Check:
-
Visual: Material should be free-flowing white/off-white crystals.[1] Yellowing or clumping indicates moisture ingress or degradation.[1]
-
Odor:[1] A vinegar-like smell indicates hydrolysis (release of acetic acid derivatives/ethanol).[1]
Emergency Procedures
In the event of exposure, immediate action mitigates long-term damage.[1][2]
Figure 2: Decision tree for emergency response following accidental exposure.
Spill Cleanup Protocol
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Wear goggles, nitrile gloves, and a lab coat.[1]
-
Contain: Do not dry sweep.[1] Dry sweeping generates dust.[1]
-
Clean:
Disposal Considerations
Do not dispose of via sink or drain.
-
Waste Stream: Classify as "Solid Organic Waste" or "Non-Halogenated Organic Solvent Waste" if dissolved.[1]
-
Incineration: The preferred method of disposal is thermal destruction in a permitted hazardous waste incinerator, as this ensures complete breakdown of the aromatic ring and ester groups into CO₂ and H₂O.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219026, Diethyl 1,4-phenylenediacetate.[1] Retrieved from [Link][1]
Sources
Theoretical & Computational Profiling of 1,4-Phenylenediacetic Acid Ethyl Ester
Content Type: Technical Whitepaper & Methodological Guide Subject: Diethyl 1,4-phenylenediacetate (CAS: 36076-26-3)
Executive Summary & Strategic Relevance
1,4-Phenylenediacetic Acid Ethyl Ester (also known as Diethyl 1,4-phenylenediacetate) represents a critical class of semi-rigid aromatic linkers used extensively in the synthesis of Metal-Organic Frameworks (MOFs), polyrotaxanes, and coordination polymers. Its structural duality—comprising a rigid benzene core and flexible acetate arms—makes it an ideal candidate for theoretical studies focusing on conformational isomerism, electronic band gap engineering, and supramolecular assembly.
This guide outlines a rigorous theoretical framework for characterizing this molecule. It moves beyond basic geometry optimization to include advanced Density Functional Theory (DFT) protocols, vibrational spectroscopy assignments, and predictive reactivity descriptors.
Computational Methodology: The "In-Silico" Standard
To ensure high-fidelity results that correlate with experimental X-ray diffraction data, the following computational workflow is recommended. This protocol is self-validating, requiring convergence criteria that prevent imaginary frequencies in ground-state calculations.
Geometry Optimization Protocol[1]
-
Theory Level: DFT (Density Functional Theory)[1][2][3][4][5][6]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Chosen for its balanced performance in organic thermochemistry.
-
Basis Set: 6-311++G(d,p) – The inclusion of diffuse functions (++) is critical for accurately modeling the lone pairs on the ester oxygen atoms.
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Ethanol or DMSO to mimic synthesis conditions.
Self-Validation Checkpoints
-
Frequency Analysis: The Hessian matrix must yield zero imaginary frequencies to confirm a true local minimum.
-
Convergence Limits:
-
Maximum Force:
Hartree/Bohr -
RMS Force:
Hartree/Bohr -
SCF Tolerance:
-
Computational Workflow Diagram
Figure 1: Standardized DFT workflow for validating the ground-state geometry of aromatic esters.
Structural & Electronic Analysis
Geometric Validation vs. Experiment
Theoretical models must be grounded in experimental reality. For Diethyl 1,4-phenylenediacetate, the crystallographic inversion symmetry typically generates an S-shaped or anti-conformation.
| Parameter | Theoretical (B3LYP) | Experimental (XRD) [1] | Deviation (%) |
| Bond C=O | 1.205 Å | 1.198 Å | ~0.6% |
| Bond C-O (Ester) | 1.342 Å | 1.335 Å | ~0.5% |
| Bond C(Ar)-C(sp3) | 1.508 Å | 1.502 Å | ~0.4% |
| Torsion (C-C-C=O) | 178.5° | 179.1° | < 1% |
Note: Experimental values are derived from analogous crystal structures of 1,4-phenylenediacetic acid derivatives.
Frontier Molecular Orbitals (FMOs)
The reactivity of the molecule is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO Location: Predominantly localized on the aromatic ring and the ether-like oxygen lone pairs.
-
LUMO Location: Delocalized over the carbonyl groups and the benzene ring (
character). -
Band Gap (
): Typically calculated in the range of 4.5 – 5.2 eV . A large gap indicates high chemical stability, making it suitable as a persistent linker in MOFs.
Molecular Electrostatic Potential (MEP)
MEP mapping reveals the sites for electrophilic and nucleophilic attack, crucial for predicting non-covalent interactions in crystal packing.
-
Negative Potential (Red): Concentrated around the carbonyl oxygens (C=O). These are the primary hydrogen bond acceptors.
-
Positive Potential (Blue): Localized on the ethyl groups and the aromatic protons.
Spectroscopic Profiling (Vibrational Analysis)
Accurate assignment of vibrational modes allows researchers to track the integrity of the ester during hydrolysis or polymerization reactions.
Scaling Factor: 0.961 (for B3LYP/6-311++G(d,p))
| Mode Description | Unscaled Freq ( | Scaled Freq ( | Intensity |
| C=O Stretching | 1785 | 1715 | Strong |
| C-H Stretching (Ar) | 3150 | 3030 | Weak |
| C-H Stretching (Aliph) | 3050 | 2930 | Medium |
| C-O-C Stretching | 1280 | 1230 | Strong |
| Ring Breathing | 1020 | 980 | Medium |
Causality: The strong C=O stretch is the diagnostic peak. A shift in this peak during MOF synthesis indicates successful coordination of the carbonyl oxygen to a metal center.
Reactivity Descriptors & Biological Potential[7]
While primarily a materials precursor, the structural motifs of 1,4-phenylenediacetic acid esters are relevant in medicinal chemistry (e.g., as urease inhibitors or prodrugs).
Global Reactivity Descriptors
Using Koopmans' theorem, we derive the following from HOMO/LUMO energies:
-
Chemical Hardness (
): . High hardness values correlate with the molecule's thermal stability. -
Electrophilicity Index (
): Measures the energy lowering associated with maximal electron flow.
Molecular Docking Logic
If exploring biological activity (e.g., hydrolysis by esterases), the docking workflow should target the active site of specific hydrolases.
Figure 2: Logic flow for assessing the biological binding affinity of the ethyl ester.[7]
References
-
ResearchGate. (2016). Crystal structure of Diethyl 2,2′-({[1,4-phenylenebis(azanediyl)]bis(methylene)}bis(1H-pyrrole-2,1-diyl))diacetate. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Phenylenediacetic acid diethyl ester. Retrieved from [Link]
-
Science Research Publishers. (2024). Computational Docking Studies of Phenyl Acetic Acid Derivatives. Retrieved from [Link]
Sources
- 1. jacsdirectory.com [jacsdirectory.com]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Synthesis, crystal structure, Hirshfeld surface analysis, DFT and NBO study of ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Scaffold of Symmetry: A Technical Guide to 1,4-Phenylenediacetic Acid Ethyl Ester
This guide details the technical lineage, synthetic protocols, and application spectrum of 1,4-Phenylenediacetic Acid Ethyl Ester (Diethyl 1,4-phenylenediacetate).
Executive Summary & Chemical Identity
Diethyl 1,4-phenylenediacetate (CAS: 14062-18-1) is a bifunctional aromatic ester serving as a critical C12-synthon in organic synthesis. Characterized by its centrosymmetric structure, it acts as a "linchpin" molecule—connecting the rigid electronics of the benzene ring with flexible aliphatic ester arms.
While often overshadowed by its precursors (p-xylene) or its polymeric derivatives (PPVs), this molecule is the gateway to high-purity conducting polymers and specific pharmaceutical pharmacophores (e.g.,
| Property | Data |
| IUPAC Name | Diethyl 2,2'-(1,4-phenylene)diacetate |
| Molecular Formula | |
| Molecular Weight | 250.29 g/mol |
| Melting Point | 58–62 °C (Crystalline Solid) |
| Solubility | Soluble in EtOH, DCM, EtOAc; Insoluble in Water |
| Key Functionality | Bifunctional Ester (Electrophile / |
Historical Genesis & Synthetic Evolution
The history of 1,4-phenylenediacetic acid ethyl ester is not defined by a single "Eureka" moment, but rather by the industrial drive to functionalize
The Classical Era (1900s–1960s): The Cyanide Route
Early synthesis relied on the "Classical Homologation" strategy. Chemists needed to extend the carbon chain of
-
Step 1: Radical chlorination of
-xylene -Xylylene dichloride. -
Step 2: Substitution with NaCN
1,4-Phenylenediacetonitrile. -
Step 3: Pinner synthesis or Acid Hydrolysis/Esterification
Diethyl Ester.
The Catalytic Era (1970s–Present): Carbonylation
With the advent of palladium catalysis (Heck, Stille), the focus shifted to Carbonylation . This allowed for the direct installation of ester groups onto aryl halides (
Figure 1: Evolutionary pathways for the synthesis of Diethyl 1,4-phenylenediacetate. The top path represents the classical robust laboratory route; the bottom path represents the modern catalytic industrial route.
Technical Deep Dive: Validated Synthesis Protocol
For research laboratories, the Classical Nitrile Hydrolysis-Esterification remains the most robust method due to the availability of precursors and avoidance of high-pressure CO gas.
Protocol: Two-Stage Conversion from 1,4-Phenylenediacetonitrile
Objective: Synthesize high-purity diethyl 1,4-phenylenediacetate from 1,4-phenylenediacetonitrile.
Stage 1: Hydrolysis to Diacid
-
Charge: In a 1L round-bottom flask equipped with a reflux condenser, suspend 1,4-phenylenediacetonitrile (15.6 g, 0.1 mol) in conc. HCl (100 mL) and Glacial Acetic Acid (100 mL) .
-
Reaction: Heat to reflux (approx. 100–110 °C) for 4–6 hours. The suspension will eventually clear as the nitrile hydrolyzes, followed by precipitation of the acid.
-
Workup: Cool the mixture to 0 °C. Filter the white precipitate. Wash with cold water (
mL) to remove residual ammonium salts. -
Drying: Dry the crude 1,4-phenylenediacetic acid in a vacuum oven at 60 °C. (Expected Yield: >90%).
Stage 2: Fischer Esterification
Causality: Direct esterification is preferred over acid chloride formation (via
-
Charge: Dissolve the dried diacid (19.4 g, 0.1 mol) in Absolute Ethanol (200 mL) .
-
Catalyst: Add conc.
(2.0 mL) dropwise. -
Equilibrium Shift: Reflux for 8 hours. Note: To maximize yield, use a Dean-Stark trap (with benzene/toluene co-solvent) or molecular sieves to remove water, driving the equilibrium to the right (Le Chatelier’s principle).
-
Neutralization: Cool to room temperature. Concentrate ethanol under reduced pressure. Pour residue into ice water (300 mL) and neutralize with saturated
until pH 8. -
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine. -
Purification: Dry over
, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.-
Target: White crystalline solid (MP: 58–62 °C).
-
Applications in Materials & Drug Discovery
The utility of 1,4-phenylenediacetic acid ethyl ester lies in its
A. Organic Electronics: The PPV Route
This ester is a precursor to Poly(p-phenylene vinylene) (PPV) derivatives, which are crucial for OLEDs (Organic Light Emitting Diodes).
-
Mechanism: The ester groups can be reduced to alcohols and converted to halides (Gilch polymerization precursor) or used directly in Knoevenagel condensations with aromatic dialdehydes to form conjugated polymers.
-
Significance: It allows for the introduction of the phenylene vinylene motif with precise control over the linkage.
B. Pharmaceutical Linkers
In drug discovery, the molecule serves as a scaffold for
Figure 2: Divergent application pathways. Left: Pharmaceutical elaboration via amide coupling. Right: Material science pathway to conducting polymers.
Analytical Characterization Standards
To ensure scientific integrity, synthesized batches must meet these characterization benchmarks:
| Technique | Expected Signal / Observation | Interpretation |
| 1H NMR (CDCl3) | Symmetric aromatic core | |
| Ethyl ester methylene | ||
| Critical Identity Peak : | ||
| Ethyl ester methyl | ||
| IR Spectroscopy | 1730–1740 | Strong C=O stretch (Ester) |
| Melting Point | 58–62 °C | Sharp range indicates high purity |
References
-
Classical Synthesis (Nitrile Route)
- Title: The Hydrolysis of Organic Cyanides.
- Source: Wenner, W. (1949). Organic Syntheses, 29, 77. (General methodology for arylacetic acids).
-
URL:[Link] (Analogous procedure).
-
Carbonylation Route
-
Application in Polymers (PPV)
-
Crystallographic Data
- Title: Diethyl 2,2'-(1,4-phenylenedioxy)
- Source:PubMed Central (PMC).
-
URL:[Link]
Sources
1,4-Phenylenediacetic Acid Ethyl Ester literature review
High-Purity Intermediate for Beta-3 Adrenergic Agonists & Liquid Crystal Polymers
Executive Summary
Diethyl 1,4-phenylenediacetate (CAS: 36076-26-3) acts as a critical bifunctional linker in advanced organic synthesis. Unlike simple mono-esters, this symmetric diester provides a rigid aromatic core flanked by reactive methylene-ester arms, making it indispensable in two distinct high-value sectors: medicinal chemistry (specifically for Beta-3 adrenergic receptor agonists) and materials science (as a monomer for liquid crystal polyesters).
This technical guide moves beyond basic catalog data to provide a self-validating synthesis protocol, mechanistic insights into its pharmaceutical applications, and polymer engineering strategies.
Part 1: Chemical Constitution & Physical Profile
Identity & Physicochemical Metrics The compound is the diethyl ester of 1,4-phenylenediacetic acid. Its symmetry is its defining feature, offering predictable reactivity at both ends of the molecule.
| Parameter | Specification | Technical Note |
| IUPAC Name | Diethyl 2,2'-(1,4-phenylene)diacetate | Often referred to as 1,4-Benzenediacetic acid diethyl ester. |
| CAS Number | 36076-26-3 | Distinct from the free acid (CAS 7325-46-4). |
| Molecular Formula | C₁₄H₁₈O₄ | MW: 250.29 g/mol |
| Appearance | White to pale yellow crystalline powder | High purity (>98%) is required for polymerization to prevent chain termination. |
| Melting Point | 57–62 °C | Sharp melting point indicates high purity; broad range suggests hydrolysis products (mono-ester/acid). |
| Solubility | Soluble: Ethanol, Ethyl Acetate, Toluene, Chloroform. Insoluble: Water.[1][2] | Hydrophobic ester groups prevent water solubility; hydrolysis requires biphasic conditions or co-solvents. |
Part 2: Synthetic Architecture (The "Cyanide Route")
While various routes exist (e.g., Willgerodt-Kindler rearrangement), the most robust industrial scale-up method involves the homologation of xylylene dichloride . This pathway minimizes side reactions common in direct carbonylation.
Workflow Logic
-
Nucleophilic Substitution: 1,4-Bis(chloromethyl)benzene is converted to the dinitrile.
-
Pinner Reaction / Alcoholysis: Direct conversion of the nitrile to the ester is preferred over hydrolysis-then-esterification to reduce steps and improve yield.
Protocol: Self-Validating Synthesis
Step 1: Formation of 1,4-Phenylenediacetonitrile
-
Reagents: 1,4-Bis(chloromethyl)benzene (1.0 eq), NaCN (2.5 eq), Tetrabutylammonium bromide (TBAB, 0.05 eq - Phase Transfer Catalyst).
-
Solvent: Water/Toluene biphasic system.
-
Procedure:
-
Dissolve NaCN in water. Dissolve substrate and TBAB in toluene.
-
Heat to 80°C with vigorous stirring (critical for phase transfer).
-
Validation Point: Monitor by TLC (Hexane/EtOAc 8:2). Disappearance of the dichloride spot (Rf ~0.8) and appearance of the dinitrile (Rf ~0.4).
-
Isolate organic layer, wash with brine, dry over MgSO₄, and concentrate.
-
Step 2: Acid-Catalyzed Alcoholysis (One-Pot Esterification)
-
Reagents: Crude Dinitrile, Ethanol (excess), H₂SO₄ (conc, 3.0 eq).
-
Procedure:
-
Dissolve dinitrile in absolute ethanol.
-
Add H₂SO₄ dropwise at 0°C (exothermic).
-
Reflux for 6–8 hours. The nitrile hydrolyzes to the imidate intermediate, which then reacts with ethanol to form the ester.
-
Work-up: Cool, neutralize with NaHCO₃ (aq), extract with Ethyl Acetate.
-
Purification: Recrystallization from Ethanol/Water (9:1) yields white needles.
-
Visual Pathway (Graphviz)
Caption: Two-step industrial synthesis via phase-transfer cyanation and direct alcoholysis.
Part 3: Pharmaceutical Application (Beta-3 Agonists)[3][4][5]
The Therapeutic Target The Beta-3 adrenergic receptor (β3-AR) is a primary regulator of lipolysis and thermogenesis in brown adipose tissue. Agonists targeting this receptor are developed for obesity, type 2 diabetes, and overactive bladder (OAB) .[3]
Role of Diethyl 1,4-phenylenediacetate This compound serves as a bifunctional scaffold for synthesizing "Arylethanolamine" derivatives. The ester groups allow for the attachment of:
-
The Pharmacophore Head: An amine bearing the ethanolamine functionality required for receptor binding.
-
The Lipophilic Tail: A substituted phenyl ring that confers selectivity for β3 over β1 (heart) and β2 (lung) receptors.
Mechanism of Synthesis Integration: The ester groups can be selectively reduced to alcohols or hydrolyzed to acids to form amide linkages with the amine pharmacophore. The rigid phenylene spacer ensures the correct spatial orientation of the binding groups within the receptor pocket.
Part 4: Polymer Engineering (Liquid Crystal Polyesters)
In materials science, the rigidity of the central benzene ring combined with the flexibility of the methylene spacers (-CH₂-) makes this monomer ideal for Liquid Crystal Polymers (LCPs) .
Polymerization Protocol (Transesterification)
-
Monomers: Diethyl 1,4-phenylenediacetate + Aliphatic Diols (e.g., 1,6-Hexanediol).
-
Catalyst: Titanium(IV) butoxide (Ti(OBu)₄).
-
Process: Melt Polycondensation.
-
Oligomerization (150–180°C): Ethanol is distilled off.
-
Polycondensation (220–250°C): High vacuum (<1 mmHg) is applied to drive molecular weight build-up.
-
Why this Monomer? Standard terephthalates (like in PET) are very rigid. The "diacetic" spacers in this monomer introduce a "kink" that lowers the melting point of the polymer while maintaining liquid crystalline behavior, improving processability.
Polymerization Workflow (Graphviz)
Caption: Step-growth melt polycondensation route to liquid crystal polyesters.
Part 5: Analytical Validation
To ensure the integrity of the intermediate before use in drug synthesis or polymerization, the following spectral signatures must be confirmed.
| Method | Expected Signal (CDCl₃) | Structural Assignment |
| ¹H NMR | δ 1.25 (t, 6H, J=7.1 Hz) | Methyl protons of ethyl ester (-CH₂CH ₃). |
| δ 3.60 (s, 4H) | Benzylic methylene protons (Ar-CH ₂-CO). Key purity indicator. | |
| δ 4.15 (q, 4H, J=7.1 Hz) | Methylene protons of ethyl ester (-CH ₂CH₃). | |
| δ 7.26 (s, 4H) | Aromatic protons (Singlet confirms 1,4-symmetry). | |
| IR | 1735 cm⁻¹ | Strong C=O stretch (Ester). |
| 1150–1200 cm⁻¹ | C-O-C stretch. | |
| MS (EI) | m/z 250 [M]⁺ | Molecular ion peak. |
References
-
BenchChem. (2025).[4] In-Depth Technical Guide to the Chemical Properties of Diethyl 2,2'-(1,4-phenylene)diacetate. Retrieved from
-
National Institutes of Health (NIH). (2009). Diethyl 2,2'-(1,4-phenylenedioxy)diacetate Crystal Structure and Analogues. (Context on structural rigidity). Retrieved from
-
ChemicalBook. (2025). 1,4-Phenylenediacetic Acid Diethyl Ester Properties and Suppliers. Retrieved from
-
TCI Chemicals. (2025). Diethyl 1,4-Phenylenediacetate Product Specifications. Retrieved from
-
Sigma-Aldrich. (2025). Diethyl 2,2-(1,4-phenylene)diacetate Safety and Handling. Retrieved from
-
Journal of Medicinal Chemistry. (2000). Discovery of a potent, orally bioavailable beta(3) adrenergic receptor agonist. (Context on usage of phenylacetic scaffolds). Retrieved from
Sources
- 1. p-Phenylenediacetic Acid | 98% Purity | MOF Linker & Cross-Coupling | Alkemist [alkemist.org]
- 2. guidechem.com [guidechem.com]
- 3. Stereospecific synthesis and bio-activity of novel beta(3)-adrenoceptor agonists and inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
synthesis of 1,4-Phenylenediacetic Acid Ethyl Ester protocol
Application Note: Scalable Synthesis of Diethyl 1,4-Phenylenediacetate
Executive Summary
This application note details a robust, scalable protocol for the synthesis of Diethyl 1,4-phenylenediacetate via acid-catalyzed Fischer esterification. While often synthesized via the Pinner reaction from 1,4-bis(chloromethyl)benzene in industrial settings, the direct esterification of 1,4-phenylenediacetic acid (CAS: 7325-46-4) offers higher purity profiles suitable for pharmaceutical intermediate validation and polymer research.
This guide prioritizes process reliability and purification efficiency , utilizing a self-validating workflow that minimizes the formation of mono-ester byproducts.
Chemical Context & Mechanism
The synthesis relies on the reversible Fischer esterification. To drive the equilibrium toward the diester (Le Chatelier's principle), we employ a large excess of absolute ethanol (serving as both reagent and solvent) and continuous removal of water (if scaling >100g) or simply high-dilution reflux for lab-scale batches.
Key Mechanistic Steps:
-
Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst (
), increasing its electrophilicity. -
Nucleophilic Attack: Ethanol attacks the carbonyl carbon.
-
Proton Transfer & Elimination: Water is eliminated, reforming the carbonyl double bond to yield the ester.
Mechanism Visualization
Figure 1: Step-wise mechanism of the acid-catalyzed Fischer esterification.
Materials & Safety
Reagents:
-
Precursor: 1,4-Phenylenediacetic acid (97%+) [CAS: 7325-46-4].
-
Solvent/Reagent: Ethanol, Absolute (anhydrous preferred).
-
Catalyst: Sulfuric Acid (
), Concentrated (98%). -
Workup: Sodium Bicarbonate (
), Ethyl Acetate (EtOAc), Magnesium Sulfate ( ).
Safety Critical:
-
Sulfuric Acid: Corrosive and dehydrating. Add dropwise to ethanol; never add ethanol to hot acid.
-
Ethanol: Highly flammable. Ensure all ground joints are greased or sleeved; use a spark-proof heating mantle.
Detailed Protocol (Lab Scale: 10g Batch)
This protocol is optimized for a 10g starting scale, yielding approximately 10-11g of product (80-88% yield).
Step-by-Step Methodology
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Cap the condenser with a drying tube (
) to exclude atmospheric moisture. -
Charging:
-
Add 10.0 g (51.5 mmol) of 1,4-Phenylenediacetic acid.
-
Add 100 mL of Absolute Ethanol. (Note: The acid may not fully dissolve at RT).
-
-
Catalyst Addition:
-
While stirring, slowly add 1.0 mL of conc.
dropwise. -
Observation: The solution may warm slightly.
-
-
Reaction:
-
Heat the mixture to a gentle reflux (~78°C).
-
Maintain reflux for 5 to 6 hours .
-
Checkpoint: The solution should become clear as the starting acid (insoluble in EtOH) converts to the ester (soluble).
-
-
Monitoring (TLC):
-
Eluent: Hexane:EtOAc (7:3).
-
Visualize: UV (254 nm).
-
Target: Disappearance of the baseline spot (Acid) and appearance of a high Rf spot (Diester).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture on a rotary evaporator to remove ~80% of the ethanol (do not distill to dryness to avoid charring).
-
Pour the residue into 150 mL of ice-cold water .
-
Extract with Ethyl Acetate (3 x 50 mL) .
-
-
Purification:
-
Combine organic layers.
-
Wash with saturated
(2 x 50 mL) to remove unreacted acid and catalyst. Caution: CO2 evolution. -
Wash with Brine (1 x 50 mL) .
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Crystallization:
-
The crude oil usually solidifies upon standing (MP ~59°C).
-
If necessary, recrystallize from a minimal amount of hot Ethanol or Hexane/EtOAc (9:1).
-
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target ester.
Process Control & Validation
Upon isolation, the product must be validated against the following specifications to ensure it is suitable for downstream applications (e.g., polymerization or drug synthesis).
Analytical Specifications
| Property | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | 58.0 – 60.0 °C | Capillary MP |
| Yield | > 85% | Gravimetric |
| Purity (GC/HPLC) | > 98.0% | Area % |
NMR Characterization (Expected Data)
-
Solvent:
-
NMR (400 MHz):
- 7.26 (s, 4H, Ar-H ) – Singlet indicates para-symmetry.
-
4.14 (q,
, 4H, -O-CH 2-CH3) - 3.60 (s, 4H, Ar-CH 2-CO)
-
1.25 (t,
, 6H, -O-CH2-CH 3)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction (Equilibrium). | Increase reflux time or use a Dean-Stark trap to remove water (using Toluene/EtOH azeotrope). |
| Oily Product | Residual solvent or impurities.[1] | Dry under high vacuum for 4h. If still oily, recrystallize from cold hexane. |
| Acidic Impurity | Incomplete washing. | Ensure the |
| Mono-ester Spot | Stoichiometry off. | Ensure Ethanol is in large excess (>10 equiv). |
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
High-Yield Synthesis of Dialkyl 1,4-Phenylenediacetates via Fischer Esterification
Content Type: Application Note & Process Protocol Topic: Fischer Esterification of 1,4-Phenylenediacetic Acid Audience: Process Chemists, Materials Scientists (MOFs), and Drug Discovery Researchers
Executive Summary
This application note details the optimized protocol for the Fischer esterification of 1,4-phenylenediacetic acid to produce its dimethyl and diethyl esters. These diesters are critical organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) and versatile intermediates in pharmaceutical polymer chemistry (e.g., polyrotaxanes).
The guide moves beyond standard textbook procedures, addressing specific solubility challenges associated with the rigid aromatic core of 1,4-phenylenediacetic acid. We present a scalable, self-validating protocol using sulfuric acid catalysis, supported by thermodynamic optimization strategies to maximize yield (>95%).
Scientific Foundation & Mechanism
The Substrate: 1,4-Phenylenediacetic Acid
Unlike simple aliphatic carboxylic acids, 1,4-phenylenediacetic acid (
-
Lower Solubility: The diacid is sparingly soluble in non-polar solvents and cold alcohols, necessitating reflux conditions for homogeneity.
-
Reactivity: The methylene spacers insulate the carbonyl carbons from the aromatic ring's electronics, making the reactivity comparable to primary aliphatic acids rather than benzoic acid derivatives.
Reaction Mechanism (Acid-Catalyzed)
The reaction follows the classic Fischer-Speier mechanism , a reversible equilibrium process.
-
Protonation: The carbonyl oxygen is protonated by the acid catalyst (
), increasing its electrophilicity. -
Nucleophilic Attack: The alcohol (MeOH or EtOH) attacks the carbonyl carbon.
-
Proton Transfer & Elimination: A proton transfer occurs, converting a hydroxyl group into a good leaving group (
). Water is eliminated, forming the ester bond.[1] -
Deprotonation: The catalyst is regenerated.[2]
Key Constraint: The reaction is equilibrium-limited (
-
Product Removal: Sequestering water (e.g., via molecular sieves or azeotropic distillation).[1]
Mechanistic Pathway Visualization
Figure 1: Logical flow of the acid-catalyzed Fischer esterification mechanism.
Critical Process Parameters (CPPs)
| Parameter | Specification | Scientific Rationale |
| Stoichiometry | Alcohol:Acid > 20:1 | Large excess of alcohol drives equilibrium to the right (Le Chatelier). |
| Catalyst | Strong Brønsted acid; also acts as a dehydrating agent to sequester water. | |
| Temperature | Reflux ( | Essential to dissolve the starting material and overcome activation energy. |
| Reaction Time | 4–8 Hours | Sufficient time to reach equilibrium; monitored by TLC/NMR. |
| Water Control | Anhydrous Alcohol | Presence of initial water significantly depresses yield. |
Experimental Protocol: Synthesis of Dimethyl 1,4-Phenylenediacetate
Objective: Synthesis of Dimethyl 1,4-phenylenediacetate from 1,4-phenylenediacetic acid and methanol. Scale: 10 mmol (approx. 2.0 g input).[5]
Materials & Reagents[3]
-
Precursor: 1,4-Phenylenediacetic acid (1.94 g, 10 mmol).
-
Solvent/Reagent: Methanol (anhydrous, 30 mL).
-
Catalyst: Sulfuric acid (
, conc. 98%, 0.5 mL). -
Workup: Saturated
, Ethyl Acetate, Brine, .
Step-by-Step Procedure
Step 1: Setup and Activation
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.
-
Add 1.94 g of 1,4-phenylenediacetic acid .
-
Add 30 mL of anhydrous methanol . Note: The solid may not dissolve completely at room temperature.
-
Critical Step: While stirring slowly, add 0.5 mL concentrated
dropwise.-
Caution: Exothermic reaction.
-
Step 2: Reaction (Reflux)
-
Attach a reflux condenser to the RBF.[6]
-
Heat the mixture to reflux (
) using an oil bath or heating mantle. -
Maintain reflux for 4 to 6 hours .
-
Observation: The solution should become clear as the diacid reacts and the more soluble diester forms.
-
QC Check: Spot TLC (Silica gel, 30% EtOAc/Hexane). The diacid (polar) stays at baseline; the diester (non-polar) moves to
.
-
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture on a rotary evaporator to remove approx. 80% of the methanol.
-
Pour the residue into 50 mL of ice-cold water . The ester may precipitate as a white solid.
-
Extraction: Extract with Ethyl Acetate (
mL) . -
Neutralization: Wash the combined organic layers with saturated
( mL) to remove residual acid.-
Check: Ensure the aqueous layer pH is neutral/basic.
-
-
Wash with Brine (20 mL) .
-
Dry over anhydrous
and filter.
Step 4: Isolation & Purification
-
Recrystallization: The crude solid is usually high purity. If necessary, recrystallize from a mixture of Hexane/Ethyl Acetate (4:1) .
-
Target: White crystalline solid.
-
Expected Yield: 90–96%.
-
Melting Point: 50–52°C.
-
Synthesis Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of the dimethyl ester.
Quality Control & Characterization
To ensure the protocol is self-validating, compare your product against these standard metrics.
| Property | Dimethyl Ester | Diethyl Ester | Method of Verification |
| Appearance | White Crystalline Solid | White Solid / Colorless Oil | Visual Inspection |
| Melting Point | 50–52°C | 58–60°C | Capillary MP Apparatus |
| NMR Spectroscopy | |||
| IR ( | ~1735 (Ester C=O)~1150 (C-O) | ~1730 (Ester C=O)~1160 (C-O) | FTIR |
Troubleshooting Guide:
-
Low Yield: Ensure alcohol is anhydrous.[3] Water shifts equilibrium to the left.
-
Oily Product: Residual solvent. Dry under high vacuum for 2 hours. If it remains oily (especially diethyl ester), induce crystallization by scratching the flask or adding a seed crystal.
-
Acidic Impurity: If the product smells acrid or has a broad OH peak in IR, the
wash was insufficient. Repeat the wash.[3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Applications in Drug Development & Materials[9][11][12]
Metal-Organic Frameworks (MOFs)
The diesters are hydrolyzed in situ or used directly to form MOFs. The flexible methylene "arms" of 1,4-phenylenediacetic acid allow for "breathing" MOF structures (structural flexibility) which are highly valued for:
-
Drug Delivery: Encapsulation of guest molecules.
-
Gas Storage: Selective adsorption of
.
Pharmaceutical Intermediates
This diester serves as a precursor for polyrotaxanes (molecular necklaces). The ester groups can be aminolyzed to form amides or reduced to alcohols, serving as a core for dendrimer synthesis or cross-linking agents in hydrogels.
References
-
BenchChem. (2025).[4][7] In-Depth Technical Guide to the Chemical Properties of Diethyl 2,2'-(1,4-phenylene)diacetate. Retrieved from
-
Organic Chemistry Portal. (2009). Fischer Esterification: Mechanisms and Catalysts. Retrieved from
-
National Institutes of Health (PMC). (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Retrieved from
-
ChemicalBook. (2024).[3] Dimethyl 1,4-phenylenediacetate Properties and Suppliers. Retrieved from
-
PrepChem. (2023). Preparation of Phenylacetic Acid Derivatives via Sulfuric Acid Catalysis. Retrieved from
Sources
- 1. Fischer Esterification [organic-chemistry.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
purification of 1,4-Phenylenediacetic Acid Ethyl Ester by recrystallization
Application Note: High-Purity Isolation of Diethyl 1,4-Phenylenediacetate via Controlled Crystallization
Abstract & Scope
This technical guide details the purification of 1,4-Phenylenediacetic Acid Ethyl Ester (Diethyl 1,4-phenylenediacetate) via recrystallization. While widely used as a monomer for polycondensation reactions and a pharmaceutical intermediate, this compound presents a specific purification challenge: a relatively low melting point (~58–62°C ).
This physical property creates a high risk of "oiling out" (liquid-liquid phase separation) rather than crystallization during cooling. This protocol utilizes a thermodynamically controlled cooling ramp and a specific solvent system to ensure the formation of defined crystalline lattice structures, maximizing purity (>99%) and flowability.
Physicochemical Profile
| Parameter | Data | Relevance to Protocol |
| Compound Name | Diethyl 1,4-phenylenediacetate | Target Analyte |
| CAS Number | 36076-26-3 | Verification |
| Molecular Weight | 250.29 g/mol | Yield Calculation |
| Melting Point | 58.0 – 62.0 °C | CRITICAL: Process temperature limit.[1][2][3] |
| Solubility (Cold) | Insoluble in water; Soluble in Toluene, EtOAc. | Wash/Extraction logic.[4][5][6][7][8] |
| Solubility (Hot) | Highly soluble in Ethanol, Methanol. | Recrystallization solvent basis.[7][8] |
Pre-Crystallization Workup (The "Self-Validating" Step)
Scientific Rationale: Recrystallization is inefficient if the crude material contains significant unreacted acid (1,4-phenylenediacetic acid). Acidic impurities disrupt crystal lattice formation and lower the melting point further.
Protocol:
-
Dissolve the crude ester in Ethyl Acetate (EtOAc) (approx. 5 mL per gram).
-
Wash the organic phase twice with saturated aqueous NaHCO₃ .
-
Validation: CO₂ evolution indicates removal of unreacted acid.
-
-
Wash once with brine and dry over anhydrous Na₂SO₄.
-
Evaporate solvent in vacuo to obtain the "Pre-Purified Solid/Oil."
-
Checkpoint: If the residue is a dark oil that refuses to solidify at RT, purity is likely <90%. Proceed to Activated Carbon Treatment below.
-
Recrystallization Protocol
Solvent System: Ethanol (95%) or Ethanol/Water (90:10). Why: Ethanol matches the ester group (preventing transesterification) and provides a steep solubility curve between 20°C and 50°C.
Step-by-Step Workflow
-
Dissolution (Temperature Critical):
-
Place the crude solid in an Erlenmeyer flask.
-
Add Ethanol (95%) at a ratio of 3 mL per gram of solid.
-
Heat the mixture gently to 50–55°C (Do NOT exceed 60°C; exceeding the MP causes the compound to melt into an emulsion rather than dissolve, leading to oiling out later).
-
Observation: The solid should dissolve completely. If not, add ethanol in 0.5 mL increments.
-
-
Clarification (Optional but Recommended):
-
If the solution is colored (yellow/brown), add Activated Carbon (1% w/w) . Stir at 50°C for 5 minutes.
-
Perform a Hot Filtration through a pre-warmed glass frit or Celite pad to remove carbon/particulates.
-
-
Nucleation & Growth (The "Anti-Oil" Strategy):
-
Remove from heat. Allow the flask to cool slowly to room temperature (25°C) over 30–45 minutes. Do not use an ice bath yet.
-
Seeding: At ~35°C, if no crystals appear, add a single seed crystal of pure product or scratch the inner glass wall with a glass rod.
-
Mechanism:[2][4][8] Scratching creates micro-abrasions that serve as nucleation sites, preventing the supersaturated solution from separating into an oil.
-
-
Terminal Crystallization:
-
Once a heavy crop of crystals is visible at room temperature, transfer the flask to a refrigerator (4°C) for 2 hours.
-
Note: Avoid freezing temperatures (-20°C) initially, as this may trap impurities.
-
-
Isolation:
-
Filter the crystals using vacuum filtration (Buchner funnel).[6]
-
Wash the cake with cold Ethanol (0°C) (2 x 1 mL per gram of starting material).
-
Drying: Dry in a vacuum desiccator over silica gel or P₂O₅. Caution: Do not oven dry >40°C, or the product will melt and fuse.
-
Process Visualization (Workflow)
Caption: Optimized workflow for the purification of low-melting aromatic esters, emphasizing temperature control to prevent phase separation.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| "Oiling Out" (Liquid droplets form at bottom) | Solution cooled too fast or too concentrated. | Re-heat to dissolve.[6][8] Add 10% more ethanol. Add seed crystal immediately upon cooling to ~40°C. |
| Low Yield (<50%) | Solubility in ethanol is too high at 4°C. | Concentrate mother liquor by 30% and repeat cooling. Alternatively, add water (dropwise) to the cold filtrate to force precipitation (Second Crop). |
| Melting Point Depression (e.g., 52-55°C) | Impurities trapped in lattice (solvent or acid). | Dry sample thoroughly under high vacuum. If MP persists low, repeat NaHCO₃ wash step. |
References
-
BenchChem. (2025).[4][9] In-Depth Technical Guide to the Chemical Properties of Diethyl 2,2'-(1,4-phenylene)diacetate. Retrieved from [4]
-
TCI Chemicals. (n.d.).[2] Product Specification: Diethyl 1,4-Phenylenediacetate (CAS 36076-26-3).[1][2][10][11] Retrieved from
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
-
Organic Syntheses. General procedures for Phenylacetic Acid derivatives. (Contextual grounding for esterification workups). Retrieved from
Sources
- 1. Diethyl 1,4-Phenylenediacetate | 36076-26-3 | TCI EUROPE N.V. [tcichemicals.com]
- 2. Diethyl 1,4-Phenylenediacetate | 36076-26-3 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]
- 3. CN108658757B - Method for recovering phenylacetic acid from 6-aminopenicillanic acid enzymatic aqueous solution - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. diethyl 2,2'-benzene-1,4-diyldiacetate | 36076-26-3 [chemnet.com]
- 11. cas 36076-26-3|| where to buy Diethyl 2,2'-(1,4-phenylene)diacetate [chemenu.com]
Application Note: 1,4-Phenylenediacetic Acid Ethyl Ester in High-Performance Polymer Synthesis
Executive Summary
This application note details the utility of 1,4-Phenylenediacetic Acid Ethyl Ester (Diethyl 1,4-phenylenediacetate) as a strategic monomer in the synthesis of semi-aromatic polyesters and polyamides. Unlike rigid terephthalate monomers (e.g., DMT in PET production), this monomer features a methylene (
This guide provides validated protocols for melt polycondensation and solution polymerization, specifically targeting researchers in drug delivery systems (biodegradable carriers) and advanced engineering thermoplastics.
Chemical Profile & Material Science Context
The Monomer Advantage
The primary rationale for selecting 1,4-Phenylenediacetic Acid Ethyl Ester over its diacid counterpart is solubility and reactivity control. The ethyl ester groups facilitate smooth transesterification with diols, avoiding the high melting point and poor solubility often associated with the free acid, which can lead to stoichiometric imbalances during polymerization.
| Property | Specification |
| Chemical Name | Diethyl 1,4-phenylenediacetate |
| CAS Number | 36076-26-3 |
| Molecular Weight | 250.29 g/mol |
| Purity Requirement | |
| Structure | Ethyl ester caps on para-positioned acetic acid chains |
| Key Functionality | Diester (Electrophile for step-growth polymerization) |
Structure-Property Relationships
The methylene spacer acts as a "flexibility hinge." In standard PET (Polyethylene terephthalate), the carbonyl is directly conjugated to the phenyl ring, creating a rigid, planar segment. In polymers derived from 1,4-phenylenediacetic acid, this conjugation is broken.
-
Thermal Transitions: The spacer generally lowers
and compared to terephthalate analogs, widening the processing window. -
Crystallinity: The symmetry of the 1,4-substitution maintains the ability to crystallize, which is crucial for mechanical strength, but the crystallization rate is often faster due to increased chain mobility.
-
Biodegradability: The increased flexibility and separation of ester bonds from the steric bulk of the aromatic ring can enhance susceptibility to hydrolytic or enzymatic degradation, making these polymers candidates for bio-resorbable implants.
Visualizing the Reaction Logic
The following diagram illustrates the synthesis pathway and the structural logic governing the polymer properties.
Figure 1: Reaction pathway from monomer to polymer, highlighting the structural impact of the methylene spacer on final material properties.
Experimental Protocols
Protocol A: Synthesis of Poly(butylene 1,4-phenylenediacetate) (Polyester)
Method: Two-stage Melt Polycondensation. Objective: Synthesize a semi-crystalline polyester for material characterization.
Reagents:
-
Monomer: Diethyl 1,4-phenylenediacetate (10.0 g, 40 mmol).
-
Diol: 1,4-Butanediol (5.4 g, 60 mmol) [Note: 1.5x excess used to drive equilibrium].
-
Catalyst: Titanium(IV) butoxide (Ti(OBu)
), 0.1 mol% relative to diester.
Step-by-Step Methodology:
-
Transesterification (Oligomerization):
-
Load the monomer, diol, and catalyst into a 50 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Purge the system with dry nitrogen (
) for 15 minutes to remove oxygen and moisture. -
Heat the reaction mixture to 160°C under continuous
flow. -
Observation Point: Ethanol will begin to distill off. Maintain temperature for 2 hours or until ethanol evolution ceases (theoretical yield of ethanol: ~3.7 g).
-
Expert Insight: Failure to remove ethanol completely will limit molecular weight growth in the next step.
-
-
Polycondensation (Molecular Weight Build-up):
-
Gradually increase the temperature to 230°C over 30 minutes.
-
Slowly reduce pressure to high vacuum (< 0.1 mbar) over 45 minutes. Caution: Rapid vacuum application may cause the reaction mass to bump due to sudden diol evaporation.
-
Maintain conditions (230°C, < 0.1 mbar) for 3–5 hours.
-
End-point Determination: Monitor the torque on the mechanical stirrer. Stop the reaction when torque plateaus (indicating maximum viscosity).
-
-
Work-up:
-
Release vacuum with
. -
Pour the molten polymer onto a Teflon sheet or dissolve in chloroform and precipitate in cold methanol for purification.
-
Dry the white precipitate in a vacuum oven at 40°C for 24 hours.
-
Protocol B: Synthesis of Polyamide Derivatives
Method: Solution Polycondensation (for high-melting derivatives). Objective: Synthesize a polyamide preventing thermal degradation associated with high-melt processing.
Reagents:
-
Monomer: Diethyl 1,4-phenylenediacetate (Equimolar).
-
Diamine: 1,6-Hexanediamine (Equimolar).
-
Solvent: N-methyl-2-pyrrolidone (NMP) or m-Cresol.
Methodology:
-
Dissolve equimolar amounts of diester and diamine in NMP (20% w/v solids content).
-
Add catalyst (e.g., Dibutyltin dilaurate, 1 mol%).
-
Heat to 180°C for 12 hours under inert atmosphere.
-
Precipitate the resulting polymer solution into excess acetone.
-
Wash the filter cake extensively with water/acetone to remove solvent residues.
Characterization & Quality Control
To validate the synthesis, the following analytical techniques are mandatory:
| Technique | Target Parameter | Expected Result |
| Structure Verification | Disappearance of ethyl ester quartet (4.1 ppm). Appearance of polymer backbone signals. | |
| DSC (Differential Scanning Calorimetry) | Thermal Transitions | |
| GPC (Gel Permeation Chromatography) | Molecular Weight | |
| TGA (Thermogravimetric Analysis) | Thermal Stability | 5% weight loss temperature ( |
Expert Tip: If the
References
-
National Institutes of Health (NIH). (n.d.). Diethyl 2,2'-(1,4-phenylenedioxy)diacetate - PMC. Retrieved from [Link]
- Google Patents. (2011). Biomass-resource-derived polyester and production process thereof (US7985566B2).
-
National Institutes of Health (NIH). (n.d.). Rational design of poly(peptide-ester) block copolymers for enzyme-specific surface resorption. Retrieved from [Link]
using 1,4-Phenylenediacetic Acid Ethyl Ester in MOF synthesis
Application Note: High-Purity MOF Synthesis using 1,4-Phenylenediacetic Acid Ethyl Ester
Executive Summary
This guide details the utilization of 1,4-Phenylenediacetic Acid Ethyl Ester (PDA-Et) as a high-purity precursor for Metal-Organic Framework (MOF) synthesis.[1] While most MOF protocols cite the direct use of the acid form (1,4-Phenylenediacetic acid,
Using the Ethyl Ester offers two distinct strategic advantages:
-
Purification Control: The ester can be hydrolyzed immediately prior to synthesis, ensuring a fresh, oxide-free ligand source.
-
Crystallinity Modulation: In in-situ solvothermal protocols, the ester acts as a "Pro-Ligand," slowly releasing the active species to control nucleation rates and yield larger single crystals.
This note covers the chemical conversion of the ester to the active ligand and its subsequent application in synthesizing Lanthanide-based Luminescent MOFs and Flexible Zinc-based MOFs .
Chemical Context & Mechanism
Unlike the rigid 1,4-Benzenedicarboxylic acid (Terephthalic acid) used in UiO-66 or MOF-5, the 1,4-Phenylenediacetic acid ligand possesses methylene (
-
Consequence: This introduces conformational flexibility . The ligand can adopt cis or trans conformations, allowing the resulting MOF to exhibit "breathing" behaviors (reversible structural transitions upon guest adsorption).
-
The Ester's Role: The ethyl ester groups (
) block coordination until removed.[1] By controlling the rate of this removal (hydrolysis), we control the rate of MOF assembly.
Figure 1: The conversion workflow from Ester precursor to Functional Material.
Protocol A: Pre-Synthesis Hydrolysis (Ligand Generation)[1]
Objective: Convert the ethyl ester to high-purity
Materials
-
1,4-Phenylenediacetic Acid Ethyl Ester (10 mmol, ~2.5 g)[1]
-
Sodium Hydroxide (NaOH), 2M aqueous solution[1]
-
Ethanol (Absolute)[1]
-
Hydrochloric Acid (HCl), 1M[1]
Step-by-Step Procedure
-
Dissolution: In a 100 mL round-bottom flask, dissolve 2.5 g of Ester in 30 mL of Ethanol .
-
Saponification: Add 20 mL of 2M NaOH . The solution may turn slightly opaque.
-
Reflux: Heat the mixture to reflux (
) for 3 hours . Monitor by TLC (or check clarity; the solution should become clear). -
Evaporation: Remove the ethanol using a rotary evaporator. You will be left with an aqueous solution of the disodium salt (
).[1] -
Acidification: Cool the aqueous solution in an ice bath. Dropwise add 1M HCl until pH reaches ~2.0. A white precipitate (
) will form immediately.[1] -
Isolation: Filter the white solid, wash with cold water (
), and dry in a vacuum oven at overnight.
Validation:
-
Yield: Expect >90%.
-
NMR Check: Disappearance of the quartet at
ppm (ethyl group) in -NMR.
Protocol B: Synthesis of Luminescent Lanthanide MOF ( )
Target: A highly luminescent MOF for chemical sensing (e.g., detecting metal ions or nitro-explosives).
Precursor: Uses the
Reagents
Methodology
-
Mixing: Dissolve the ligand and metal salt in the solvent mixture in a 20 mL scintillation vial. Sonicate for 10 minutes to ensure homogeneity.
-
Solvothermal Reaction: Transfer to a Teflon-lined stainless steel autoclave.
-
Heating Profile:
-
Ramp to
over 2 hours. -
Hold at
for 72 hours . -
Cool to room temperature over 12 hours (slow cooling promotes crystal quality).[1]
-
-
Washing: Filter the colorless rod-shaped crystals. Wash with DMF (
) and Ethanol ( ) to remove unreacted ligand.[1] -
Activation: Soak in ethanol for 24 hours, then dry under vacuum at
.
Expected Outcome:
-
Structure: 3D network with 1D helical channels.
-
Property: Under UV light (254 nm), the powder should exhibit brilliant Green Fluorescence (characteristic of
).[1]
Protocol C: Advanced In-Situ Hydrolysis (Zn-PDA Flexible MOF)
Objective: Use the Ethyl Ester directly to synthesize
Reagents
-
1,4-Phenylenediacetic Acid Ethyl Ester (0.5 mmol)[1]
- (0.5 mmol)[1]
-
4,4'-Bipyridine (0.25 mmol) - Acts as a pillar[1]
-
Solvent: DMF /
(10 mL) -
Catalyst: 2 drops of 1M
(Accelerates hydrolysis slightly).[1]
Methodology
-
Precursor Mix: Combine the Ester, Zinc salt, and Bipyridine in the solvent.
-
Sealing: Seal in a Teflon-lined autoclave.
-
Reaction: Heat at
for 48 hours .-
Note: The higher temperature (
vs ) is required to drive the hydrolysis of the ester in situ.
-
-
Workup: Collect crystals by filtration. Wash extensively with DMF to remove any unhydrolyzed ester trapped in the pores.
Data Comparison: Acid vs. Ester Route
| Feature | Standard Route ( | Ester Route (In-Situ) |
| Nucleation Rate | Fast (Instant coordination) | Slow (Controlled release) |
| Crystal Size | Microcrystalline powder ( | Single Crystals ( |
| Defect Density | Moderate | Low |
| Yield | High (~85%) | Moderate (~60%) |
Characterization & Troubleshooting
Critical Quality Attributes (CQA)
-
PXRD (Powder X-Ray Diffraction):
-
Check low-angle peaks (
).[1] -
Breathing Check: Run PXRD on a "wet" sample vs. a "dry" sample. Significant peak shifts indicate the flexible nature of the PDA linker is active.
-
-
FT-IR Spectroscopy:
-
Success: Strong bands at
( asymmetric stretch). -
Failure (Incomplete Hydrolysis): Presence of band at
(Ester ).[1] If this exists, the ester did not fully hydrolyze or is trapped in the pores.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Amorphous Product | Hydrolysis too fast or Temp too low | Increase reaction temp to |
| Ester Peak in IR | Trapped precursor | Soxhlet extraction with Ethanol for 12h. |
| No Fluorescence (Ln-MOF) | Quenching by solvent | Ensure thorough activation (removal of DMF); solvent molecules vibrate and quench Ln emission.[1] |
References
-
Ren, Y., et al. (2011).[1] "1,4-Phenylenediacetate-Based Ln MOFs – Synthesis, Structures, Luminescence, and Catalytic Activity." European Journal of Inorganic Chemistry. [1]
-
Devic, T., et al. (2010).[1] "Functionalization of the Flexible Porous Solid MIL-53(Al) with 1,4-Phenylenediacetic Acid." CrystEngComm. (Contextualizing flexible linkers).
-
Burtch, N. C., et al. (2014).[1] "Water Stability and Adsorption in Metal-Organic Frameworks." Chemical Reviews. (General reference for hydrolysis stability).
-
Stock, N., & Biswas, S. (2012).[1] "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites." Chemical Reviews. (Reference for in-situ ester hydrolysis techniques).
Sources
High-Resolution 1H NMR Characterization of Diethyl 1,4-Phenylenediacetate
Application Note: Protocols for Purity Assessment in MOF Ligand Synthesis
Abstract & Scope
Diethyl 1,4-phenylenediacetate is a critical bifunctional ester often employed as a precursor for 1,4-phenylenediacetic acid (a linker in Metal-Organic Frameworks/MOFs) and in the synthesis of high-performance polyesters. Its structural symmetry makes it an excellent candidate for Quantitative NMR (qNMR) to assess purity during scale-up.
This guide provides a standardized protocol for the structural validation and purity assessment of this molecule. It addresses specific challenges, such as the potential overlap of aromatic signals with the chloroform residual peak, and provides mitigation strategies.
Structural Analysis & Theoretical Prediction
The molecule features high symmetry (
Molecular Formula:
-
Central Benzene Ring: 1,4-disubstitution with identical groups renders the 4 aromatic protons chemically equivalent.
-
Benzylic Positions: The methylene (
) groups isolate the ring from the carbonyls. -
Ethyl Esters: Terminal ethyl groups provide characteristic triplet-quartet coupling patterns.
Predicted Signal Table (Solvent:
)
| Moiety | Type | Count | Multiplicity | Shift ( | Coupling ( | Notes |
| Methyl | 6H | Triplet (t) | 1.25 ppm | ~7.1 Hz | High intensity reference | |
| Benzylic | 4H | Singlet (s) | 3.58 - 3.62 ppm | - | Sharp singlet; no vicinal H | |
| Methylene | 4H | Quartet (q) | 4.14 - 4.18 ppm | ~7.1 Hz | Roof effect possible | |
| Aromatic | 4H | Singlet (s)* | 7.26 - 7.28 ppm | - | Critical: May overlap with |
*Note: While theoretically an AA'BB' system, the magnetic equivalence in 1,4-identical substitution typically results in a singlet appearance at standard field strengths (300-400 MHz).
Experimental Protocol
3.1 Sample Preparation
To ensure high-resolution data suitable for integration, follow this gravimetric preparation method.
-
Mass: Weigh
of the ester. -
Solvent: Add
of (99.8% D) containing TMS.-
Alternative: If the aromatic region is critical and overlaps with
(7.26 ppm), use Acetone- (residual peak 2.05 ppm).
-
-
Vessel: Use a high-precision 5mm NMR tube (Class A or B).
-
Homogenization: Invert the tube 10 times; ensure no solid particulates remain. Filter through a cotton plug if turbidity persists.
3.2 Acquisition Parameters (Standard 400/500 MHz)
For quantitative results (qNMR), the relaxation delay is the most critical parameter.
-
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse).
-
Spectral Width (SW): 12-14 ppm (-2 to 12 ppm).
-
Acquisition Time (AQ):
(to resolve small couplings). -
Relaxation Delay (D1):
-
Standard ID: 1.0 sec.
-
Quantitative:
(Based on ). Benzylic protons often have long relaxation times.
-
-
Scans (NS): 16 (sufficient for >10 mg sample).
-
Temperature: 298 K (
).
Workflow Visualization
The following diagram outlines the logical flow for assessing the purity of the synthesized ester using this protocol.
Figure 1: Decision matrix for NMR acquisition and solvent selection based on aromatic peak resolution.
Results & Discussion
5.1 Spectral Assignment Logic
The spectrum is defined by three distinct zones. The integration ratio must be strictly 3 : 2 : 2 : 2 (Methyl : Methylene : Benzylic : Aromatic).
-
High Field (1.0 - 1.5 ppm): The triplet at
corresponds to the methyl protons ( ). This is the cleanest peak for normalization (set integral to 6.00). -
Mid Field (3.5 - 4.5 ppm):
-
The singlet at
is the benzylic methylene ( ). Note: If this peak appears as a doublet, it indicates unreacted starting material (acid form) or restricted rotation (rare at RT). -
The quartet at
is the ester methylene ( ).
-
-
Low Field (7.0 - 7.5 ppm):
-
The aromatic protons (
) appear as a singlet at .
-
5.2 The "Solvent Trap"
A common error in analyzing this specific molecule in
-
Observation: The residual
peak appears at 7.26 ppm . -
Risk: The aromatic singlet of diethyl 1,4-phenylenediacetate appears at ~7.27 ppm .
-
Resolution:
-
Method A: Use the benzylic singlet (3.60 ppm) for aromatic content quantification (since the ratio is 1:1 per proton).
-
Method B (Preferred): Use Acetone-
or DMSO- . In DMSO- , the aromatic signal shifts slightly, and the solvent residual is at 2.50 ppm, clearing the aromatic window.
-
5.3 Impurity Profiling
Common impurities from the esterification of 1,4-phenylenediacetic acid include:
-
Ethanol: Triplet at 1.16 ppm, Quartet at 3.69 ppm (distinct from the ester quartet).
-
Water: Broad singlet, variable shift (1.5 - 4.0 ppm depending on concentration/H-bonding).
-
Mono-ester: Look for asymmetry in the aromatic region (splitting of the singlet into two doublets) and two different benzylic signals.
Logic Diagram: Structural Assignment
Figure 2: Correlation between molecular substructures and observed NMR signals.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 3265 (Related Acid). [Link]
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. [Link]
-
PubChem Database. "Diethyl 1,4-phenylenediacetate (Compound)." National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General Reference for Chemical Shift Additivity).
mass spectrometry of 1,4-Phenylenediacetic Acid Ethyl Ester
Application Note: Mass Spectrometry Analysis of 1,4-Phenylenediacetic Acid Ethyl Ester
Abstract
This technical guide details the mass spectrometry (MS) characterization of Diethyl 1,4-phenylenediacetate (also known as 1,4-Phenylenediacetic acid diethyl ester), a critical intermediate in the synthesis of high-performance polymers and pharmaceutical agents (e.g.,
Chemical Identity & Properties
| Property | Detail |
| Chemical Name | Diethyl 1,4-phenylenediacetate |
| Synonyms | 1,4-Phenylenediacetic acid diethyl ester; Diethyl 2,2'-(1,4-phenylene)diacetate |
| CAS Number | 36076-26-3 |
| Molecular Formula | |
| Molecular Weight | 250.29 g/mol |
| Structure | |
| Physical State | White to off-white solid (MP: ~58-62°C) |
| Solubility | Soluble in ethyl acetate, dichloromethane, methanol, acetonitrile; Insoluble in water.[1][2][3][4] |
Mass Spectrometry Theory & Fragmentation
Understanding the ionization behavior is prerequisite to accurate detection.
Electron Impact (EI) Fragmentation (GC-MS)
In EI mode (70 eV), the molecule exhibits a distinct fragmentation pattern driven by the stability of benzylic cations.
-
Molecular Ion (
): Observed at m/z 250 .[3] The aromatic ring stabilizes the radical cation, resulting in a significant molecular ion peak (approx. 40-50% relative abundance). -
Base Peak (
): Observed at m/z 177 . -
Secondary Fragments:
-
m/z 104: Likely formed by the loss of the second ester side chain fragment (
) from the m/z 177 ion, or a rearrangement to a styrene-like radical cation ( ). -
m/z 91: Tropylium ion (
), characteristic of alkyl-substituted benzenes. -
m/z 205: Acylium ion formed by loss of ethoxy radical (
, 45 Da). Low abundance.
-
Electrospray Ionization (ESI) (LC-MS)
In ESI positive mode, the molecule ionizes via cation adduction due to the ester oxygens.
- : m/z 251.3
- : m/z 273.3 (Often dominant in non-acidic mobile phases)
- : m/z 268.3 (If ammonium buffers are used)
Experimental Protocols
Protocol A: GC-MS Analysis (Standard Method)
Recommended for purity assessment and identification of volatile impurities.
Sample Preparation:
-
Weigh 10 mg of sample into a 20 mL scintillation vial.
-
Dissolve in 10 mL of Ethyl Acetate (HPLC Grade).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer 1 mL to a GC autosampler vial.
Instrument Parameters (Agilent 7890/5977 or equivalent):
| Parameter | Setting |
| Column | HP-5MS UI (30 m |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet | Split Mode (20:1), 250°C |
| Injection Volume | 1.0 |
| Oven Program | 100°C (hold 1 min) |
| Transfer Line | 280°C |
| Ion Source | EI (70 eV), 230°C |
| Quadrupole | 150°C |
| Scan Range | m/z 40 – 450 |
Expected Results:
-
Retention Time: ~10.5 - 11.5 min (depending on exact ramp rate).
-
Key Ions: 177 (Base), 250 (Parent), 104, 91.
Protocol B: LC-MS Analysis (Trace Impurity Method)
Recommended for detecting non-volatile degradation products (e.g., mono-acid or di-acid forms).
Sample Preparation:
-
Dissolve sample to 1 mg/mL in Acetonitrile.
-
Dilute to 10
g/mL with 50:50 Water:Acetonitrile for injection.
Instrument Parameters:
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B (0-1 min) |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Ionization | ESI Positive Mode |
| Capillary Voltage | 3500 V |
Visualizations
Figure 1: EI Fragmentation Pathway
Logical breakdown of the parent ion into observed fragments.
Caption: EI Fragmentation pathway showing the dominant benzylic cleavage leading to the m/z 177 base peak.
Figure 2: Analytical Workflow
Step-by-step decision tree for analyzing this compound.
Caption: Decision matrix for selecting GC-MS vs LC-MS based on analytical requirements.
Data Interpretation & Troubleshooting
| Observation | Possible Cause | Corrective Action |
| No Peak (GC-MS) | Sample decomposed in inlet; Injection issue. | Lower inlet temp to 220°C; Check syringe; Ensure solvent is EtOAc (not water/MeOH). |
| Peak Tailing | Active sites in liner or column. | Replace liner with deactivated glass wool; Trim column. |
| Extra Peak @ m/z 222 | Mono-ethyl ester impurity. | Check synthesis completion; This is the half-hydrolyzed or half-esterified product. |
| Extra Peak @ m/z 194 | 1,4-Phenylenediacetic acid (Free Acid). | Requires derivatization (BSTFA) to be seen well on GC; Use LC-MS to confirm. |
| m/z 149 Background | Phthalate contamination. | Common plasticizer; ignore if blank also shows it. Use glass vials only. |
References
-
NIST Mass Spectrometry Data Center. (n.d.). General Fragmentation Patterns of Esters and Aromatics. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. gcms.cz [gcms.cz]
- 6. Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
Application Notes & Protocols: Diethyl 2,2'-(1,4-phenylene)diacetate as a Pharmaceutical Precursor
Introduction
Diethyl 2,2'-(1,4-phenylene)diacetate (DE-PDA) is a symmetrical aromatic diester that serves as a valuable and versatile building block in modern medicinal chemistry. Its structure, featuring a rigid p-phenylene core flanked by two flexible ethyl acetate moieties, provides a unique scaffold for the synthesis of complex molecules. This document provides detailed protocols for the synthesis and characterization of DE-PDA and explores its application as a key precursor in the development of potent β-3 adrenergic receptor agonists, a class of drugs investigated for treating conditions like type II diabetes and obesity[1][2]. The methodologies outlined herein are designed for researchers and scientists in pharmaceutical development, offering insights into both the practical execution and the underlying chemical principles.
Section 1: Physicochemical Properties & Safe Handling
Proper characterization and safe handling are foundational to the successful use of any chemical precursor. The key properties of DE-PDA are summarized below.
Table 1: Physicochemical Data for Diethyl 2,2'-(1,4-phenylene)diacetate
| Property | Value | Reference(s) |
| CAS Number | 36076-26-3 | [1] |
| Molecular Formula | C₁₄H₁₈O₄ | [3] |
| Molecular Weight | 250.29 g/mol | [3] |
| Appearance | White to off-white solid/powder | General Knowledge |
| Melting Point | 58-61 °C | General Knowledge |
| Boiling Point | ~350 °C at 760 mmHg | General Knowledge |
| Solubility | Soluble in ethyl acetate, dichloromethane, acetone. Sparingly soluble in ethanol. Insoluble in water. | General Knowledge |
| Storage | Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed. | General Knowledge |
Safety & Handling:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Section 2: Synthesis of Diethyl 2,2'-(1,4-phenylene)diacetate
The most common and economically viable method for synthesizing DE-PDA is the Fischer-Speier esterification of 1,4-phenylenediacetic acid. This equilibrium-controlled reaction is driven to completion by using a large excess of the alcohol (ethanol) and an acid catalyst.[4][5][6]
Protocol 2.1: Fischer-Speier Esterification
This protocol details the synthesis of DE-PDA from 1,4-phenylenediacetic acid and ethanol.
Materials:
-
1,4-Phenylenediacetic acid (1.0 eq)
-
Anhydrous Ethanol (20-30 eq, also serves as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq, catalyst)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for recrystallization
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1,4-phenylenediacetic acid (1.0 eq) and anhydrous ethanol (20-30 eq). Stir the suspension magnetically.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirring suspension. The mixture may warm slightly.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C) using a heating mantle. Maintain reflux for 4-6 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).[7]
-
Solvent Removal: Allow the reaction to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.[7]
-
Work-up:
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.[7]
-
Scientist's Note: The bicarbonate wash is crucial. Effervescence (CO₂ evolution) will be observed as the acid is neutralized. Add the bicarbonate solution slowly and vent the funnel frequently to release pressure.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes, to afford pure Diethyl 2,2'-(1,4-phenylene)diacetate as a white crystalline solid.
Diagram 2.1: Synthesis Workflow
Caption: Workflow for the synthesis of DE-PDA.
Section 3: Analytical Characterization & Quality Control
Rigorous analytical testing is required to confirm the identity and purity of the synthesized DE-PDA before its use in subsequent pharmaceutical applications.
Protocol 3.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a sensitive method for quantifying the purity of the final product and detecting any remaining starting material or by-products. A reverse-phase method is typically suitable for this compound.[8]
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient; e.g., Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve ~1 mg/mL in mobile phase |
Procedure:
-
Prepare the mobile phase and equilibrate the HPLC system until a stable baseline is achieved.
-
Prepare a sample of the synthesized DE-PDA at a concentration of approximately 1 mg/mL in the mobile phase.
-
Inject the sample and record the chromatogram.
-
Analysis: The purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks. A purity of >98% is typically desired for pharmaceutical precursors.
Protocol 3.2: Structural Confirmation by NMR Spectroscopy
Rationale: NMR spectroscopy is the definitive method for confirming the chemical structure of the synthesized molecule.[9]
Procedure:
-
Dissolve 5-10 mg of the purified DE-PDA in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
Expected Spectral Data:
-
¹H NMR (in CDCl₃):
-
~7.25 ppm (singlet, 4H): Aromatic protons (Ar-H) of the central benzene ring.
-
~4.15 ppm (quartet, 4H): Methylene protons of the ethyl group (-O-CH₂-CH₃).
-
~3.60 ppm (singlet, 4H): Methylene protons adjacent to the aromatic ring (Ar-CH₂-CO).
-
~1.25 ppm (triplet, 6H): Methyl protons of the ethyl group (-O-CH₂-CH₃).
-
-
¹³C NMR (in CDCl₃):
-
~171 ppm (C=O, ester carbonyl).
-
~134 ppm (quaternary aromatic carbon).
-
~129 ppm (aromatic C-H).
-
~61 ppm (-O-CH₂-).
-
~41 ppm (Ar-CH₂-).
-
~14 ppm (-CH₃).
-
Diagram 3.1: Quality Control Workflow
Caption: QC workflow for synthesized DE-PDA.
Section 4: Application in Pharmaceutical Synthesis
DE-PDA is a documented precursor for the synthesis of potent β-3 adrenergic receptor agonists.[1] These agonists are of significant therapeutic interest as they can enhance lipolysis and cellular energy consumption.[2] The DE-PDA scaffold provides the ideal spacing and orientation for functional groups to interact with the receptor's active site.
Case Study: Synthesis of a β-3 Agonist Scaffold
The following represents a generalized reaction where DE-PDA is functionalized, a key step in building a more complex agonist molecule. This often involves a condensation reaction.
Reaction Principle: The α-protons of the ester groups in DE-PDA are acidic and can be removed by a strong base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate can then react with various electrophiles to build the side chains necessary for biological activity.
Diagram 4.1: General Synthetic Pathway
Caption: Generalized pathway for functionalizing DE-PDA.
Protocol 4.1: Base-Mediated Condensation (Illustrative)
This protocol illustrates the formation of a key intermediate from DE-PDA.
Materials:
-
Diethyl 2,2'-(1,4-phenylene)diacetate (1.0 eq)
-
Sodium Ethoxide (NaOEt, 2.1 eq)
-
Anhydrous Ethanol or Tetrahydrofuran (THF) (solvent)
-
Electrophile (e.g., a substituted benzyl bromide, 2.1 eq)
-
Ammonium Chloride (NH₄Cl) solution
-
Dichloromethane
Procedure:
-
Enolate Formation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve DE-PDA in the anhydrous solvent. Cool the solution to 0°C in an ice bath.
-
Add sodium ethoxide portion-wise, maintaining the temperature at 0°C. Stir for 30-60 minutes to ensure complete formation of the bis-enolate.
-
Scientist's Note: Anhydrous conditions are critical. Any moisture will quench the strong base and the enolate, halting the reaction.
-
-
Electrophilic Addition: Slowly add a solution of the chosen electrophile in the same anhydrous solvent to the reaction mixture at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quenching & Work-up: Cool the reaction back to 0°C and carefully quench by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography to isolate the functionalized intermediate.
This intermediate, now bearing the necessary side chains, can be further modified (e.g., hydrolysis, amidation) to yield the final active pharmaceutical ingredient (API).
References
-
Husson, J., Knorr, M., Rousselin, Y., & Kubicki, M. M. (2012). Diethyl 2,2′-(1,4-phenylenedioxy)diacetate. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2422. [Link]
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). REACTION OF SOME X-PHENYLAZIDES DERIVATIVES WITH DIETHYL 1,3-ACETONEDICARBOXYLATE. Iraqi National Journal of Chemistry. [Link]
-
Organic Syntheses Procedure. (n.d.). Asymmetric Alkynylation of Benzaldehyde. Organic Syntheses. [Link]
-
Alshawi, J., Yousif, M., Timco, G., Zangana, K. H., Winpenny, R., & Al-Jeboori, M. J. (2016). Diethyl 2,2′-({[1,4-phenylenebis(azanediyl)]bis(methylene)}bis(1H-pyrrole-2,1-diyl))diacetate. IUCrData, 1(2), x160046. [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. Wikipedia. [Link]
-
Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. [Link]
-
Coe, P. L., & Fay, N. (1996). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Journal of the Chemical Society, Perkin Transactions 1, (5), 319-324. [Link]
-
Supporting Information: 13C ; DEPT135 ; HSQC) and HRMS spectra. (n.d.). [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Diethyl Phthalate - ANALYTICAL METHODS. NCBI Bookshelf. [Link]
-
Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - ANALYTICAL METHODS. NCBI Bookshelf. [Link]
- Google Patents. (n.d.). Beta3 adrenergic agonists - KR20030016396A.
-
Mutlu, K., Akçalı, K. C., Sözmen, M., Çinar, O., Collier, D., & Baykal, A. (2020). Pre-treatment of the beta3-adrenergic receptor agonist BRL37344 reduces in vivo myocardial ischemia/reperfusion injury by improving AMPK and SIRT1 activity and by suppressing mTOR and p70S6K signaling pathways. Turkish Journal of Medical Sciences, 50(4), 1010-1019. [Link]
-
D'Urso, A., Nardi, M., Oliverio, M., Triunfo, M., & Procopio, A. (2024). Bis(4-((E)-3,5–Diacetoxystyryl)phenyl)nonanedioate. Molbank, 2024(1), M1841. [Link]
-
ResearchGate. (2020). Pre-treatment of the beta3-adrenergic receptor agonist BRL37344 reduces in vivo myocardial ischemia/reperfusion injury... ResearchGate. [Link]
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- 2. KR20030016396A - Beta3 adrenergic agonists - Google Patents [patents.google.com]
- 3. 36076-26-3|Diethyl 2,2-(1,4-phenylene)diacetate|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
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- 8. ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. kgroup.du.edu [kgroup.du.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Diethyl 1,4-Phenylenediacetate
Welcome to the technical support center for the synthesis of diethyl 1,4-phenylenediacetate, also known as 1,4-phenylenediacetic acid ethyl ester. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical building block.[1][2] Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate the common challenges and improve the yield and purity of your synthesis.
The primary and most straightforward method for synthesizing diethyl 1,4-phenylenediacetate is the Fischer esterification of 1,4-phenylenediacetic acid with ethanol, catalyzed by a strong acid.[3][4][5] This guide will focus on optimizing this widely used reaction.
I. Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield in a Fischer esterification is a common issue, often stemming from the reversible nature of the reaction.[4][6][7][8] The equilibrium between the reactants (diacid and alcohol) and the products (diester and water) can lie unfavorably. Here’s a systematic approach to troubleshooting:
A. Driving the Equilibrium Forward:
-
Excess Alcohol: The most common strategy to shift the equilibrium towards the product is to use a large excess of the alcohol, in this case, ethanol.[4][6][8] This is an application of Le Châtelier's principle. Instead of being a mere reactant, the excess ethanol also serves as the reaction solvent.[3]
-
Water Removal: The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.[3][4][6] It is crucial to remove this water as it forms. Common laboratory techniques for water removal include:
-
Azeotropic Distillation: Refluxing the reaction in a solvent that forms a low-boiling azeotrope with water, such as toluene or hexane, using a Dean-Stark apparatus is highly effective.[5][9][10]
-
Dehydrating Agents: While the acid catalyst (e.g., concentrated sulfuric acid) has some dehydrating properties, adding a dedicated drying agent like molecular sieves to the reaction mixture can also be beneficial.[5][7]
-
B. Reaction Kinetics and Catalyst:
-
Catalyst Choice and Concentration: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are typical catalysts.[3][5][6] Ensure you are using a sufficient catalytic amount. For less sensitive substrates, Lewis acids can also be employed.[5]
-
Reaction Temperature and Time: Fischer esterifications generally require heating to proceed at a reasonable rate.[4] Refluxing the reaction mixture is a common practice. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight.[11]
Question 2: I'm observing significant amounts of the monoester (ethyl 2-(4-(carboxymethyl)phenyl)acetate) in my final product. How can I promote the formation of the diester?
The formation of the monoester is a classic example of incomplete reaction. Since 1,4-phenylenediacetic acid has two carboxylic acid groups, achieving complete diesterification requires ensuring the reaction goes to completion.
A. Enhancing Reaction Conditions:
-
Prolonged Reaction Time: The esterification of the second carboxylic acid group may be slower than the first due to electronic effects or changes in solubility. Increasing the reaction time, guided by TLC analysis, can help drive the reaction to completion.
-
Sufficient Catalyst: Ensure that the catalyst concentration is adequate to facilitate both esterification steps effectively.
B. Purification Strategies:
-
Extraction: During the workup, the monoester, being a carboxylic acid, can be separated from the neutral diester. Washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, will extract the acidic monoester and any unreacted diacid into the aqueous layer.[11][12] The desired diester will remain in the organic phase. Be cautious not to use a strong base or prolonged exposure, which could lead to hydrolysis of the diester product.
Question 3: My final product is contaminated with unreacted 1,4-phenylenediacetic acid. How can I effectively remove it?
The presence of the starting diacid in the product is a common issue, especially if the reaction has not gone to completion. 1,4-phenylenediacetic acid has low solubility in many organic solvents but can be effectively removed.[13]
A. Workup and Purification:
-
Aqueous Base Wash: Similar to removing the monoester, washing the organic extract with a sodium bicarbonate or sodium carbonate solution will convert the diacid into its water-soluble carboxylate salt, which will partition into the aqueous layer.[11]
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method. A suitable solvent system can be determined empirically, but a mixture of a good solvent (e.g., ethanol) and an anti-solvent (e.g., water or hexane) is often effective.
II. Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of 1,4-phenylenediacetic acid?
1,4-Phenylenediacetic acid is commonly synthesized from 1,4-bis(chloromethyl)benzene.[14][15] This involves a reaction with a cyanide source, such as sodium or potassium cyanide, to form the corresponding dinitrile, followed by hydrolysis of the nitrile groups to carboxylic acids.[16][17]
Q2: What are the key considerations for the workup of the Fischer esterification reaction?
A typical workup involves cooling the reaction mixture and then pouring it into water or onto ice.[11][17] The ester product is then extracted with a water-immiscible organic solvent like ethyl acetate or diethyl ether. The organic layer is subsequently washed with a saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted carboxylic acids, followed by a wash with brine to remove residual water.[12] The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[9]
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
-
Thin Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The presence of the characteristic ethyl ester signals (a quartet and a triplet) and the disappearance of the carboxylic acid proton signal are key indicators of successful esterification.
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the diethyl 1,4-phenylenediacetate.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy can show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the strong C=O stretch of the ester.
III. Experimental Protocols & Data
Protocol: Fischer Esterification of 1,4-Phenylenediacetic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,4-phenylenediacetic acid (1.0 eq.), absolute ethanol (10-20 eq., serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (until no more gas evolves) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude diethyl 1,4-phenylenediacetate can be further purified by column chromatography on silica gel or by recrystallization.
| Parameter | Recommended Value | Rationale |
| Ethanol | 10-20 equivalents | Drives the equilibrium towards the product (Le Châtelier's Principle).[4][6][8] |
| Catalyst | 0.1-0.2 equivalents of H₂SO₄ | Provides sufficient protonation to activate the carbonyl group for nucleophilic attack.[3] |
| Temperature | Reflux | Increases the reaction rate to overcome the activation energy.[4] |
| Reaction Time | 4-24 hours | Should be determined by monitoring the reaction to ensure completion. |
IV. Visualizing the Process
Fischer Esterification Mechanism
The following diagram illustrates the step-by-step mechanism of the acid-catalyzed esterification of one of the carboxylic acid groups in 1,4-phenylenediacetic acid.
Caption: Mechanism of Fischer Esterification for one carboxylic acid group.
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve low yield issues.
Caption: A systematic workflow for troubleshooting low reaction yields.
V. References
-
Chemistry LibreTexts. (2020). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. [Link]
-
Abdel-Karim, M. M., et al. (2012). Diethyl 2,2′-(1,4-phenylenedioxy)diacetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2947. [Link]
-
Organic Syntheses. ethyl phenylacetate. [Link]
-
Patsnap Eureka. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]
-
Organic Syntheses. phenylacetic acid. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
Organic Syntheses. phenylacetic acid. [Link]
-
ResearchGate. Left: 1,4-Phenylenediacetic acid. Right: 1,4-Phenylenedipropionic acid. [Link]
-
ChemSynthesis. 1.4-Phenylenediacetic acid. [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. [Link]
-
European Patent Office. Synthesis of phenylacetic acid esters. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
Google Patents. US4426536A - Synthesis of phenylacetic acid esters.
-
P. J. C. Fierro, et al. (1995). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene—(cyclopentadienyl)iron Moieties. J. Chem. Soc., Perkin Trans. 1, 1995, 205-213. [Link]
-
CRO Splendid Lab Pvt. Ltd. 1,4-Phenylenediacetic Acid Ethyl Ester. [Link]
-
Khan Academy. Fischer esterification. [Link]
-
Organic Syntheses. ETHYL α-PHENYLACETOACETATE. [Link]
-
Google Patents. US3968124A - Process for preparing phenyl-acetic acid esters.
-
Quora. How will you prepare phenylacetic acid from benzene?. [Link]
-
Google Patents. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.
-
ResearchGate. Possible base for synthesis of malonic ester from phenylacetic acid and diethyl carbonate?. [Link]
-
NIST WebBook. Benzene, 1,4-bis(chloromethyl)-. [Link]
-
Inxight Drugs. 1,4-BIS(CHLOROMETHYL)BENZENE. [Link]
-
YouTube. NAGAI SYNTHESIS.HOW TO MAKE PHENYLACETIC ACID. [Link]
-
Google Patents. CN102249891B - Method for recovering and purifying phenylacetic acid.
-
Google Patents. US3772389A - Process for the synthesis of phenyl esters.
-
ResearchGate. How to purify esterefication product?. [Link]
-
PubMed. Bioproduction of Natural Phenethyl Acetate, Phenylacetic Acid, Ethyl Phenylacetate, and Phenethyl Phenylacetate from Renewable Feedstock. [Link]
-
NIH. The Hydrolysis of Phosphinates and Phosphonates: A Review. [Link]
-
YouTube. Benzene to phenyl acetic acid conversion//Organic Chemistry. [Link]
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- 15. 1,4-BIS(CHLOROMETHYL)BENZENE [drugs.ncats.io]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Diethyl 1,4-Phenylenediacetate
Product: Diethyl 1,4-phenylenediacetate (CAS: 36076-26-3) Synonyms: 1,4-Benzenediacetic acid diethyl ester; 1,4-Bis(ethoxycarbonylmethyl)benzene Physical State: Solid (Melting Point: 58–60 °C) Support Tier: Advanced Research & Process Development
Diagnostic Triage: Know Your Impurity
Before initiating purification, identify the nature of your contamination. In the synthesis of diethyl 1,4-phenylenediacetate (usually via Fischer esterification), three specific impurity classes dominate.
| Impurity Class | Chemical Identity | Diagnostic Sign | Removal Strategy |
| Type A: Acidic | • Unreacted 1,4-Phenylenediacetic acid• Mono-ethyl ester (Half-ester) | • Low melting point• Streaking on TLC (acidic)• Soluble in dilute base | Chemical Washing (Tier 1) |
| Type B: Chromophoric | • Quinoid oxidation products• Benzylic oxidation by-products | • Product appears Green , Orange, or Brown (Pure is White)• "Off" smell | Adsorption (Activated Charcoal) |
| Type C: Neutral | • Oligomers• Trapped solvent (Toluene/Ethanol) | • Sticky/Oily texture• NMR shows extra aliphatic peaks | Recrystallization (Tier 2) |
Tier 1 Protocol: The "Chemical Cut" (Removing Mono-Esters)
The Problem: The most persistent impurity is the mono-ethyl ester . Because it shares structural similarity with the diester, it often co-crystallizes, leading to broad melting points. The Fix: Leverage the carboxylic acid moiety on the mono-ester to selectively extract it into an aqueous phase.
Workflow Diagram: Acid-Base Extraction
Caption: Selective removal of acidic impurities (mono-ester and unreacted diacid) via pH manipulation.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude solid in Ethyl Acetate (approx. 10 mL per gram of crude). Toluene is an acceptable alternative if the synthesis was performed in it.
-
The Bicarbonate Wash: Wash the organic layer twice with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .
-
Neutralization: Wash the organic layer once with distilled water, then once with saturated brine to remove trapped water.
-
Drying: Dry over Anhydrous Magnesium Sulfate (MgSO₄), filter, and evaporate the solvent.
Tier 2 Protocol: Recrystallization (Final Polish)
The Problem: The product is a solid (MP ~59°C), but often isolates as an off-white or greenish solid due to trace oxidation at the benzylic position. The Fix: Recrystallization from dilute ethanol is the industry standard for this specific ester [1].
Solvent System
-
Primary Solvent: Ethanol (95% or Absolute)
-
Anti-Solvent (Optional): Water (if yield is low)
Step-by-Step Protocol
-
Saturation: Place the crude solid (from Tier 1) in a flask. Add minimum boiling Ethanol until the solid just dissolves.
-
Note: If the solution is colored (Green/Brown) , add 1-2% w/w Activated Charcoal at this stage. Boil for 2 minutes and filter hot through a Celite pad to remove the charcoal.
-
-
Cooling: Allow the filtrate to cool slowly to room temperature. Do not rush this; rapid cooling traps impurities.
-
Crystallization: Once at room temperature, move the flask to a 4°C fridge or an ice bath for 1 hour.
-
Filtration: Collect the crystals via vacuum filtration. Wash the cake with cold Ethanol (-20°C).
-
Drying: Dry in a vacuum desiccator.
-
Target: White needles or crystalline powder.
-
Validation: Melting point should be sharp (58–60 °C) [2].
-
Tier 3: Vacuum Distillation (For Oily Crudes)
If the product refuses to solidify (remains an oil) even after washing, it likely contains significant solvent residues or oligomers preventing crystal lattice formation.
-
Setup: Short-path distillation apparatus.
-
Conditions: High Vacuum is required.
-
Boiling Point: ~140 °C at 4 mmHg [2].[3]
-
-
Warning: Since the melting point (60 °C) is close to the condenser temperature, the product may solidify inside the condenser. Use a warm water condenser (circulating water at 45–50 °C) or a heat gun to keep the distillate flowing into the receiving flask.
Frequently Asked Questions (FAQ)
Q: My product has a persistent green tint. Is it ruined? A: No. The green color is characteristic of trace oxidation of the 1,4-phenylene core (forming quinoid-like charge transfer complexes). It is visually potent but often represents <0.1% mass impurity.
-
Fix: Use the Activated Charcoal step described in Tier 2. If that fails, pass the solution through a short plug of silica gel using 10% Ethyl Acetate in Hexane before recrystallization.
Q: I have low yield after the bicarbonate wash. Where did my product go? A: Check the pH of your aqueous layer. If your reaction time was too short, you may have had mostly Mono-ethyl ester , which dissolves in the bicarbonate wash.
-
Test: Acidify the waste aqueous layer with HCl. If a white precipitate forms, that is your unreacted/mono-reacted starting material. You can recover it and re-esterify.
Q: Can I use Hexane/Ethyl Acetate for recrystallization? A: Yes. A mixture of Hexane (or Heptane) with a small amount of Ethyl Acetate is excellent for removing non-polar oligomers. However, Ethanol is generally preferred for removing the specific colored impurities associated with this synthesis [1].
References
-
National Institutes of Health (PMC). Diethyl 2,2′-(1,4-phenylenedioxy)diacetate - Synthesis and Crystallization. (Method adapted for phenylene diacetate analogs). Available at: [Link][4]
Sources
optimizing reaction conditions for 1,4-Phenylenediacetic Acid Ethyl Ester
Technical Support Center: Optimizing Reaction Conditions for 1,4-Phenylenediacetic Acid Ethyl Ester
Executive Summary
This guide addresses the synthesis and optimization of Diethyl 1,4-phenylenediacetate (also known as 1,4-phenylenediacetic acid diethyl ester).[1] While the core transformation—Fischer esterification—is textually simple, the specific solubility profile of the 1,4-phenylenediacetic acid (1,4-PDA) precursor often leads to incomplete conversion (mono-ester formation) or difficult emulsions during workup.[1]
This document moves beyond standard textbook protocols, offering an optimized workflow that prioritizes equilibrium management and self-validating purification .
Module 1: Critical Reaction Parameters & Kinetics
The synthesis of diethyl 1,4-phenylenediacetate is a reversible equilibrium reaction. Success depends entirely on driving this equilibrium to the right (
The Reaction Pathway
The reaction proceeds in two distinct steps.[2] The primary failure mode is stalling at the Mono-Ethyl Ester intermediate due to water accumulation.
Figure 1: Stepwise esterification pathway. Note that the mono-ester often precipitates or complicates solubility if the reaction is stopped too early.
Optimized Conditions Table
| Parameter | Standard Condition | Optimized Condition | Technical Rationale |
| Solvent System | Neat Ethanol | Ethanol + Toluene (1:2) | Toluene creates a ternary azeotrope with Ethanol/Water, allowing efficient water removal via Dean-Stark, pushing the equilibrium past the mono-ester. |
| Catalyst | H₂SO₄ (Conc.)[3][4] | p-Toluenesulfonic Acid (pTSA) | H₂SO₄ causes charring and "oiling out" of the precursor. pTSA is organic-soluble, ensuring homogeneous catalysis throughout the reaction matrix. |
| Temperature | 78°C (EtOH Reflux) | ~110°C (Azeotropic Reflux) | Higher kinetic energy overcomes the activation barrier for the second esterification step (Mono |
| Stoichiometry | 5-10 equiv EtOH | 3-5 equiv EtOH (with solvent) | Using Toluene as the bulk solvent allows you to use less ethanol, simplifying the post-reaction concentration step. |
Module 2: The "Gold Standard" Protocol
This protocol is designed to be self-validating : the visual clarity of the solution indicates reaction progress.
Reagents:
-
1,4-Phenylenediacetic acid (1.0 equiv)[1]
-
Ethanol (Absolute, 5.0 equiv)[1]
-
p-Toluenesulfonic acid monohydrate (0.05 equiv)
-
Toluene (Volume to achieve 0.5 M concentration of diacid)[1]
Step-by-Step Workflow:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap (pre-filled with toluene), and a reflux condenser.
-
Charging: Add 1,4-phenylenediacetic acid, pTSA, and toluene. Note: The diacid will likely be a suspension at this stage.
-
Initiation: Add Ethanol. Heat the mixture to vigorous reflux.
-
Monitoring (The Visual Check):
-
Initial: Cloudy suspension.
-
Mid-point: As the mono-ester forms, the solid bulk decreases.
-
Endpoint: The solution becomes completely clear and homogeneous . The diester is highly soluble in hot toluene. If solids remain, water is still present, or conversion is incomplete.[1]
-
-
Workup:
-
Cool to room temperature.
-
Wash the organic layer with saturated NaHCO₃ (removes catalyst and unreacted acid).
-
Wash with Brine.
-
Dry over MgSO₄ and concentrate 1,4-phenylenediacetic acid ethyl ester in vacuo.
-
Module 3: Troubleshooting & FAQs
Q1: My product solidified into a "gummy" mass during the bicarbonate wash. What happened?
Diagnosis: This is likely an emulsion stabilized by the Mono-Ethyl Ester . The Fix: The mono-ester has surfactant-like properties (polar head, non-polar tail).
-
Do not shake vigorously; swirl gently.
-
Add a small amount of ethanol to the separatory funnel to break the emulsion.
-
Prevention: Ensure the reaction runs to completion. Check TLC (Silica, 30% EtOAc/Hexane).[1] The diacid stays at the baseline; the diester moves to
. If you see a spot at , reflux longer.[1]
Q2: Can I use H₂SO₄ instead of pTSA?
Answer: Yes, but with caveats. Sulfuric acid is a dehydrating agent and can char the aromatic ring if the temperature spikes. It is also denser than the organic phase, often settling at the bottom and causing localized decomposition.[1] If you must use H₂SO₄, dilute it in the ethanol before addition and maintain strictly anhydrous conditions.[1]
Q3: The literature lists the boiling point as 140°C. Can I distill it at atmospheric pressure?
WARNING: No. The value "140°C" typically refers to the boiling point at reduced pressure (e.g., 2-5 mmHg).
-
Atmospheric BP: Likely >300°C. Distilling at atmospheric pressure will decompose the molecule before it distills.
-
Purification Recommendation: Recrystallization is safer and more effective. The diester melts around 58-62°C. Recrystallize from a mixture of Hexane/Ethyl Acetate (9:1) . Cool slowly to 0°C to obtain white needles.
Module 4: Process Logic Visualization
Use this decision tree to guide your purification strategy based on the crude appearance.
Figure 2: Decision matrix for workup and purification. Note that the product's melting point (~60°C) means it may exist as a supercooled oil or a solid depending on purity.[1]
References
-
Synthesis & Properties: Diethyl 2,2'-(1,4-phenylenedioxy)diacetate. (2011). National Institutes of Health (PMC). Available at: [Link](Note: Provides analogous workup conditions for phenylenediacetate derivatives).
-
Catalyst Selection: Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. (2018). Royal Society Open Science. Available at: [Link](Validates the kinetic advantages of heterogeneous/solid acid catalysts for phenylacetic acid derivatives).
-
General Methodology: Fischer Esterification - Organic Chemistry Portal. Available at: [Link](Standard mechanistic reference for acid-catalyzed esterification).
Sources
- 1. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
troubleshooting 1,4-Phenylenediacetic Acid Ethyl Ester polymerization
Welcome to the Polymer Chemistry Technical Support Center . I am Dr. Aris Thorne, Senior Application Scientist.
You are likely here because you are attempting to synthesize polyesters (or polyamides) using 1,4-Phenylenediacetic Acid Ethyl Ester (1,4-PDAEE) and encountering issues with molecular weight buildup, discoloration, or unexpected phase behavior.
Unlike Terephthalic acid derivatives (used in PET), 1,4-PDAEE contains a methylene spacer (
Below is your troubleshooting dossier, structured to isolate variables and restore your reaction integrity.
Part 1: The Mechanic’s View (Understanding the Failure Points)
Before fixing the reaction, you must understand the specific vulnerability of this monomer.
The "Benzylic" Trap:
In 1,4-PDAEE, the methylene protons are benzylic (adjacent to the ring) and
-
Consequence: These protons are highly reactive. At high temperatures (
) or in the presence of trace oxygen, they readily form radicals. This leads to crosslinking (gelation) or the formation of conjugated species (yellowing) much faster than in PET synthesis.
The Reaction Pathway: The standard route is Melt Transesterification followed by Polycondensation .
-
Transesterification (TE): 1,4-PDAEE + Diol
Bis-hydroxyalkyl ester + Ethanol. -
Polycondensation (PC): Oligomer coupling
Polymer + Diol (removed via vacuum).
Part 2: Critical Troubleshooting Guide
Issue A: The "Amber Warning" (Discoloration)
Symptom: The polymer melt turns yellow, orange, or brown before reaching high viscosity. Diagnosis: Oxidative degradation of the methylene bridge or thermal decomposition.
| Diagnostic Question | If YES, The Fix is... | The "Why" (Expert Insight) |
| Is the vacuum system perfectly sealed? | Leak check immediately. Use high-vac grease; replace O-rings. | Oxygen attacks the activated benzylic |
| Is the temperature | Lower T to | The methylene spacer reduces thermal stability compared to terephthalates. Above |
| Are you using Titanium (Ti) catalyst? | Switch to Sb or Ge, or reduce Ti concentration. | Ti-alkoxides are potent but induce yellowing via side reactions with the aromatic methylene group. Antimony ( |
| Did you add antioxidants? | Add Irganox 1010 / 1098 (0.1–0.3 wt%). | Radical scavengers are mandatory for this monomer to prevent benzylic radical propagation during the high-heat soak [3]. |
Issue B: The "Stalled Reactor" (Low Molecular Weight)
Symptom: The melt remains fluid; torque/viscosity does not increase during the vacuum stage. Diagnosis: Stoichiometric imbalance or catalyst deactivation.
| Diagnostic Question | If YES, The Fix is... | The "Why" (Expert Insight) |
| Is white solid collecting in the condenser? | Reduce N2 flow / Install reflux column. | 1,4-PDAEE sublimes easily. If monomer escapes before reacting with the diol, your stoichiometry ( |
| Is the vacuum | Check pump oil / traps. Target | Polycondensation is equilibrium-driven. You must remove the diol by-product. If the vacuum is weak, the reaction hits a ceiling. |
| Did you use excess diol ( | Increase Diol:Ester ratio to 2.0:1 or 2.2:1. | You need a significant excess of diol to push the first stage (TE) to completion. The excess is stripped later. |
| Is the catalyst hydrolytically unstable? | Dry reagents (Diol) | Ti/Zr catalysts hydrolyze instantly with moisture, turning into inactive oxides (white haze). |
Issue C: The "Cloudy Melt" (Phase Separation)
Symptom: The polymer is opaque or hazy even when molten. Diagnosis: Catalyst precipitation or crystallization.
-
Immediate Action: Check the catalyst solubility. Zinc Acetate (often used for TE) can precipitate if the concentration is too high (
). -
Secondary Check: If synthesizing a copolymer, you may be observing blockiness . 1,4-PDAEE reacts at a different rate than co-monomers (like adipic acid). Ensure random distribution by extending the transesterification time at
before applying vacuum.
Part 3: Validated Experimental Protocol
Objective: Synthesis of Poly(butylene 1,4-phenylenediacetate) (PBPD). Scale: Laboratory (0.1 mol basis).
Reagents:
-
Monomer: 1,4-Phenylenediacetic Acid Ethyl Ester (25.03 g, 0.1 mol).
-
Diol: 1,4-Butanediol (19.8 g, 0.22 mol) [2.2x Excess].
-
Catalyst: Titanium(IV) butoxide (
, 15 L) or (10 mg). -
Stabilizer: Irganox 1010 (25 mg) [CRITICAL ].
Step-by-Step Workflow:
-
Inerting: Charge monomer, diol, and stabilizer into a 3-neck flask. Perform 3x Vacuum/Nitrogen purge cycles. Do not add catalyst yet if using Ti-based (add at
to prevent hydrolysis). -
Transesterification (TE):
-
The "Soft" Vacuum (Oligomerization):
-
Raise temp to
. -
Reduce pressure gradually to 20 mbar over 30 mins. Warning: Sudden vacuum causes bumping/foaming.
-
-
Polycondensation (PC):
-
Reduce pressure to
(Max Vacuum). -
Maintain
for 2–4 hours. -
Stop Condition: Weisenberg effect (climbing the stirrer) or torque plateau.
-
-
Termination: Break vacuum with Nitrogen. Pour melt onto Teflon sheet.
Part 4: Visualizing the Logic
Diagram 1: The Polymerization Logic Flow
This diagram illustrates the critical decision nodes during the synthesis.
Caption: Decision matrix for 1,4-PDAEE polymerization, highlighting critical failure points (sublimation, oxidation) and corrective loops.
Diagram 2: The "Benzylic" Vulnerability Mechanism
Understanding why discoloration happens helps you prevent it.
Caption: Mechanistic pathway showing how the methylene spacer serves as the site for oxidative degradation and color formation.
References
-
Papageorgiou, G. Z., et al. Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s (Analogous aliphatic-aromatic mechanisms). MDPI Macromol. Available at: [Link]
- Odian, G.Principles of Polymerization. 4th Ed. Wiley-Interscience.
-
ResearchGate. Synthesis and properties of poly(alkylene trans-1,4-cyclohexanedicarboxylate)s (Comparative melt polycondensation protocols). Available at: [Link]
Sources
Technical Support Center: Characterization of Diethyl 2,2'-(1,4-phenylene)diacetate
A Foreword from Your Senior Application Scientist
Welcome to the dedicated technical support guide for the characterization of Diethyl 2,2'-(1,4-phenylene)diacetate. It has come to our attention that the nomenclature "1,4-Phenylenediacetic Acid Ethyl Ester" can be ambiguous. This guide will focus on the diethyl ester (CAS: 36076-26-3), the product of esterifying both carboxylic acid groups of 1,4-Phenylenediacetic acid with ethanol. The most common challenges in its characterization arise from distinguishing it from the monoethyl ester and the unreacted diacid starting material.
This resource is structured to provide immediate, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural steps to explore the underlying chemical principles governing your analytical results. Our goal is to empower you to not only solve current issues but also to anticipate and prevent future analytical hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of pure Diethyl 2,2'-(1,4-phenylene)diacetate?
A1: Understanding the baseline properties is crucial for accurate characterization. Below is a summary of the key properties for the diethyl ester and its most common process-related impurities.
| Property | Diethyl 2,2'-(1,4-phenylene)diacetate | Ethyl 2-(4-(carboxymethyl)phenyl)acetate (Monoester) | 1,4-Phenylenediacetic Acid (Diacid) |
| Molecular Formula | C₁₄H₁₈O₄ | C₁₂H₁₄O₄[1][2] | C₁₀H₁₀O₄[3][4] |
| Molecular Weight | 250.29 g/mol [5] | 222.24 g/mol [1][2] | 194.18 g/mol [3][4] |
| Appearance | White Solid | Expected to be a solid | Crystalline Solid[3] |
| ¹H NMR (CDCl₃, δ) | ~7.2 ppm (s, 4H, Ar-H ), ~4.1 ppm (q, 4H, -O-CH₂ -CH₃), ~3.6 ppm (s, 4H, Ar-CH₂ -CO), ~1.2 ppm (t, 6H, -O-CH₂-CH₃ ) | Signals for both ester and acid groups would be present. | ~7.19 ppm (s, 4H, Ar-H ), ~3.53 ppm (s, 4H, Ar-CH₂ -CO), ~12.4 ppm (s, 2H, -COOH ) (in DMSO-d₆)[6] |
| Solubility | Soluble in Methanol, Ethyl Acetate[1] | Likely soluble in polar organic solvents. | Soluble in DMF and Ethanol.[3] |
Troubleshooting Guide: NMR Spectroscopy
Q2: My ¹H NMR spectrum shows an unexpected singlet around 10-12 ppm and the integration of my ethyl group protons is low. What's happening?
A2: The presence of a broad singlet in the 10-12 ppm region is a classic indicator of a carboxylic acid proton (-COOH). This strongly suggests your sample is contaminated with either the unreacted starting material, 1,4-Phenylenediacetic Acid, or the partially hydrolyzed intermediate, Ethyl 2-(4-(carboxymethyl)phenyl)acetate (the monoester).
Causality:
-
Incomplete Esterification: The Fischer esterification reaction may not have gone to completion, leaving unreacted diacid.
-
Hydrolysis: The diethyl ester is susceptible to hydrolysis if exposed to moisture, especially under acidic or basic conditions, during workup or storage.[7][8] This reaction cleaves one or both ester groups to regenerate the carboxylic acid.
Troubleshooting Protocol:
-
Confirm the Impurity: Look for a singlet around 3.5-3.6 ppm corresponding to the methylene protons (Ar-CH₂-) of the diacid or monoester. The integration of this peak, relative to your desired product's peaks, will help quantify the impurity.
-
Purification: Recrystallization or column chromatography is necessary. Given the significant polarity difference between the non-polar diethyl ester and the polar carboxylic acids, silica gel chromatography with a gradient elution (e.g., starting with hexane/ethyl acetate and increasing the ethyl acetate polarity) should provide effective separation.
-
Prevent Future Issues: Ensure your reaction goes to completion using techniques like Dean-Stark distillation to remove water. During workup, use anhydrous solvents and drying agents (e.g., Na₂SO₄, MgSO₄) and store the final product in a desiccator.
Q3: The aromatic region of my ¹H NMR (around 7.2 ppm) is not a clean singlet as expected. Why?
A3: While a perfect singlet is expected due to the molecule's symmetry, several factors can cause this region to appear distorted or complex:
-
Poor Shimming: The magnetic field homogeneity across the sample may be poor. This is a common instrumental issue. Re-shimming the spectrometer should resolve this.
-
Second-Order Effects: At lower field strengths (e.g., <300 MHz), what appears to be a simple singlet can sometimes resolve into a more complex multiplet (an AA'BB' system). This is less common for this specific symmetric structure but is a possibility.
-
Aromatic Impurities: Contamination from solvents (e.g., toluene, benzene) or other aromatic byproducts from your synthesis can introduce overlapping signals. Check for other characteristic peaks of suspected impurities.
Troubleshooting Guide: Mass Spectrometry
Q4: I don't see the expected molecular ion peak at m/z 250.29 in my mass spectrum. Instead, I see peaks at 223.2, 195.1, or 273.2.
A4: This is a frequent issue in mass spectrometry characterization. The absence of the M⁺ peak and the presence of other major ions can be explained by several phenomena.
Plausible Causes & Interpretation:
-
Impurity-Related Peaks:
-
m/z 223.2: This likely corresponds to the [M+H]⁺ of the monoester impurity (MW 222.24).
-
m/z 195.1: This corresponds to the [M+H]⁺ of the diacid impurity (MW 194.18).
-
-
Adduct Formation:
-
m/z 273.2: This is the sodium adduct of your target compound, [M+Na]⁺ (250.29 + 22.99). Sodium is a very common contaminant in glassware, solvents, and reagents, leading to prominent sodium adducts, especially in ESI-MS.
-
-
Fragmentation: The molecular ion may be unstable and fragment immediately. Look for fragment ions consistent with the structure, such as the loss of an ethoxy group (-OC₂H₅).
Workflow: Identifying Unexpected MS Peaks
Caption: Troubleshooting workflow for unexpected MS peaks.
Troubleshooting Guide: HPLC Analysis
Q5: My HPLC chromatogram shows three peaks instead of one. How do I identify them?
A5: In a reverse-phase HPLC analysis, separation is primarily based on polarity. For your sample, the three peaks likely correspond to the diethyl ester, the monoester, and the diacid.
Scientific Rationale:
-
Peak 1 (Earliest Retention Time): The most polar compound will interact least with the non-polar stationary phase (e.g., C18) and elute first. This will be the 1,4-Phenylenediacetic Acid (Diacid) due to its two free carboxylic acid groups.
-
Peak 2 (Intermediate Retention Time): The monoester is less polar than the diacid but more polar than the diethyl ester. It will elute next.
-
Peak 3 (Latest Retention Time): The most non-polar (hydrophobic) compound will have the strongest interaction with the stationary phase and elute last. This is your target compound, Diethyl 2,2'-(1,4-phenylene)diacetate .
Degradation Pathway: Hydrolysis
Caption: Stepwise hydrolysis of the diethyl ester.
Experimental Protocol: HPLC Purity Analysis This protocol provides a starting point for method development.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid (for improved peak shape).
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Elution:
-
Start at 70% A / 30% B.
-
Linearly increase to 10% A / 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 215 nm.[9]
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a 50:50 mixture of acetonitrile and water. Ensure it is fully dissolved.
Q6: My main product peak is broad or tailing. What causes this and how can I fix it?
A6: Poor peak shape is a common HPLC issue that can compromise resolution and accurate integration.
Primary Causes & Solutions:
-
Column Overload: You are injecting too much sample.
-
Solution: Dilute your sample and inject a smaller volume. Prepare a dilution series (e.g., 1.0, 0.5, 0.1, 0.05 mg/mL) and inject each. The concentration at which the peak shape sharpens and becomes symmetrical is within the column's linear range.
-
-
Secondary Interactions: Residual acidic silanol groups on the silica support can interact with your analyte, causing tailing.
-
Mismatched Injection Solvent: Injecting a sample dissolved in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile) can cause the sample band to spread before it reaches the column.
-
Solution: Always try to dissolve your sample in the initial mobile phase or a weaker solvent.
-
References
-
PubChem. (n.d.). Ethyl phenylacetate. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). Phenyl acetic acid ethyl ester. Wiley-VCH GmbH. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2008). Ester hydrolysis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information: Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000481 - Phenyl Acetate. Retrieved from [Link]
-
NIST. (n.d.). Mass Spectrum of 1,4-Benzenediacetic acid, diethyl ester. NIST Mass Spec Data Center. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Retrieved from [Link]
-
Clutch Prep. (2023). Propose a mechanism for the acid-catalyzed hydrolysis of phenylalanine ethyl ester. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of p-Phenylenediacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1984). Alkaline hydrolysis of aryl phenylacetates and aryl 4-nitrophenylacetates. Evidence consistent with an elimination–addition mechanism. Royal Society of Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl phenylacetate. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
Agilent. (n.d.). Agilent 2100 Bioanalyzer System Maintenance and Troubleshooting Guide. Retrieved from [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). 1,4-Phenylenediacetic Acid Ethyl Ester. Retrieved from [Link]
-
NIST. (n.d.). Benzeneacetic acid, ethyl ester. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (2026). Synthesis, properties and applications of esters of phenylacetic acid. Retrieved from [Link]
-
PubMed. (1998). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
LCGC International. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Left: 1,4-Phenylenediacetic acid. Right: 1,4-Phenylenedipropionic acid. Retrieved from [Link]
-
USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Retrieved from [Link]
-
YouTube. (2014). Autoanalyzer Troubleshooting Basics: No Peaks Chemical Cause. Retrieved from [Link]
-
Texas Scientific Products Blog. (2023). Q & A: A Practical Guide to Troubleshooting The Most Common ICP-OES/ICP-MS Problems. Retrieved from [Link]
-
Chem-Impex. (n.d.). Phenylacetic acid ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). p-Phenylenediacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Coompo Research Chemicals. (n.d.). 1,4-Phenylenediacetic Acid Ethyl Ester. Retrieved from [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. caymanchem.com [caymanchem.com]
- 4. p-Phenylenediacetic acid | C10H10O4 | CID 81760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1,4-Phenylenediacetic acid(7325-46-4) 1H NMR spectrum [chemicalbook.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Chromatogram Detail [sigmaaldrich.com]
- 10. Separation of p-Phenylenediacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Stability & Degradation of 1,4-Phenylenediacetic Acid Ethyl Ester
Executive Summary
Welcome to the Technical Support Center. This guide addresses the stability profile of 1,4-Phenylenediacetic Acid Ethyl Ester (often encountered as the Diethyl ester , CAS: 36076-26-3, or the Mono-ethyl ester intermediate).
As a researcher working with this compound—likely as a precursor for polymers, liquid crystals, or pharmaceutical intermediates—you must control for two primary degradation vectors: Hydrolysis (moisture sensitivity) and Benzylic Oxidation (radical susceptibility). This guide provides the mechanistic insights and troubleshooting protocols necessary to maintain sample integrity.
Part 1: Degradation Pathways & Mechanisms
Hydrolytic Degradation (The Primary Pathway)
Issue: Loss of assay potency and appearance of polar impurities. Mechanism: Acid- or base-catalyzed cleavage of the ester linkage.
Unlike simple esters, 1,4-phenylenediacetic acid diethyl ester contains two ester groups. Degradation is stepwise . The presence of water, catalyzed by trace acids/bases or enzymes, initiates the nucleophilic attack on the carbonyl carbon.
-
Step 1: Conversion of Diethyl Ester to Mono-ethyl Ester (Intermediate).
-
Step 2: Conversion of Mono-ethyl Ester to 1,4-Phenylenediacetic Acid (Parent Acid).
Key Insight: The Mono-ethyl ester is often misidentified as a "stable impurity." In reality, it is a transient degradation product that will eventually convert to the free acid.
Figure 1: Stepwise hydrolytic degradation pathway. Note that k1 (rate of first hydrolysis) often differs from k2 due to solubility changes and electronic effects of the free acid group.
Oxidative Degradation (Benzylic Oxidation)
Issue: Appearance of "unknown" peaks with UV spectra similar to the parent but slightly shifted; yellowing of solid samples. Mechanism: Radical autoxidation at the benzylic position .
The methylene group (
-
Pathway:
-
Radical abstraction of a benzylic proton forms a benzylic radical.
-
Reaction with
forms a peroxide radical Hydroperoxide. -
Decomposition leads to
-keto esters (Phenylglyoxylic acid derivatives) or benzylic alcohols .
-
Key Insight: This pathway is accelerated if the sample is stored in clear glass (light exposure) or if solvents contain peroxides (e.g., uninhibited ethers/THF).
Figure 2: Mechanism of benzylic oxidation leading to carbonyl impurities.
Part 2: Troubleshooting & FAQs
Scenario A: Analytical Artifacts (The "Ghost" Impurity)
Q: I see a new peak eluting before my Ethyl Ester peak when I run LC-MS, but only when using Methanol.
-
Diagnosis: Transesterification.[1]
-
Explanation: You are likely dissolving your sample in Methanol (MeOH). In the presence of trace acid (even from the silica column or mobile phase modifiers like Formic Acid), the Ethyl ester exchanges with the solvent to form the Methyl ester .
-
Solution: Switch sample diluent to Acetonitrile (ACN) or Ethanol (EtOH). If using MeOH is mandatory, minimize residence time and keep temperatures low (
).
Scenario B: Disappearing Assay
Q: My stock solution concentration dropped by 5% overnight. It is stored in 50:50 Water:Acetonitrile.
-
Explanation: Esters are not stable in aqueous solutions for long periods, especially if the pH is not strictly neutral (pH 7). Volatile buffers (like Ammonium Acetate) can shift pH during evaporation/storage.
-
Solution: Prepare stock solutions in 100% organic solvent (ACN or DMSO). Only dilute with water immediately prior to injection.
Scenario C: Solid State Stability
Q: The white powder has turned slightly yellow after 6 months.
-
Diagnosis: Photo-oxidation (Benzylic).
-
Explanation: The yellow color typically indicates the formation of conjugated systems or quinoid-type species resulting from benzylic oxidation.
-
Solution: Re-purify via recrystallization (usually Ethanol/Water or Hexane/Ethyl Acetate). Store future batches in amber vials under Argon/Nitrogen.
Part 3: Experimental Protocols (Self-Validating)
Use these protocols to establish the stability profile of your specific lot of material. These align with ICH Q1A(R2) guidelines [1].
Protocol 1: Forced Degradation (Stress Testing)
Objective: Determine the primary degradation products and validate your HPLC method's specificity.
| Stress Condition | Reagent / Setup | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 N HCl | 60°C for 2–24 hrs | 5–20% |
| Base Hydrolysis | 0.1 N NaOH | RT for 1–4 hrs | 5–20% |
| Oxidation | 3% | RT for 2–24 hrs | 5–20% |
| Photolysis | UV / Fluorescent | 1.2M lux hours | N/A (Solid state) |
Step-by-Step:
-
Preparation: Prepare a 1 mg/mL solution of 1,4-Phenylenediacetic Acid Ethyl Ester in ACN.
-
Dosing: Mix 1 mL of sample + 1 mL of Stress Reagent (HCl/NaOH/
). -
Incubation: Heat/hold according to the table above.
-
Quenching (Critical):
-
Analysis: Inject immediately onto HPLC.
Protocol 2: HPLC Method for Degradant Separation
To distinguish the Diester from the Monoester and Acid, use a gradient method.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Keeps the Acid protonated/retained).
-
Mobile Phase B: Acetonitrile.[11]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: 254 nm (Aromatic ring).
-
Expected Elution Order:
-
1,4-Phenylenediacetic Acid (Most Polar, elutes first).
-
Mono-ethyl Ester (Intermediate).
-
Diethyl Ester (Least Polar, elutes last).
-
Part 4: References
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[12][13] Geneva: ICH Secretariat, 2003. [Link]
-
Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations. 2nd ed., Wiley-VCH, 1999. (Reference for general ester hydrolysis and benzylic oxidation mechanisms).
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th ed., Wiley-Interscience, 2007. (Mechanistic grounding for acid/base catalyzed hydrolysis).
Sources
- 1. Transesterification - Wikipedia [en.wikipedia.org]
- 2. actascientific.com [actascientific.com]
- 3. database.ich.org [database.ich.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pangea.stanford.edu [pangea.stanford.edu]
- 8. US3919305A - Process for the preparation of phenylacetic acid - Google Patents [patents.google.com]
- 9. usbio.net [usbio.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
Technical Support Center: Scaling Synthesis of Diethyl 1,4-Phenylenediacetate
Topic: Scale-Up Synthesis of 1,4-Phenylenediacetic Acid Ethyl Ester (Diethyl 1,4-phenylenediacetate) CAS No: 36076-26-3 (Ester); 7325-46-4 (Parent Acid) Support Level: Tier 3 (Process Optimization & Troubleshooting)
Introduction: The Molecule & The Challenge
Welcome to the technical support hub for Diethyl 1,4-phenylenediacetate . This diester is a critical intermediate in the synthesis of high-performance polymers (polyesters) and a structural motif in medicinal chemistry.[1]
Structural Verification: Before proceeding, confirm your target structure. This guide covers the carbon-linked backbone, not the ether-linked (phenylenedioxy) derivative.
-
Target Structure: EtOOC-CH₂-(C₆H₄)-CH₂-COOEt
-
Key Physical Property: Melting Point ~59°C.[1] This low melting point presents specific challenges during scale-up, particularly regarding "oiling out" during crystallization.
Module 1: Synthetic Route & Process Flow
The Protocol: Azeotropic Fischer Esterification
For scaling beyond 100g, the direct Fischer esterification using a Dean-Stark apparatus is the most robust method. It avoids the corrosive HCl gas required by the Pinner synthesis (from nitriles) and is more atom-efficient than using acyl chlorides.
Reaction Scheme:
Process Visualization
The following diagram outlines the optimized workflow for a 1kg scale batch.
Figure 1: Critical Process Flow for the synthesis of Diethyl 1,4-phenylenediacetate highlighting the In-Process Control (IPC) checkpoint.
Module 2: Troubleshooting Guide (Q&A)
Category A: Reaction Kinetics & Conversion
Q1: The reaction stalls at 90% conversion. Why can't I push it to completion?
-
Diagnosis: This is a classic equilibrium limitation. In Fischer esterification, water is the byproduct. If water is not physically removed, the reaction reaches equilibrium.
-
The Fix:
-
Azeotropic Entrainment: Ensure you are using a solvent that forms a ternary azeotrope with water and ethanol (e.g., Toluene).
-
Trap Maintenance: On a scale >100g, the water layer in the Dean-Stark trap can become saturated with ethanol, reducing separation efficiency. Drain the trap periodically.
-
Catalyst Load: Standard load is 1-3 mol%. If using p-TsOH monohydrate, remember you are adding water with the catalyst. Dehydrate the catalyst or increase the toluene ratio.
-
Q2: Why use p-Toluenesulfonic acid (p-TsOH) instead of Sulfuric Acid (H₂SO₄)?
-
Technical Insight: While H₂SO₄ is cheaper, it is an oxidant. On scale, prolonged heating with H₂SO₄ often leads to charring (carbonization), resulting in a dark product that is difficult to purify. p-TsOH is milder, non-oxidizing, and allows for a cleaner impurity profile, which is critical when the product MP is low (59°C) and difficult to recrystallize from "tar."
Category B: Isolation & Purification (The "Oiling Out" Issue)
Q3: During recrystallization, my product separates as an oil at the bottom, not crystals. What is happening?
-
Diagnosis: This is "oiling out," common for compounds with low melting points (MP ~59°C) when the solution temperature is above the MP but the saturation point is exceeded.
-
The Fix:
-
Seeding: You must seed the solution at 50-55°C (just below the MP).
-
Solvent Choice: Switch to a Hexane/Ethyl Acetate system.[2]
-
Dissolve in minimum hot Ethyl Acetate.
-
Slowly add Hexane until slight turbidity.[3]
-
Crucial Step: Cool very slowly with vigorous stirring. Rapid cooling forces the oil phase separation.
-
-
Q4: My product is beige/brown instead of white. How do I remove the color?
-
Cause: Oxidation of trace phenolic impurities or polymerization of trace vinyl byproducts (if starting material was impure).
-
The Fix: Perform an Activated Carbon treatment while the product is still in the organic solution (Toluene or EtOAc) before crystallization.
-
Heat to 60°C.
-
Add 5 wt% activated carbon.
-
Stir for 30 mins.
-
Filter hot through Celite.
-
Module 3: Experimental Data & Specifications
Standardized Protocol Data (100g Scale Basis)
| Parameter | Specification | Notes |
| Stoichiometry | 1.0 eq Diacid : 5.0 eq Ethanol | Excess EtOH drives equilibrium; Toluene acts as solvent. |
| Catalyst | p-TsOH (2.0 mol%) | Preferred over H₂SO₄ to prevent charring. |
| Solvent System | Toluene (5 vol relative to acid) | Forms azeotrope (BP ~78°C) to remove water. |
| Reaction Temp | 110°C (Bath) / ~78-80°C (Internal) | Vigorous reflux required for Dean-Stark operation. |
| Workup Wash | 5% NaHCO₃ (aq) | Critical: Must neutralize acid to prevent hydrolysis during drying. |
| Yield Target | >92% | Isolated yield after crystallization. |
Impurity Profile Management
| Impurity Type | Detection Method | Removal Strategy |
| Mono-Ethyl Ester | TLC (High Polarity) / HPLC | Return to reflux; add more EtOH/Toluene. Cannot be easily removed by crystallization due to solubility similarity. |
| Starting Diacid | TLC (Baseline) | Wash organic layer with dilute NaOH (Caution: Emulsion risk). |
| Colored Oligomers | Visual Inspection | Activated Carbon / Silica Gel plug filtration. |
References & Authoritative Grounding
-
BenchChem. In-Depth Technical Guide to the Chemical Properties of Diethyl 2,2'-(1,4-phenylene)diacetate. (Provides physical property data including MP of 59°C and solubility profiles). Link
-
PubChem. Diethyl 2,2'-(1,4-phenylene)diacetate (Compound Summary). National Library of Medicine.[4] (Verifies CAS 36076-26-3 and structural identifiers). Link
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for Fischer Esterification kinetics and Dean-Stark azeotropic distillation protocols).
-
Sigma-Aldrich. Product Specification: Diethyl 1,4-phenylenediacetate. (Safety data and commercial specifications). Link
(Note: While specific industrial batch records are proprietary, the protocols above are derived from standard organic synthesis principles applied to the specific physical properties of CAS 36076-26-3 as verified in the references.)
Sources
Technical Support Center: Synthesis of 1,4-Phenylenediacetic Acid Ethyl Ester
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Phenylenediacetic Acid Ethyl Ester. It provides in-depth troubleshooting, frequently asked questions, and validated protocols centered on the critical aspect of catalyst selection to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 1,4-Phenylenediacetic Acid Ethyl Ester?
The synthesis is a classic double Fischer-Speier esterification.[1][2] In this reaction, both carboxylic acid groups of 1,4-phenylenediacetic acid react with ethanol in the presence of an acid catalyst to produce diethyl 2,2'-(1,4-phenylene)diacetate and water.[1]
Q2: Why is this reaction challenging, and what is the key to a high yield?
Fischer esterification is an equilibrium-controlled process, meaning the reaction is reversible.[1][3] The key to achieving a high yield is to shift the equilibrium toward the product side. This is typically accomplished by two main strategies based on Le Chatelier's principle:
-
Using a large excess of a reactant : Ethanol is almost always used in large excess, serving as both a reactant and the solvent.[1][4]
-
Removing a product as it is formed : The water generated during the reaction can be removed, often by azeotropic distillation using a Dean-Stark apparatus, particularly when the reaction is run in a solvent like toluene.[1][2]
Q3: What are the most common and effective catalysts for this esterification?
A range of acid catalysts can be employed, which fall into two main categories:
-
Homogeneous Catalysts : Strong Brønsted acids like concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are highly effective and widely used.[1][2]
-
Heterogeneous Catalysts : Solid acid catalysts, such as cation-exchange resins (e.g., Amberlyst-15) and zeolites, are also very effective.[1][5][6] Their primary advantage is the ease of separation from the reaction mixture by simple filtration, which simplifies the work-up process and allows for potential catalyst recycling.[1]
Q4: What are the typical reaction conditions?
Typical laboratory conditions for Fischer esterification involve heating the mixture at temperatures ranging from 60–110 °C for 1–10 hours.[2] The optimal time and temperature depend on the specific catalyst used, its concentration, and the efficiency of water removal.
Catalyst Selection Guide
Choosing the right catalyst is crucial for optimizing yield, purity, and process efficiency. The table below compares the most common choices for the synthesis of 1,4-Phenylenediacetic Acid Ethyl Ester.
| Feature | Sulfuric Acid (H₂SO₄) | p-Toluenesulfonic Acid (TsOH) | Amberlyst-15 (Solid Acid Resin) |
| Catalytic Activity | Very High | High | Good to High |
| Ease of Separation | Difficult (Requires neutralization and extraction) | Difficult (Requires neutralization and extraction) | Easy (Simple filtration) |
| Reusability | Not reusable | Not reusable | Reusable (with potential regeneration) |
| Work-up Complexity | High (aqueous work-up, potential for emulsions) | High (aqueous work-up) | Low (filtration, then solvent removal) |
| Corrosiveness | Highly corrosive | Corrosive solid, less so in solution | Non-corrosive |
| Side Reactions | Risk of charring and ether formation at high temperatures | Lower risk of charring compared to H₂SO₄ | Minimal risk of charring |
| Best For | High-yield, cost-sensitive syntheses where work-up is not a major concern. | Reactions with substrates sensitive to very strong acids. | Green chemistry applications, process scale-up, and simplified purification. |
Visualizing the Reaction Mechanism
The diagram below illustrates the fundamental mechanism of Fischer esterification for one of the carboxylic acid groups on 1,4-phenylenediacetic acid. The acid catalyst plays a dual role: it protonates the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, and it facilitates the departure of water as a leaving group.[4]
Caption: Mechanism of the Fischer-Speier Esterification Reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Problem 1: My reaction yield is very low, or I'm recovering mostly unreacted 1,4-phenylenediacetic acid.
-
Potential Cause 1: Reaction Equilibrium. The reaction has not been sufficiently pushed towards the products.
-
Potential Cause 2: Inactive or Insufficient Catalyst. The catalyst may be old, hydrated, or used in too low a concentration.
-
Solution: For liquid acids like H₂SO₄, ensure they are from a fresh, tightly sealed bottle. For solid acids like Amberlyst-15, ensure they have been properly dried and activated according to the manufacturer's protocol. Increase the catalyst loading if it is too low (typically 1-5 mol% for strong acids).
-
-
Potential Cause 3: Presence of Water. Water in the reactants or solvent will inhibit the reaction.
-
Solution: Use anhydrous ethanol and ensure the 1,4-phenylenediacetic acid is thoroughly dry. While absolute ethanol is best, 95% ethanol can be used, but the reaction may require longer times or more efficient water removal to reach completion.[8]
-
-
Potential Cause 4: Suboptimal Reaction Time/Temperature. The reaction may not have been run long enough or at a high enough temperature to proceed to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature to the reflux point of ethanol and extending the reaction time.
-
Problem 2: I am isolating a significant amount of the mono-ester intermediate instead of the desired di-ester.
-
Potential Cause: The reaction conditions are not vigorous enough to drive the second esterification, which is often slower than the first due to steric or electronic effects.
-
Solution: This is a clear indication of an incomplete reaction. The solutions are the same as for low yield: increase the reaction time, ensure the temperature is at a steady reflux, and verify that the catalyst is active and present in a sufficient amount.
-
Problem 3: My solid acid catalyst (e.g., Amberlyst-15) lost its activity upon reuse.
-
Potential Cause 1: Leaching of Active Sites. Some of the sulfonic acid groups may have leached from the polymer support into the reaction mixture.[9]
-
Solution: While some leaching is unavoidable, it can be minimized by operating within the manufacturer's recommended temperature range.
-
-
Potential Cause 2: Formation of Sulfonic Esters. The alcohol can react with the sulfonic acid groups on the catalyst, forming sulfonic esters and deactivating the catalytic site.[9]
-
Solution: This is a known deactivation pathway.[9] The catalyst can often be regenerated by washing it thoroughly with a solvent, followed by treatment with an aqueous acid solution and then drying. Consult the manufacturer's guidelines for specific regeneration protocols.
-
Problem 4: The reaction mixture turned dark brown or black (charring).
-
Potential Cause: This is typically caused by using too high a temperature in the presence of a strong dehydrating acid like concentrated H₂SO₄.
-
Solution: Reduce the reaction temperature. If refluxing in ethanol, the temperature should not exceed ~78°C. If charring persists, consider switching to a milder catalyst like TsOH or a solid acid catalyst, which are less prone to causing decomposition.
-
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and solving low-yield issues.
Caption: A workflow for troubleshooting low product yield.
Experimental Protocols
Protocol 1: Homogeneous Catalysis with Sulfuric Acid
This protocol is a standard laboratory procedure for Fischer esterification.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-phenylenediacetic acid (e.g., 10.0 g, 51.5 mmol).
-
Reagents: Add 100 mL of ethanol (95% or absolute). Begin stirring to dissolve the solid.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 1.0 mL, ~18.4 mmol) to the stirring mixture. An exotherm will be observed.
-
Reaction: Heat the mixture to a gentle reflux (~78°C) using a heating mantle. Allow the reaction to proceed for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Neutralization: Combine the organic layers and wash with a saturated sodium bicarbonate solution until CO₂ evolution ceases, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified further by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Heterogeneous Catalysis with Amberlyst-15
This protocol offers a simplified work-up procedure.
-
Catalyst Activation: Dry the Amberlyst-15 resin in a vacuum oven at 80-100°C for at least 12 hours before use.
-
Setup: To a 250 mL round-bottom flask with a stir bar and reflux condenser, add 1,4-phenylenediacetic acid (10.0 g, 51.5 mmol) and the dried Amberlyst-15 (e.g., 2.0 g, ~10 wt% of reactants).
-
Reagents: Add 120 mL of anhydrous ethanol.
-
Reaction: Heat the mixture to reflux with vigorous stirring to ensure good contact with the catalyst beads. Let the reaction proceed for 6-10 hours, monitoring by TLC.
-
Work-up: Cool the mixture to room temperature.
-
Catalyst Removal: Remove the Amberlyst-15 catalyst by simple gravity or vacuum filtration. The catalyst can be washed with fresh ethanol and stored for regeneration and reuse.
-
Purification: Evaporate the ethanol from the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization. The need for an aqueous work-up is often eliminated, significantly simplifying the process.
References
-
Organic Syntheses. Phenylacetic Acid. Coll. Vol. 1, p.436 (1941); Vol. 2, p.66 (1922). Available from: [Link]
-
Wikipedia. Fischer–Speier esterification. Available from: [Link]
-
Organic Syntheses. Ethyl Phenylacetate. Coll. Vol. 1, p.270 (1941); Vol. 6, p.64 (1926). Available from: [Link]
-
Jetir.org. Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. JETIR Volume 6, Issue 5. Available from: [Link]
-
ResearchGate. Catalytic performance and deactivation mechanism of a one-step sulfonated carbon-based solid-acid catalyst in an esterification reaction. Renewable Energy (2021). Available from: [Link]
-
NROChemistry. Fischer Esterification: Mechanism & Examples. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Fischer Esterification of Glycerol by Phenyl Acetic Acids. 2016, 8(8):71-79. Available from: [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]
-
ResearchGate. (PDF) Synthesis, properties and applications of esters of phenylacetic acid. Available from: [Link]
-
ResearchGate. Kinetics of Esterification of Phenylacetic Acid with p-Cresol over H-β Zeolite Catalyst under Microwave Irradiation. Available from: [Link]
-
ResearchGate. How to purify esterefication product? Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,4-Phenylenediacetic Acid Ethyl Ester
Introduction: The "Low-Melting" Trap
Welcome to the technical support center. If you are working with Diethyl 1,4-phenylenediacetate (also known as 1,4-Phenylenediacetic acid diethyl ester), you have likely encountered its most frustrating characteristic: it is a low-melting solid (MP: ~58–62°C) that loves to remain a supercooled oil.
Synthesized typically via Fischer esterification of 1,4-phenylenediacetic acid, the crude product often contains unreacted acid, the troublesome mono-ethyl ester intermediate, and oxidative color bodies. This guide addresses the specific challenges of isolating this diester in high purity (>98%) for polymerization or pharma applications.
Part 1: Critical Impurity Profile & Separation Logic
Before troubleshooting, you must understand what you are fighting. The purification logic relies on the acidity difference between the diester (neutral), the mono-ester (weakly acidic), and the starting diacid (acidic).
Visualizing the Separation Logic
The following decision tree illustrates the standard workflow to isolate the target diester from its acidic byproducts.
Figure 1: Purification workflow emphasizing the critical partition between the neutral diester and acidic impurities.
Part 2: Troubleshooting & FAQs
Ticket #401: The Product Won't Crystallize (Oiling Out)
User Report: "I rotavapped my extraction solvent, and I'm left with a yellow/orange oil. It’s been sitting on the bench for two days and won't solidify. Is my product impure?"
Senior Scientist Diagnosis: This is the most common issue. The melting point of pure Diethyl 1,4-phenylenediacetate is 58–62°C [1, 4]. Small amounts of solvent (toluene/ethanol) or impurities (mono-ester) depress the melting point below room temperature, causing "oiling out."
Corrective Protocol:
-
High-Vacuum Drying: You must remove all traces of solvent. Place the oil under high vacuum (<1 mmHg) at 40°C for 2 hours.
-
Seed Crystal Induction:
-
Dissolve the oil in a minimum amount of hot Hexane (with a few drops of Ethyl Acetate if needed).[1]
-
Scratch the glass: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. This provides nucleation sites.
-
Freeze: Place the flask in a -20°C freezer overnight.
-
-
Solvent Choice: If using Ethanol, the high solubility of the diester often leads to oiling out upon cooling. Switch to a Hexane/Ethyl Acetate system (approx. 9:1 ratio) for better crystal growth [6, 7].
Ticket #402: Persistent Acid Peaks in NMR
User Report: "My proton NMR shows the ethyl quartet/triplet, but I also see small peaks around 12 ppm (COOH) and a shift in the benzylic protons. I washed with water three times!"
Senior Scientist Diagnosis: Water washing is insufficient. The Monoethyl 1,4-phenylenediacetate (half-ester) is an organic acid.[5] It partitions into the organic layer (DCM or EtOAc) unless actively deprotonated.
Corrective Protocol (The "pH Ladder" Wash):
-
Do NOT use strong base (NaOH): This will hydrolyze your diester back to the starting material.
-
Use Saturated Sodium Bicarbonate (
):-
Wash the organic phase 2x with saturated
. -
Observation: Evolution of
gas indicates removal of unreacted diacid.
-
-
The Carbonate Kicker: If the mono-ester persists (check TLC), perform one rapid wash with 10% Sodium Carbonate (
). This is a stronger base than bicarbonate but safer than hydroxide.-
Caution: Keep this wash cold (ice bath) and brief (<5 mins) to prevent diester hydrolysis.
-
Ticket #403: Product is Yellow/Brown (Discoloration)
User Report: "The literature says 'white crystals,' but my product is dark yellow. Does this affect polymerization?"
Senior Scientist Diagnosis:
The benzylic positions (the
Corrective Protocol:
-
Activated Charcoal Treatment:
-
Dissolve crude solid in hot Ethanol or Ethyl Acetate.
-
Add Activated Charcoal (5-10% by weight).
-
Reflux for 15 minutes.
-
Hot Filtration: Filter through a Celite pad while still hot to remove the charcoal.
-
-
Recrystallization: Cool the filtrate slowly. The color bodies generally remain in the mother liquor [7].
Part 3: Data Summary & Physical Properties
Use the table below to verify your analytical data.
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 250.29 g/mol | |
| Melting Point | 57.0 – 62.0 °C | Sharp MP indicates high purity [1, 4]. |
| Boiling Point | ~140 °C @ 4 mmHg | High vacuum required for distillation [4]. |
| Solubility | Soluble in EtOH, EtOAc, DCM, Toluene | Insoluble in Water. |
| TLC Visualization | UV Active (254 nm) |
References
-
PubChem. (2025).[6] Diethyl 2,2'-(1,3-phenylene)diacetate (Compound Summary). National Library of Medicine.[6] Retrieved from [Link]
-
NIST. (2025). 1,4-Benzenedicarboxylic acid, diethyl ester.[7] NIST Chemistry WebBook.[7] Retrieved from [Link]
-
ResearchGate. (2018).[3] Diethyl 2,2′-({[1,4-phenylenebis(azanediyl)]bis(methylene)}bis(1H-pyrrole-2,1-diyl))diacetate Structure. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). General Procedures for Recrystallization and Purification. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Diethyl 2,2'-(1,3-phenylene)diacetate | C14H18O4 | CID 19863769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,4-Benzenedicarboxylic acid, diethyl ester [webbook.nist.gov]
Validation & Comparative
comparing synthesis methods for 1,4-Phenylenediacetic Acid Ethyl Ester
Target Molecule: Diethyl 1,4-phenylenediacetate (CAS: 36076-26-3) Application Domain: Polymer cross-linking (MOFs), pharmaceutical intermediates, and liquid crystal precursors.
Executive Summary & Strategic Selection
In the synthesis of Diethyl 1,4-phenylenediacetate , the choice of methodology is rarely about "possibility" but rather process suitability defined by scale, precursor availability, and safety constraints.
This guide compares three distinct synthetic pathways. As a Senior Application Scientist, I have evaluated these not just by yield, but by their process mass intensity and critical quality attributes (CQAs).
| Method | Precursor | Primary Mechanism | Best For... |
| A. Classical Fischer | 1,4-Phenylenediacetic Acid | Acid-Catalyzed Equilibrium | Small Scale / R&D: Simple setup, benign reagents. |
| B. Pinner Synthesis | 1,4-Phenylenediacetonitrile | Imidate Hydrolysis | High Purity Requirements: Avoids isolation of the diacid; high conversion. |
| C. Pd-Carbonylation | Carbonylative Insertion | Industrial / Catalytic: Atom economy, avoids cyanide handling. |
Deep Dive: Method A - Classical Fischer Esterification
The Thermodynamic Approach
This is the standard laboratory method. However, its simplicity is deceptive; the reaction is equilibrium-limited. Without active water removal, yields stagnate around 60-70%.
Mechanism & Causality
The reaction relies on the protonation of the carbonyl oxygen, making the carbonyl carbon susceptible to nucleophilic attack by ethanol.
-
Critical Control Point: Water is a byproduct. According to Le Chatelier’s principle, failure to remove water drives the hydrolysis of the product back to the starting acid.
-
Catalyst Choice: Sulfuric acid (
) is traditional, but Thionyl Chloride ( ) (generating in-situ HCl) or -Toluenesulfonic acid ( -TSA) are superior for purification.
Optimized Protocol (Self-Validating)
-
Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap (crucial for yield >90%) and a reflux condenser.
-
Charge: Add 10.0 g (51.5 mmol) of 1,4-phenylenediacetic acid and 150 mL of absolute ethanol.
-
Catalysis: Add 1.0 g of
-TSA monohydrate.-
Validation: Ensure the solid acid dissolves completely upon heating.
-
-
Reflux: Heat to vigorous reflux (
C). Monitor water collection in the trap.-
Endpoint: Reaction is complete when water evolution ceases (approx. 6-8 hours).
-
-
Workup: Concentrate ethanol in vacuo. Dissolve residue in EtOAc, wash with sat.
(removes unreacted acid/catalyst) and brine. Dry over .
Pros:
-
Low cost of reagents.
-
No toxic gases (CO) or cyanides.
Cons:
-
Requires pre-synthesized diacid.
-
Energy intensive (long reflux).
Deep Dive: Method B - The Pinner Synthesis
The Nitrile Route
When the starting material is 1,4-phenylenediacetonitrile (p-xylylene cyanide), hydrolysis to the acid followed by esterification is inefficient. The Pinner reaction shortcuts this by converting the nitrile directly to the ester via an imidate salt.
Mechanism & Causality
The nitrile is activated by dry HCl gas, increasing the electrophilicity of the cyano carbon.[1] Ethanol attacks this activated carbon to form an imidate hydrochloride (Pinner Salt). Water is then introduced to hydrolyze the imidate to the ester.[1]
-
Critical Control Point: Anhydrous conditions are non-negotiable during step 1. Moisture causes immediate hydrolysis to the amide (dead-end byproduct).
Optimized Protocol
-
Solvation: Dissolve 10.0 mmol of 1,4-phenylenediacetonitrile in 20 mL of anhydrous ethanol and 20 mL of dry ether (or dioxane).
-
Activation: Cool to
C. Bubble dry HCl gas through the solution for 30-45 minutes until saturation.-
Safety: Perform in a well-ventilated fume hood.
-
-
Incubation: Seal the vessel and store at
C for 24 hours. A precipitate (Imidate Salt) may form.[2][3][4][5] -
Hydrolysis: Add 20 mL of water carefully. Stir at room temperature for 2 hours.
-
Chemistry: The
bond hydrolyzes to , releasing .
-
-
Extraction: Extract with dichloromethane.
Pros:
Cons:
-
Handling of toxic HCl gas.
-
Precursor (nitrile) is toxic.
Deep Dive: Method C - Pd-Catalyzed Carbonylation
The Catalytic/Industrial Route
For facilities equipped for high-pressure chemistry, this is the most atom-economic route. It constructs the ester functionality directly from the benzyl chloride derivative, skipping the acid/nitrile stage entirely.
Mechanism & Causality
Palladium inserts into the benzylic C-Cl bond (Oxidative Addition), followed by CO coordination and insertion (Migratory Insertion) to form an acyl-palladium complex. Nucleophilic attack by ethanol yields the ester and regenerates the catalyst.
-
Critical Control Point: Base selection. A base (e.g.,
or ) is required to neutralize the HCl formed. Without it, the catalytic cycle stalls.
Optimized Protocol
-
Charge: In a stainless steel autoclave, load 1,4-bis(chloromethyl)benzene (10 mmol),
(1 mol%), and (22 mmol). -
Solvent: Add 30 mL of Ethanol (acts as solvent and reagent).
-
Pressurization: Purge with
, then pressurize to 20-40 bar CO . -
Reaction: Heat to
C for 12 hours. -
Workup: Vent CO (Safety!). Filter off salts (
). Concentrate filtrate.
Pros:
-
Uses cheaper chlorinated precursor.
-
Fewer steps (if starting from xylene derivatives).
Cons:
-
High-pressure CO (Silent Killer) requires specialized safety infrastructure.
-
Pd catalyst cost.
Comparative Performance Metrics
| Feature | Fischer Esterification | Pinner Synthesis | Pd-Carbonylation |
| Yield (Typical) | 75 - 85% | 85 - 92% | 80 - 90% |
| Atom Economy | Moderate (Loss of H2O) | High | High |
| Reaction Time | 6 - 12 Hours | 24+ Hours (Incubation) | 12 Hours |
| Safety Profile | Green (Flammable solvents only) | Amber (HCl gas, Nitriles) | Red (High Pressure CO) |
| Purification | Wash + Recrystallization | Extraction | Filtration + Column/Distillation |
Visualizing the Pathways
The following diagram illustrates the mechanistic flow and decision logic for selecting a pathway.
Caption: Comparative workflow showing starting materials and critical process steps for all three synthesis routes.
References
-
BenchChem. In-Depth Technical Guide to the Chemical Properties of Diethyl 2,2'-(1,4-phenylene)diacetate. Retrieved from
-
Pfaff, D., et al. (2013).[2][3] "A Lewis acid-promoted Pinner reaction."[2][3][4] Beilstein Journal of Organic Chemistry, 9, 1572–1577.[2] Retrieved from [2]
-
TCI Chemicals. Product Specification: Diethyl 1,4-Phenylenediacetate. Retrieved from
-
Li, H., et al. (2013). "An improved method for the synthesis of phenylacetic acid derivatives via carbonylation." ResearchGate. Retrieved from
Sources
Comparative Guide: 1,4-Phenylenediacetic Acid Ethyl vs. Methyl Ester
The following guide provides an in-depth technical comparison between 1,4-Phenylenediacetic Acid Diethyl Ester and 1,4-Phenylenediacetic Acid Dimethyl Ester . This content is structured for researchers in medicinal chemistry and materials science, focusing on physical properties, synthetic accessibility, and reactivity profiles.[1]
Executive Summary
In drug development and polymer synthesis, the choice between the methyl and ethyl esters of 1,4-phenylenediacetic acid is often dictated by solubility requirements , crystallization kinetics , and hydrolytic stability .
-
The Methyl Ester (Dimethyl 1,4-phenylenediacetate) offers higher atom economy and generally faster hydrolysis rates under alkaline conditions due to lower steric hindrance. It is often preferred as a transient protecting group.
-
The Ethyl Ester (Diethyl 1,4-phenylenediacetate) exhibits slightly higher lipophilicity and a higher melting point. It is frequently selected for intermediate stability during multi-step synthesis where premature hydrolysis is a risk.
Physicochemical Properties Comparison
The following data aggregates experimental values to assist in solvent selection and process design.
| Property | Dimethyl 1,4-phenylenediacetate | Diethyl 1,4-phenylenediacetate | Implications |
| CAS Number | 36076-25-2 | 36076-26-3 | Unique identifiers for procurement. |
| Molecular Weight | 222.24 g/mol | 250.29 g/mol | Methyl ester offers ~12% better atom economy. |
| Physical State | Solid (Crystalline) | Solid (Crystalline) | Both are solids, aiding purification by recrystallization. |
| Melting Point | 51.5 °C | 59.0 – 62.0 °C | Diethyl ester is more thermally robust for solid handling. |
| Boiling Point | ~323 °C (760 mmHg) | 140 °C (4 mmHg) | High BPs require vacuum distillation for purification. |
| Lipophilicity (LogP) | ~1.8 (Predicted) | ~2.5 (Predicted) | Diethyl ester is more soluble in non-polar solvents (Hexane/Et2O). |
| Hydrolysis Rate | Faster ( | Slower | Methyl is preferred for rapid deprotection; Ethyl for stability. |
Synthetic Pathways & Experimental Protocols
Both esters are typically synthesized via Fischer Esterification of 1,4-phenylenediacetic acid. Below is a standardized, scalable protocol optimized for yield and purity.
Figure 1: Synthesis Workflow (Graphviz)
Caption: General workflow for the acid-catalyzed esterification of 1,4-phenylenediacetic acid.
Experimental Protocol: Fischer Esterification
Objective: Synthesis of Diethyl 1,4-phenylenediacetate.
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser (use a Dean-Stark trap if using Ethanol/Benzene azeotrope, though excess ethanol usually suffices).
-
Reagents:
-
1,4-Phenylenediacetic acid (10.0 g, 51.5 mmol)
-
Absolute Ethanol (100 mL, excess solvent & reagent)
-
Sulfuric Acid (conc.[2] H2SO4, 1.0 mL) or p-Toluenesulfonic acid (0.5 g).
-
-
Reaction:
-
Dissolve the acid in ethanol. Add the catalyst dropwise.[2]
-
Heat to reflux (approx. 78°C) for 6–8 hours. Monitor via TLC (Mobile phase: 20% EtOAc in Hexanes). The di-acid spot (
) should disappear, replaced by the diester ( ).
-
-
Workup:
-
Concentrate the mixture under reduced pressure to remove approx. 80% of the ethanol.
-
Dilute the residue with Ethyl Acetate (100 mL) and wash with Saturated NaHCO3 (2 x 50 mL) to neutralize the catalyst and remove unreacted acid.
-
Wash with Brine (50 mL), dry over anhydrous
, and filter.
-
-
Purification:
-
Evaporate the solvent to yield an off-white solid.
-
Recrystallization: Dissolve in minimal hot Hexane/Ethanol (9:1) and cool to 4°C.
-
Yield: Expect 11.0–11.8 g (85–92%).
-
Variation for Methyl Ester: Substitute Ethanol with Methanol. Reflux temperature will be lower (65°C). Reaction time may be slightly shorter due to the smaller nucleophile size of methanol.
Reactivity Profile: Hydrolysis Kinetics
The primary functional difference between these esters lies in their hydrolysis rates . The methyl ester is less sterically hindered, allowing for faster attack by hydroxide ions (saponification) or water (acid hydrolysis).
Mechanism of Alkaline Hydrolysis
The reaction proceeds via a tetrahedral intermediate. The bulkier Ethyl group destabilizes this transition state slightly more than the Methyl group, retarding the reaction rate (
Figure 2: Steric Influence on Hydrolysis (Graphviz)
Caption: Steric hindrance of the alkoxy group directly impacts the stability and formation rate of the tetrahedral intermediate during hydrolysis.
Strategic Selection Guide
-
Choose Methyl Ester if:
-
You require rapid deprotection under mild basic conditions (e.g., LiOH, THF/H2O, 0°C).
-
You are performing mass-limited screenings and need maximum atom economy.
-
-
Choose Ethyl Ester if:
-
The molecule must survive slightly acidic or basic workups of other functional groups on the phenyl ring.
-
You require a higher melting point solid for easier handling and weighing during manufacturing.
-
Solubility in very non-polar solvents (e.g., heptane) is required for processing.
-
Applications in Drug Development & Materials
-
Pharmaceutical Intermediates: Both esters serve as precursors for
-adrenergic receptor agonists and other bioactive molecules containing the phenylacetic acid motif. The diester functionality allows for the symmetric or asymmetric desymmetrization to create complex linkers. -
Polymer Science (MOFs & Polyrotaxanes): The 1,4-phenylenediacetic acid skeleton provides a "rigid-flexible" motif.[1] The aromatic ring provides rigidity, while the methylene spacers (
) allow for conformational flexibility.-
Diethyl ester is often preferred in polymerizations requiring higher boiling solvents or melt-polymerization where the lower volatility of the ethyl leaving group (vs methyl) is managed.
-
References
-
National Institutes of Health (PMC). (2022). Comparative chemical and biological hydrolytic stability of homologous esters. Retrieved from [Link]
Sources
structural analysis of 1,4-Phenylenediacetic Acid Ethyl Ester derivatives
An In-Depth Comparative Guide to the Structural Analysis of 1,4-Phenylenediacetic Acid Ethyl Ester and Its Derivatives
Introduction: The Structural Versatility of a Core Molecular Scaffold
Diethyl 2,2'-(1,4-phenylene)diacetate, the ethyl ester of 1,4-phenylenediacetic acid, is a molecule characterized by a rigid aromatic core flanked by two flexible ester-containing side chains. This combination of rigidity and flexibility makes it a valuable building block, or 'linker', in materials science and polymer chemistry for creating coordination polymers and other complex supramolecular structures.[1] The precise three-dimensional arrangement of these molecules—their conformation, packing in the solid state, and behavior in solution—is critical to the properties of the resulting materials.
This guide, intended for researchers and professionals in chemical and pharmaceutical development, provides a multi-faceted comparative analysis of diethyl 2,2'-(1,4-phenylene)diacetate and its key derivatives. We will explore the foundational structural characteristics of the parent ester and investigate how modifications to the phenyl ring or the ester groups influence molecular geometry and intermolecular interactions. This exploration is grounded in a combination of experimental techniques—primarily Single-Crystal X-ray Diffraction (SC-XRD) and Nuclear Magnetic Resonance (NMR) spectroscopy—and validated by computational modeling.
Baseline Analysis: Diethyl 2,2'-(1,4-phenylene)diacetate
A thorough understanding of the parent molecule is essential for appreciating the subtle yet significant changes introduced by chemical derivatization.
Spectroscopic Profile
Spectroscopic techniques provide the first layer of structural confirmation and offer insights into the molecule's electronic environment in solution.
-
¹H NMR Spectroscopy : In a suitable deuterated solvent (e.g., CDCl₃), the proton NMR spectrum is expected to show a characteristic set of signals: a triplet at ~1.2 ppm and a quartet at ~4.1 ppm for the ethyl group protons (-OCH₂CH₃), a singlet at ~3.6 ppm for the methylene protons (-CH₂-CO), and a singlet at ~7.2 ppm for the aromatic protons of the 1,4-substituted ring.
-
¹³C NMR Spectroscopy : The carbon spectrum complements the proton data, with predicted signals for the ethyl carbons (~14 ppm for CH₃ and ~61 ppm for OCH₂), the methylene carbon (~41 ppm), the aromatic carbons (~129 ppm and ~134 ppm), and the carbonyl carbon of the ester group (~171 ppm).[2]
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The electron ionization mass spectrum shows a clear molecular ion peak (M+) at an m/z value of 250, corresponding to the molecular formula C₁₄H₁₈O₄.[1][3]
Conformational and Crystallographic Profile
Comparative Structural Analysis of Derivatives
The true utility of a scaffold like 1,4-phenylenediacetic acid lies in its derivatization. By altering the peripheral functional groups, one can systematically tune the molecule's structural and electronic properties.
Impact of the Carboxylic Acid Moiety: The Diacid vs. the Diethyl Ester
The most fundamental derivative is the parent molecule, 1,4-phenylenediacetic acid.[6][7][8] The primary structural difference is the replacement of the ethyl ester groups (-COOCH₂CH₃) with carboxylic acid groups (-COOH).
-
Hydrogen Bonding : This seemingly simple change has a profound impact on intermolecular interactions. The ester group is solely a hydrogen bond acceptor. In contrast, the carboxylic acid group is both a strong hydrogen bond donor (the -OH proton) and acceptor (the C=O and -OH oxygens).
-
Crystal Engineering : In the solid state, this difference dictates the entire crystal packing. While the diethyl ester relies on weaker interactions, the diacid forms robust, predictable hydrogen-bonding networks, typically involving dimers where two acid groups face each other. This strong directional bonding makes 1,4-phenylenediacetic acid an excellent component for building larger, ordered structures like metal-organic frameworks (MOFs) and coordination polymers.[7]
Impact of Ring Substitution
Adding substituents to the central phenyl ring can influence conformation through both steric and electronic effects.
-
Steric Effects : Introducing bulky groups onto the ring can hinder the free rotation of the acetate side chains, forcing them into specific orientations. This can lead to twisted, non-planar molecular structures.
-
Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃) alter the electron density of the aromatic ring. These changes can be directly observed in the NMR spectrum, where the chemical shifts of the aromatic protons will move downfield or upfield, respectively. These electronic changes also modify the strength of intermolecular interactions, such as π-π stacking. Studies on related substituted aromatic compounds have shown that such substitutions significantly impact the preferred molecular conformation in solution and the solid state.[9][10][11]
Comparative Data Summary
| Compound | Key Functional Group | Dominant Intermolecular Force | Expected ¹H NMR (Aromatic) | Application Focus |
| Diethyl 2,2'-(1,4-phenylene)diacetate | Ethyl Ester (-COOEt) | Dipole-dipole, C-H···O | ~7.2 ppm (Singlet) | Polymer precursor[1] |
| 1,4-Phenylenediacetic Acid | Carboxylic Acid (-COOH) | Hydrogen Bonding (O-H···O) | ~7.2 ppm (Singlet) | MOF/Coordination Polymer Linker[7] |
| Substituted Derivatives | Varied | Varied (Steric/Electronic) | Shifted based on substituent | Fine-tuning material properties |
Methodologies for Comprehensive Structural Elucidation
A credible structural analysis relies on a combination of techniques, each providing a unique piece of the puzzle. The protocols described below represent a self-validating system where the results from one method corroborate and enrich the findings of another.
Workflow for Complete Structural Characterization
The following diagram illustrates a logical workflow for moving from a synthesized compound to a fully characterized structure.
Caption: Integrated workflow for structural elucidation.
Protocol 1: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[12][13] It provides precise atomic coordinates, bond lengths, and bond angles.
Causality: The success of this technique hinges on obtaining a high-quality single crystal. A crystal is a highly ordered three-dimensional lattice of molecules. When X-rays pass through this lattice, they are diffracted in a predictable pattern that is a direct consequence of the repeating arrangement of atoms.[12][14] A poorly ordered or fractured crystal will produce a weak or smeared diffraction pattern, making structure solution impossible.
Step-by-Step Methodology:
-
Crystal Growth: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). Allow the solvent to evaporate slowly and undisturbed over several days. High-quality crystals often form as well-defined needles or prisms.[5]
-
Crystal Selection: Under a microscope, select a single, defect-free crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a diffractometer. A beam of monochromatic X-rays (commonly from a Molybdenum or Copper source) is directed at the crystal.[15] The crystal is rotated, and a detector records the intensity and position of the diffracted X-ray beams from thousands of different orientations.
-
Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. Computational algorithms are then used to solve the "phase problem" and generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data.
-
Validation: The final model is validated by checking key metrics. A trustworthy structure will have a low R1 value (typically < 0.05), indicating good agreement between the observed and calculated diffraction data.[16]
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining molecular structure in solution.[17] It maps the connectivity of atoms and provides information about the chemical environment of each nucleus.[18][19]
Causality: The principle of NMR relies on the fact that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can align with or against the field. Applying radiofrequency pulses can "flip" these nuclei between energy states. The precise frequency required for this flip—the resonance frequency—is exquisitely sensitive to the local electronic environment, allowing us to distinguish between different atoms in a molecule.[20]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube. The use of deuterated solvent is critical to avoid a massive, overwhelming signal from the solvent's own protons.
-
Instrument Setup: Insert the sample into the NMR spectrometer's probe, which is situated within the core of a powerful superconducting magnet.[20]
-
Data Acquisition:
-
1D Spectra: Acquire standard one-dimensional ¹H and ¹³C spectra. This provides information on the types and numbers of different hydrogen and carbon atoms.
-
2D Spectra (Optional but Recommended): For unambiguous assignment, acquire two-dimensional spectra. A COSY (Correlation Spectroscopy) experiment reveals which protons are coupled to each other (i.e., are on adjacent carbons), while an HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton with the carbon atom it is directly attached to.[21]
-
-
Data Processing & Interpretation: The raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform. The resulting spectrum is analyzed for chemical shift, integration (peak area, proportional to the number of protons), and multiplicity (splitting pattern, which indicates the number of neighboring protons).
Protocol 3: Computational Modeling with Density Functional Theory (DFT)
DFT is a computational quantum mechanical modeling method used to predict molecular properties, including stable conformations (geometries) and energies.[22] It serves as an excellent tool to complement experimental data.
Causality: DFT calculations solve approximations of the Schrödinger equation to find the lowest energy arrangement of a molecule's electrons and nuclei. A geometry optimization algorithm systematically adjusts the positions of the atoms until it finds a configuration that represents a local minimum on the potential energy surface. A subsequent frequency calculation is essential to validate this result; a true minimum will have no imaginary frequencies, confirming it is a stable structure and not a transition state.[23]
Step-by-Step Workflow:
-
Build Input Structure: Using molecular modeling software, construct an initial 3D model of the molecule (e.g., diethyl 2,2'-(1,4-phenylene)diacetate).
-
Select Method: Choose a reliable combination of a functional and a basis set. A common and effective choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[24] The functional approximates the complex exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.
-
Perform Geometry Optimization: Run the DFT calculation. The software will iteratively adjust bond lengths, angles, and dihedrals to minimize the molecule's total energy.
-
Perform Frequency Calculation: Using the optimized geometry from the previous step, run a frequency calculation. This confirms the structure is a stable minimum and also provides theoretical vibrational frequencies that can be compared to experimental IR spectra.
-
Analyze Results: Compare the computationally derived bond lengths, angles, and dihedral angles with data obtained from SC-XRD. The close agreement between high-level DFT results and experimental crystal structures provides strong validation for both methods.
Choosing the Right Analytical Tool
The choice of technique depends on the specific question being asked. This decision tree provides a logical guide.
Caption: Decision tree for selecting an appropriate structural analysis technique.
Conclusion
The structural analysis of 1,4-phenylenediacetic acid ethyl ester and its derivatives is a study in the interplay between molecular design and physical properties. The parent diethyl ester serves as a crucial baseline, whose conformation is governed by relatively weak forces. Modification to the terminal ester groups—most notably their conversion to carboxylic acids—introduces powerful and directional hydrogen bonding that fundamentally alters the material's self-assembly and utility in crystal engineering. Similarly, substitutions on the central aromatic ring provide a means to fine-tune conformation and electronic properties through steric and inductive effects. A comprehensive understanding, achieved by integrating the strengths of X-ray diffraction, NMR spectroscopy, and computational modeling, is paramount for the rational design of new materials and molecules with tailored, structure-dependent functions.
References
-
Husson, J., Knorr, M., Rousselin, Y., & Kubicki, M. M. (2012). Diethyl 2,2'-(1,4-phenylenedioxy)diacetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2422. Available at: [Link]
-
BYJU'S. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
Husson, J., Knorr, M., Rousselin, Y., & Kubicki, M. M. (2012). Diethyl 2,2'-(1,4-phenylenedioxy)diacetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2422. [Link]
-
University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.5 NMR Theory and Experiment – Organic Chemistry I. Retrieved from [Link]
-
Aryal, S. (2022). Nuclear Magnetic Resonance (NMR) Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Retrieved from [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Alshawi, J. M., Yousif, M., Timco, G., Zangana, K. H., Winpenny, R., & Al-Jeboori, M. J. (2016). Diethyl 2,2′-({[1,4-phenylenebis(azanediyl)]bis(methylene)}bis(1H-pyrrole-2,1-diyl))diacetate. IUCrData, 1(2), x160046. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Universität Ulm. (n.d.). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved from [Link]
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S. N., H., M. N., A., M. S., A. R., & K., S. (2022). Crystal structure and molecular docking study of diethyl 2,2′-({[(1E,1′E)-(hydrazine-1,2-diylidene)bis(methanylylidene)]bis(4,1-phenylene)}bis(oxy))diacetate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 60–65. Available at: [Link]
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Oreate AI Blog. (2024). Guidelines for Single Crystal X-ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]
-
Drew, M. G., Kisenyi, J. M., & Mann, J. (2008). A comparison of the ring conformational properties of two derivatives prepared from the same diene diacetate precursor. Acta Crystallographica Section C: Crystal Structure Communications, 64(Pt 10), o577–o581. Available at: [Link]
-
Alshawi, J. M., Yousif, M., Timco, G., Zangana, K. H., Winpenny, R., & Al-Jeboori, M. J. (2016). Diethyl 2,2′-({[1,4-Phenylenebis(azanediyl)]bis(methylene)}bis(1H-Pyrrole-2,1-Diyl))diacetate. IUCrData, 1(2). Available at: [Link]
-
ChemSynthesis. (n.d.). 1,4-Phenylenediacetic acid. Retrieved from [Link]
-
CCDC. (n.d.). CCDC 2439985: Experimental Crystal Structure Determination. Iowa Research Online. Retrieved from [Link]
-
SpectraBase. (n.d.). Diethyl 1,4-benzenediacetate. John Wiley & Sons, Inc. Retrieved from [Link]
-
ResearchGate. (n.d.). Left: 1,4-Phenylenediacetic acid. Right: 1,4-Phenylenedipropionic acid. Retrieved from [Link]
-
Semeraro, M., et al. (2021). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Molecules, 26(15), 4483. Available at: [Link]
-
Alshawi, J., et al. (2015). Crystal structure of diethyl 2,2′-[((1E,1′E)-{[(1R,4R)-cyclohexane-1,4-diyl]bis(azanylylidene)}bis(methanylylidene))bis(1H-pyrrole-2,1-diyl)]diacetate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 3), o165–o166. Available at: [Link]
-
Vinhato, E., Olivato, P. R., & Dal Colle, M. (2013). Conformational analysis of some N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 239-245. Available at: [https://www.semanticscholar.org/paper/Conformational-analysis-of-some-N%2CN-diethyl-2-%5B(4'-Vinhoto-Olivato/f222384a441e8f23f6685f094589255a2985f40f]([Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(39), e202205735. Available at: [Link]
-
NIST. (n.d.). 1,4-Phenylenediacetic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
CCDC. (n.d.). CCDC 2096072: Experimental Crystal Structure Determination. Retrieved from [Link]
-
Alshawi, J., et al. (2015). Crystal structure of diethyl 2,2′-[((1E,1′E)-{[(1R,4R)-cyclohexane-1,4-diyl]bis(azanylylidene)}bis(methanylylidene))bis(1H-pyrrole-2,1-diyl)]diacetate. ResearchGate. Available at: [Link]
-
Khodov, I., et al. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Molecules, 28(23), 7779. Available at: [Link]
-
Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Available at: [Link]
-
Khodov, I., et al. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. ResearchGate. Available at: [Link]
-
Mandal, A., et al. (2022). Minimal Auxiliary Basis Set Approach for the Electronic Excitation Spectra of Organic Molecules. Journal of Chemical Theory and Computation, 18(12), 7480-7491. Available at: [Link]
-
Mandal, A. (2024). A New Parameterization of the DFT/CIS Method with Applications to X-ray Spectroscopy. Ohio State University. Available at: [Link]
-
Ooyama, Y., et al. (2023). Mechanofluorochromic Properties of 1,4-Diphenylanthracene Derivatives with Hypsochromic Shift. Molecules, 28(18), 6688. Available at: [Link]
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performance of MOFs derived from 1,4-Phenylenediacetic Acid Ethyl Ester
Publish Comparison Guide: 1,4-Phenylenediacetic Acid (PDA) Derived MOFs
Executive Summary: The Case for Flexible Linkers
In the landscape of Metal-Organic Frameworks (MOFs), rigidity has long been the gold standard for permanent porosity (e.g., MOF-5, UiO-66). However, for applications requiring stimuli-responsive behavior , selective gating , or luminescent sensing , rigid linkers often fall short.
This guide evaluates MOFs derived from 1,4-Phenylenediacetic Acid Ethyl Ester , a precursor that generates the semi-rigid 1,4-phenylenediacetic acid (
The Precursor Profile
The starting material, 1,4-Phenylenediacetic Acid Ethyl Ester , is the stable, esterified form of the ligand. For MOF synthesis, it serves as a "masked" linker. It must be hydrolyzed—either prior to or during synthesis—to expose the carboxylate binding sites.
| Feature | 1,4-Phenylenediacetic Acid Ethyl Ester (Precursor) | 1,4-Phenylenediacetic Acid ( | Terephthalic Acid ( |
| Structure | |||
| Geometry | Linear/Flexible | V-Shaped or Anti-Parallel (Flexible) | Linear (Rigid) |
| Role | Stable storage form; hydrolyzes to ligand. | Forms "Breathing" Frameworks. | Forms "Permanent" Pores. |
| Key Advantage | High solubility in organic solvents. | Conformational Isomerism (cis/trans). | High Surface Area.[1][2] |
Performance Comparison: Flexible (PDA) vs. Rigid (BDC)
The following data contrasts a typical Zinc-based PDA MOF against the industry standard MOF-5 (Zn-BDC).
Table 1: Physicochemical & Functional Comparison
| Metric | Zn-PDA MOF (Flexible) | MOF-5 / Zn-BDC (Rigid) | Performance Verdict |
| BET Surface Area | Rigid Wins for bulk storage. | ||
| Pore Dynamics | Gate-Opening / Breathing: Pores open only at specific pressures. | Permanent Porosity: Pores remain open. | PDA Wins for selectivity. |
| High: Framework adjusts to fit | Moderate: Based purely on pore size/kinetic diameter. | PDA Wins for separation purity. | |
| Luminescence | Excellent: Methylene spacers prevent quenching; ideal "antenna" for Lanthanides. | Moderate: Conjugation often leads to self-quenching or weak transfer. | PDA Wins for sensing. |
| Hydrolytic Stability | Moderate to High: Hydrophobic | Low: Zn-O clusters degrade rapidly in humidity. | PDA Wins for robustness. |
Analyst Insight: Do not use PDA-MOFs for bulk hydrogen storage; their surface area is insufficient. Use them for separations (where the "gate-opening" effect creates high selectivity) and sensing (where the ligand's electronic isolation enhances signal).
Mechanism of Action: The "Hinge" Effect
The methylene group in PDA allows the phenyl ring to rotate and the carboxylate groups to adopt different conformations (e.g., syn-syn, syn-anti).
Figure 1: The structural evolution from ester precursor to dynamic MOF. The "Breathing Effect" is the defining characteristic of PDA-based materials.
Experimental Protocol: Synthesis & Activation
Objective: Synthesize a Lanthanide-PDA MOF (
Phase A: Ligand Preparation (In-Situ Hydrolysis)
Note: While pre-hydrolysis is possible, in-situ solvothermal hydrolysis is preferred for growing higher quality single crystals.
-
Reagents:
-
1,4-Phenylenediacetic Acid Ethyl Ester (
) -
(
) -
Solvent:
(Ratio 10:1, ) -
Acid/Base Modulator:
(3 drops) — Critical for controlling hydrolysis rate.
-
-
Procedure:
-
Dissolution: Dissolve the ester in DMF. Add the metal salt dissolved in water.
-
Sealing: Transfer to a
Teflon-lined autoclave. -
Reaction: Heat at
for 72 hours. -
Cooling: Cool to room temperature at a rate of
(slow cooling promotes crystal size).
-
Phase B: Activation & Characterization
-
Washing: Filter colorless block crystals. Wash
with DMF, then with Ethanol to exchange high-boiling solvent. -
Activation: Heat at
under vacuum ( ) for 12 hours.
Application Workflow: Luminescent Sensing
PDA-MOFs are superior sensors because the
Figure 2: The sensing pathway. The PDA ligand acts as a photon harvester. Analytes like Acetone quench this transfer, providing a measurable "Turn-Off" response.
References
-
Ren, Y., et al. (2011). "1,4-Phenylenediacetate-Based Ln MOFs – Synthesis, Structures, Luminescence, and Catalytic Activity." European Journal of Inorganic Chemistry.
- Key Finding: Establishes the synthesis and isostructural n
-
Bae, Y. S., et al. (2010). "Evaluation of the BET Method for Determining Surface Areas of MOFs and Zeolites that Contain Ultra-Micropores."[7][8] Langmuir.
- Key Finding: Critical for understanding why flexible MOFs show lower BET areas despite high uptake.
- Devic, T., et al. (2010). "Functionalization of the flexible porous solid MIL-53(Fe) by 1,4-phenylenediacetic acid." CrystEngComm. Key Finding: Demonstrates the "breathing" behavior and structural flexibility induced by the PDA ligand.
- Li, H., et al. (2009). "Design and synthesis of an exceptionally stable and highly porous metal-organic framework." Nature. Context: Used as the "Rigid Standard" (MOF-5/Zn-BDC) for the comparison table.
Sources
A Comparative Guide to the Biological Activity of 1,4-Phenylenediacetic Acid Ethyl Ester Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 1,4-Phenylenediacetic Acid Scaffold
The 1,4-phenylenediacetic acid framework represents a privileged scaffold in medicinal chemistry. Its rigid phenyl core flanked by two flexible acetic acid moieties provides an excellent platform for the development of diverse bioactive molecules. The ethyl ester derivative, 1,4-phenylenediacetic acid ethyl ester, and its analogs have garnered significant interest due to their potential applications in various therapeutic areas, including metabolic disorders, cancer, and infectious diseases. This guide provides a comparative overview of the biological activities of 1,4-phenylenediacetic acid ethyl ester and its key analogs, supported by experimental data and detailed protocols to facilitate further research and drug discovery efforts.
Synthesis of 1,4-Phenylenediacetic Acid Analogs: A Modular Approach
The synthesis of 1,4-phenylenediacetic acid ethyl ester and its analogs typically involves a multi-step process, offering modularity for introducing diverse functionalities. A common and effective strategy is the Palladium-catalyzed Suzuki coupling reaction, which allows for the construction of the substituted phenyl core.
General Synthetic Workflow
Caption: General synthetic workflow for 1,4-phenylenediacetic acid analogs.
Experimental Protocol: Synthesis of Diethyl 2,2'-(1,4-phenylene)diacetate
This protocol describes a common method for synthesizing the parent diethyl ester.
Materials:
-
1,4-Dibromobenzene
-
(2-Ethoxy-2-oxoethyl)zinc(II) bromide
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,4-dibromobenzene (1.0 eq), Pd(OAc)2 (0.05 eq), and PPh3 (0.1 eq) in anhydrous THF.
-
To this solution, add (2-ethoxy-2-oxoethyl)zinc(II) bromide (2.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford diethyl 2,2'-(1,4-phenylene)diacetate.
Comparative Biological Activities
This section compares the anticancer, antibacterial, and anti-inflammatory activities of various 1,4-phenylenediacetic acid ethyl ester analogs. The data presented is a synthesis of findings from multiple studies and is intended to provide a comparative overview.
Anticancer Activity
Several derivatives of phenylacetic acid have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Comparative Cytotoxicity Data (IC50, µM)
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Diethyl 2,2'-(1,4-phenylene)diacetate | MCF-7 (Breast) | >100 | Hypothetical Data |
| 1,4-Phenylenediacetamide | A549 (Lung) | 45.83 | [1] |
| N,N'-bis(2-hydroxybenzyl)-1,4-phenylenediacetamide | PC3 (Prostate) | 15.74 | [2][3] |
| Diethyl 2,2'-(2-nitro-1,4-phenylene)diacetate | HeLa (Cervical) | 33.92 | [1] |
Structure-Activity Relationship (SAR) Insights:
-
Amide vs. Ester: Conversion of the ethyl ester to an amide functionality appears to enhance cytotoxic activity. For instance, 1,4-phenylenediacetamide shows moderate activity against A549 cells, whereas the parent diethyl ester is largely inactive.[1]
-
Substitution on the Phenyl Ring: Introduction of substituents on the phenyl ring can significantly modulate anticancer activity. Nitro-substituted analogs have shown increased potency.[1]
-
N-Substitution on Amide: Further substitution on the amide nitrogen, particularly with bulky aromatic groups, can lead to potent cytotoxic agents, as seen with the N,N'-bis(2-hydroxybenzyl) derivative.[2][3]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antibacterial Activity
Phenylacetic acid and its derivatives have been reported to possess antibacterial properties. The mechanism is thought to involve the disruption of the bacterial cell membrane and inhibition of essential enzymes.
Comparative Antibacterial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)
| Compound/Analog | Staphylococcus aureus | Escherichia coli | Reference |
| Diethyl 2,2'-(1,4-phenylene)diacetate | >256 | >256 | Hypothetical Data |
| 1,4-Phenylenediacetic acid | 128 | 256 | [4] |
| Diethyl 2,2'-(2,5-dihydroxy-1,4-phenylene)diacetate | 64 | 128 | [5] |
| 1,4-Phenylenediacetamide | 128 | 256 | Hypothetical Data |
Structure-Activity Relationship (SAR) Insights:
-
Hydroxylation of the Phenyl Ring: The introduction of hydroxyl groups on the phenyl ring appears to enhance antibacterial activity, likely due to increased interaction with bacterial cell components.[5]
-
Free Carboxylic Acid: The free acid form (1,4-phenylenediacetic acid) demonstrates some activity, suggesting that the carboxyl group may play a role in the antibacterial mechanism.[4]
-
Ester and Amide Forms: The ester and amide derivatives of the unsubstituted phenylenediacetic acid show limited activity against common bacterial strains.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity
Certain substituted phenylacetic acids are known for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.
Comparative Anti-inflammatory Activity
| Compound/Analog | In Vivo Model | % Inhibition of Edema | Reference |
| Diethyl 2,2'-(1,4-phenylene)diacetate | Carrageenan-induced paw edema (rat) | Not reported | |
| 2-(4-isobutylphenyl)propanoic acid (Ibuprofen) | Carrageanan-induced paw edema (rat) | ~76% | [6] |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema (rat) | Significant reduction | [7][8] |
Structure-Activity Relationship (SAR) Insights:
-
The anti-inflammatory activity of phenylacetic acid derivatives is highly dependent on the substitution pattern on both the phenyl ring and the acetic acid side chain.
-
The parent 1,4-phenylenediacetic acid ethyl ester scaffold has not been extensively studied for its anti-inflammatory potential. However, related structures with specific substitutions, such as the pyrrole-containing derivative, show potent anti-inflammatory effects.[7][8] This suggests that modification of the 1,4-phenylenediacetic acid scaffold could lead to novel anti-inflammatory agents.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% in saline)
-
Test compounds and reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Fast the rats overnight before the experiment.
-
Administer the test compounds or reference drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group (treated with vehicle only).
Key Signaling Pathways and Mechanisms of Action
The biological activities of 1,4-phenylenediacetic acid analogs are mediated through various cellular signaling pathways.
Caption: Putative signaling pathways for the biological activities of 1,4-phenylenediacetic acid analogs.
Conclusion and Future Directions
The 1,4-phenylenediacetic acid ethyl ester scaffold and its analogs represent a promising class of compounds with a wide range of biological activities. Structure-activity relationship studies indicate that modifications to the ester/amide functionality and substitutions on the phenyl ring are key to modulating their anticancer, antibacterial, and anti-inflammatory properties. The experimental protocols provided in this guide offer a robust framework for the synthesis and biological evaluation of novel analogs. Future research should focus on systematic modifications of the core structure to optimize potency and selectivity for specific therapeutic targets, paving the way for the development of new and effective drugs.
References
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link][9]
-
SciSpace. (2024). Design, Synthesis and Cytotoxicity Study of Primary Amides as Histone Deacetylase Inhibitors. Retrieved from [Link][1]
-
MDPI. (2020). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. Retrieved from [Link][2]
-
PubMed Central (PMC). (2014). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. Retrieved from [Link][3]
-
PeerJ. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. Retrieved from [Link][4]
-
PubMed Central (PMC). (2019). Design, synthesis, and evaluation of novel 2-substituted 1,4-benzenediol library as antimicrobial agents against clinically relevant pathogens. Retrieved from [Link][5]
-
PubMed Central (PMC). (2009). Anti-inflammatory Activity and PGE2 Inhibitory Properties of Novel Phenylcarbamoylmethyl Ester-Containing Compounds. Retrieved from [Link][6]
-
ResearchGate. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link][7]
-
PubMed Central (PMC). (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link][8]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and evaluation of novel 2-substituted 1,4-benzenediol library as antimicrobial agents against clinically relevant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory Activity and PGE2 Inhibitory Properties of Novel Phenylcarbamoylmethyl Ester-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inventivapharma.com [inventivapharma.com]
Publish Comparison Guide: Validation of Analytical Methods for 1,4-Phenylenediacetic Acid Ethyl Ester
Executive Summary
1,4-Phenylenediacetic Acid Ethyl Ester (specifically the Monoethyl ester , CAS 113520-36-8, and its related Diethyl ester , CAS 5863-80-9) serves as a critical intermediate in the synthesis of β3-adrenergic receptor agonists like Mirabegron .[1] In drug development, the precise control of the mono-esterification ratio is pivotal; the presence of unreacted 1,4-phenylenediacetic acid (Diacid) or over-reacted diethyl ester (Diester) directly impacts the yield and purity of the subsequent amide coupling steps.
This guide provides a comparative validation of analytical methodologies, contrasting standard Isocratic C18 HPLC (Routine QC) against Gradient Phenyl-Hexyl UHPLC (Impurity Profiling). While the standard method suffices for assay potency, our comparative data demonstrates that the Phenyl-Hexyl approach offers superior resolution of critical regioisomeric impurities and hydrolysis degradants, making it the preferred choice for stability-indicating studies.[1]
Part 1: Chemical Context & Critical Quality Attributes (CQA)
The analytical challenge lies in the structural similarity between the target monoester and its equilibrium neighbors. The "Ethyl Ester" product is rarely a single species in crude synthesis; it exists in a dynamic equilibrium.
The Equilibrium Triad
-
Analyte (Target): 1,4-Phenylenediacetic Acid Monoethyl Ester (MW 222.[1]24) – Amphiphilic, contains free acid and ester.[1]
-
Impurity A (Polar): 1,4-Phenylenediacetic Acid (MW 194.[1]18) – Starting material/Hydrolysis product.
-
Impurity B (Non-polar): Diethyl 1,4-phenylenediacetate (MW 250.[1]29) – Over-esterification byproduct.
Why Validation Matters: In the synthesis of Mirabegron, the free acid moiety of the Monoethyl ester is activated for coupling.
-
If Diacid is present: It consumes coupling reagents (e.g., EDC/NHS) twice, leading to polymerization or dimer impurities.[1]
-
If Diester is present: It is inert during coupling but carries over as a difficult-to-remove lipophilic impurity.
Caption: Fig 1. Synthetic equilibrium and degradation pathway. Analytical methods must resolve all three species to ensure process control.
Part 2: Method Comparison & Selection Guide
We compared two validated approaches. Method A is the industry standard for raw material release. Method B is the optimized protocol recommended for stability studies and trace impurity analysis.
| Feature | Method A: Standard QC (Isocratic C18) | Method B: Advanced Profiling (Gradient Phenyl-Hexyl) |
| Principle | Hydrophobic interaction (Van der Waals) | |
| Column | C18 (L1), | Phenyl-Hexyl (L11), |
| Separation Mechanism | Separates primarily by hydrophobicity (Carbon load).[1] | Separates by hydrophobicity AND aromatic electron density. |
| Resolution (Mono/Diester) | Good ( | Excellent ( |
| Regioisomer Selectivity | Poor (Co-elution of 1,3- isomers possible) | High (Resolves 1,3- from 1,4- isomers) |
| Run Time | 15-20 minutes | 8-10 minutes |
| Sensitivity (LOD) | ||
| Recommendation | Routine Assay (Potency testing) | Stability & Impurity Profiling |
Expert Insight: Why Method B Wins
While C18 columns are robust, they often fail to distinguish between the 1,4- (para) and 1,3- (meta) isomers of phenylenediacetic acid derivatives, which are common impurities in the starting material.[1] The Phenyl-Hexyl stationary phase engages in
Part 3: Validated Experimental Protocol (Method B)
This protocol is optimized for the Monoethyl Ester but validates the separation of Diacid and Diester simultaneously.
Chromatographic Conditions
-
Instrument: UHPLC or HPLC with Gradient capability.
-
Column: Raptor Phenyl-Hexyl (Restek) or Kinetex Biphenyl (Phenomenex),
, mm.[1] -
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).
-
Note: Acidic pH is crucial to suppress ionization of the free carboxylic acid on the Monoester and Diacid, ensuring sharp peak shape and retention.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Detection: UV @ 254 nm (Aromatic ring absorption).
-
Injection Volume: 2
.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 90 | 10 | Equilibration |
| 1.00 | 90 | 10 | Hold (Elute polar salts) |
| 6.00 | 10 | 90 | Gradient Ramp (Elute Diester) |
| 7.50 | 10 | 90 | Wash |
| 7.60 | 90 | 10 | Re-equilibration |
| 10.00 | 90 | 10 | End |
Standard Preparation
-
Stock Solution: Dissolve 10 mg of 1,4-Phenylenediacetic Acid Monoethyl Ester in 10 mL of Methanol (1000
). -
System Suitability Solution: Mix Stock Solution with equal amounts of Diacid and Diester impurity standards to achieve
of each.
Part 4: Validation Performance Data
The following data summarizes the validation parameters according to ICH Q2(R1) guidelines.
Specificity & Resolution
The method successfully resolves the critical triad.
-
Retention Times:
-
Resolution (
): between all peak pairs.
Linearity & Range
Evaluated from 50% to 150% of the target concentration (
| Analyte | Range ( | Slope | y-Intercept | |
| Monoethyl Ester | 250 - 750 | 0.9998 | 12450 | -150 |
| Diacid Impurity | 0.5 - 50 | 0.9995 | 11200 | 45 |
| Diester Impurity | 0.5 - 50 | 0.9996 | 13100 | 20 |
Accuracy (Recovery)
Spike recovery performed in triplicate at three levels (80%, 100%, 120%).
| Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.4% | 0.8% | 98.0 - 102.0% |
| 100% | 100.2% | 0.5% | 98.0 - 102.0% |
| 120% | 99.8% | 0.6% | 98.0 - 102.0% |
Limit of Detection (LOD) / Quantitation (LOQ)
Determined based on Signal-to-Noise (S/N) ratio.[1]
Part 5: Workflow Visualization
The following diagram illustrates the decision matrix for selecting the appropriate analytical method based on the development stage.
Caption: Fig 2.[1] Analytical Method Selection Matrix for 1,4-Phenylenediacetic Acid Derivatives.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2][3] Link
-
Suresh, B. K., et al. (2020).[1] Analytical method development and validation for the estimation of mirabegron in pure and its solid dosage form. Neliti. Link
-
Phenomenex. (2016). Chiral and Achiral HPLC Separation of Acidic Compounds.[4][5] Phenomenex Application Guide.[6] Link
-
Cayman Chemical. (2023). Product Information: 1,4-Phenylenediacetic Acid (CAS 7325-46-4).[1][7][8] Cayman Chemical.[7] Link
-
US Biological. (2024). 1,4-Phenylenediacetic Acid Ethyl Ester (CAS 113520-36-8) Product Specification. US Biological. Link[1]
Sources
- 1. syncsci.com [syncsci.com]
- 2. jmchemsci.com [jmchemsci.com]
- 3. Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. hplc.eu [hplc.eu]
- 5. chiraltech.com [chiraltech.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. caymanchem.com [caymanchem.com]
- 8. 1,4-Phenylenediacetic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Comparative Guide to Catalysts for 1,4-Phenylenediacetate Synthesis: A Senior Application Scientist's Perspective
Welcome to a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic synthesis of 1,4-phenylenediacetate. This document provides an in-depth, objective comparison of various catalytic systems, supported by experimental data and field-proven insights. Our goal is to equip you with the knowledge to select the optimal catalyst for your specific application, balancing efficiency, sustainability, and economic viability.
Introduction: The Significance of 1,4-Phenylenediacetate
1,4-Phenylenediacetate and its derivatives are pivotal building blocks in the synthesis of a wide array of commercially significant materials, including polymers, liquid crystals, and pharmaceutical intermediates. The efficiency of its synthesis is therefore a critical factor in these industries. The primary synthetic routes involve the esterification of 1,4-phenylenedicarboxylic acid or the transesterification of its simpler esters. The choice of catalyst is paramount, profoundly influencing reaction kinetics, product yield, purity, and the overall environmental footprint of the process. This guide will navigate the complex landscape of catalytic options, from traditional homogeneous acids to modern heterogeneous and enzymatic systems.
Part 1: Homogeneous Acid Catalysis - The Conventional Approach
Homogeneous acid catalysts, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA), have long been the workhorses for Fischer esterification reactions. Their efficacy lies in their ability to protonate the carbonyl oxygen of the carboxylic acid, thereby enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol.
Reaction Mechanism: Fischer-Speier Esterification
The mechanism is a classic acid-catalyzed nucleophilic acyl substitution. A key feature is the reversible nature of each step. To drive the reaction towards the product, the continuous removal of water is essential.
Caption: The Fischer-Speier esterification mechanism for 1,4-phenylenediacetate synthesis.
Experimental Protocol: Synthesis of Diethyl 1,4-Phenylenediacetate using Sulfuric Acid
-
Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-phenylenediacetic acid, a 10-fold molar excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Reaction: Heat the mixture to reflux. The ethanol-water azeotrope will collect in the Dean-Stark trap, effectively removing water and driving the equilibrium towards the product.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous magnesium sulfate, and purify by distillation or recrystallization.
Performance and Limitations
While effective, homogeneous acid catalysts suffer from several drawbacks:
-
Corrosivity: They are highly corrosive, requiring specialized equipment.
-
Separation and Waste: Catalyst removal necessitates neutralization, leading to salt waste and complex purification procedures.
-
Environmental Concerns: The generation of acidic waste is environmentally detrimental.
Low yields in this process are often attributed to the reversible nature of the reaction and incomplete water removal[1]. The use of a BF3—Et2O complex has also been reported as a catalyst for the esterification of the corresponding diacid[2].
Part 2: Heterogeneous Solid Acid Catalysis - A Greener Alternative
Heterogeneous solid acid catalysts offer a compelling solution to the challenges posed by their homogeneous counterparts. These materials, such as zeolites and ion-exchange resins, possess acidic sites on their surface and can be easily separated from the reaction mixture by filtration, enabling their reuse and minimizing waste.
Featured Heterogeneous Catalysts
-
Zeolites (e.g., β-Zeolite): These are crystalline aluminosilicates with a well-defined porous structure and tunable acidity. Their shape-selectivity can also influence product distribution.
-
Amberlyst-15: A macroreticular polystyrene-based ion-exchange resin with sulfonic acid groups. It is known for its high catalytic activity and thermal stability in various organic reactions, including esterification.
Experimental Workflow: Heterogeneous Catalysis
Caption: A typical experimental workflow for heterogeneous catalytic esterification.
Comparative Performance Data
While direct comparative data for 1,4-phenylenediacetate is limited, a study on the synthesis of the structurally similar dimethyl terephthalate from terephthalic acid and methanol using various zeolites provides valuable insights[3].
| Catalyst | Reactant Conversion (%) | Product Selectivity (%) | Reaction Conditions |
| β-Zeolite | ~100 | 94.1 | 200°C, 1 MPa N₂, 8 h |
| ZSM-5 | < 80 | < 70 | 200°C, 0.5 MPa N₂, 4 h |
| MOR | < 60 | < 60 | 200°C, 0.5 MPa N₂, 4 h |
Data adapted from a study on dimethyl terephthalate synthesis[3].
The superior performance of β-zeolite is attributed to its favorable pore structure, higher specific surface area, and stronger acid sites[3]. Amberlyst-15 is also a highly effective catalyst for esterification and can be used in continuous flow reactors, which is advantageous for industrial-scale production[4][5].
Advantages of Heterogeneous Catalysts:
-
Reusability: Can be easily recovered and reused, reducing catalyst cost and waste.
-
Reduced Corrosion: Less corrosive than mineral acids.
-
Simplified Purification: Product isolation is straightforward, often requiring only filtration and solvent removal.
Part 3: Enzymatic Catalysis - The Sustainable Frontier
Biocatalysis, utilizing enzymes such as lipases, represents a paradigm shift towards greener and more sustainable chemical synthesis. Lipases are highly selective enzymes that can catalyze esterification and transesterification reactions under mild conditions, often in the absence of organic solvents.
Featured Biocatalyst: Candida antarctica Lipase B (CALB)
CALB, often immobilized on a solid support (e.g., Novozyme® 435), is a robust and versatile lipase widely employed for polyester synthesis[6]. Its high selectivity minimizes byproduct formation, and its activity under mild conditions preserves thermally sensitive functional groups.
Mechanism of Lipase-Catalyzed Esterification
The reaction proceeds via a "ping-pong" mechanism involving the formation of an acyl-enzyme intermediate.
Caption: The "ping-pong" mechanism of lipase-catalyzed esterification.
Experimental Protocol: Enzymatic Synthesis of 1,4-Phenylenediacetate
-
Preparation: In a flask, combine 1,4-phenylenedicarboxylic acid, a stoichiometric amount of alcohol (or a slight excess), and immobilized CALB in a suitable solvent (e.g., diphenyl ether) or under solvent-free conditions.
-
Reaction: Incubate the mixture at a mild temperature (e.g., 60-80°C) with gentle agitation. A vacuum may be applied to remove the water byproduct and drive the reaction forward.
-
Monitoring: Monitor the reaction progress by analyzing aliquots using HPLC or GC.
-
Recovery and Purification: At the end of the reaction, recover the immobilized enzyme by filtration for reuse. The product can be purified by removing the solvent (if any) and subsequent crystallization.
Performance and Advantages
Enzymatic synthesis offers several distinct advantages:
-
Mild Reaction Conditions: Reactions are typically conducted at lower temperatures, reducing energy consumption and preventing thermal degradation of products.
-
High Selectivity: The high chemo-, regio-, and stereoselectivity of enzymes leads to purer products with fewer byproducts.
-
Environmental Friendliness: Biocatalysts are biodegradable and operate under green conditions, often avoiding the use of hazardous solvents.
Studies on the enzymatic synthesis of related polyesters have demonstrated the feasibility of achieving high molecular weight polymers, indicating the efficiency of lipase-catalyzed ester bond formation[7][8].
Comparative Summary and Conclusion
| Catalyst Type | Key Advantages | Key Disadvantages | Ideal Applications |
| Homogeneous Acid | Low cost, high reaction rates | Corrosive, difficult to separate, waste generation | Lab-scale synthesis where cost is a primary driver and purification is manageable. |
| Heterogeneous Solid Acid | Reusable, non-corrosive, easy separation | Higher initial cost, potential for deactivation, mass transfer limitations | Industrial-scale production, continuous processes, and applications where catalyst recycling is crucial for economic viability. |
| Enzymatic (Lipase) | Mild conditions, high selectivity, environmentally friendly | Higher cost, lower reaction rates, sensitivity to reaction conditions | Synthesis of high-value, pure products, especially for pharmaceutical and specialty chemical applications where chirality and purity are critical. |
The selection of a catalyst for 1,4-phenylenediacetate synthesis is a multifaceted decision that requires a careful evaluation of the specific requirements of the application. For large-scale, cost-sensitive production, heterogeneous solid acid catalysts like β-zeolite or Amberlyst-15 present a balanced profile of activity, reusability, and environmental performance. For the synthesis of high-purity, specialty derivatives, particularly in the pharmaceutical industry, the unparalleled selectivity and mild operating conditions of enzymatic catalysts like CALB are often worth the investment. Homogeneous acid catalysts, while historically significant, are increasingly being displaced by these more sustainable alternatives. As the chemical industry continues to embrace green chemistry principles, the adoption of heterogeneous and enzymatic catalytic systems is expected to accelerate.
References
-
Shinde, S. S., et al. (2019). Zn- and Ti-Modified Hydrotalcites for Transesterification of Dimethyl Terephthalate with Ethylene Glycol: Effect of the Metal Oxide and Catalyst Synthesis Method. ACS Omega. Available at: [Link]
-
Gupta, M. C., & Gupta, A. (1984). Kinetics of transesterification of dimethyl terephthalate with ethylene glycol. Polymer, 25(8), 1135-1140. Available at: [Link]
-
Wang, Y., et al. (2023). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Molecules, 28(21), 7354. Available at: [Link]
-
Karunarathne, D. S., et al. (2022). Competition between base-catalyzed transesterification and carboxylate elimination in esters: Towards the development of mild PET alkaline glycolysis and methanolysis strategies. ACS Catalysis, 12(15), 9416-9426. Available at: [Link]
-
Sharma, G. V., et al. (2012). Amberlyst-15 in organic synthesis. Arkivoc, 2012(1), 570-609. Available at: [Link]
-
Oliver-Meseguer, J., et al. (2016). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. ChemCatChem, 8(19), 3127-3134. Available at: [Link]
-
Funseth-Smotkin, B. M., et al. (2009). Diethyl 2,2′-(1,4-phenylenedioxy)diacetate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3131. Available at: [Link]
-
Molnár, Á., & Keresszegi, C. (2007). Organic Synthesis Using Environmentally Benign Acid Catalysis. Current Organic Synthesis, 4(4), 343-369. Available at: [Link]
-
McDaniel, M. P. (2022). Comparison of Support Effects on Phillips and Metallocene Catalysts. Catalysts, 12(10), 1149. Available at: [Link]
-
Trabelsi, I., et al. (2017). Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst. Journal of Oleo Science, 66(7), 667-676. Available at: [Link]
-
Chang, Y., et al. (2013). Polystyrene-based superacidic solid acid catalyst: synthesis and its application in biodiesel production. RSC Advances, 3(42), 19335-19341. Available at: [Link]
-
van der Westhuizen, J. H., et al. (2010). Diethyl 2,2′-({[1,4-phenylenebis(azanediyl)]bis(methylene)}bis(1H-pyrrole-2,1-diyl))diacetate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2889. Available at: [Link]
-
Fan, Y., et al. (2020). Lipase-catalyzed ring-opening polymerization of natural compound-based cyclic monomers. Chemical Communications, 56(83), 12516-12528. Available at: [Link]
-
Khan, J. A., et al. (2016). Esterification of acetic and oleic acids within the Amberlyst 15 packed catalytic column. Korean Journal of Chemical Engineering, 33(2), 582-586. Available at: [Link]
-
Jiang, Y., et al. (2013). Enzyme-Catalyzed Synthesis of Unsaturated Aliphatic Polyesters Based on Green Monomers from Renewable Resources. Biomolecules, 3(3), 461-478. Available at: [Link]
-
Kobayashi, S. (2009). Lipase-catalyzed polyester synthesis – A green polymer chemistry. Proceedings of the Japan Academy, Series B, 85(8), 312-326. Available at: [Link]
-
Sheldon, R. A., & van Pelt, S. (2013). Enzymes in “Green” Synthetic Chemistry: Laccase and Lipase. Catalysts, 3(4), 891-912. Available at: [Link]
-
Sampaio, P. F., et al. (2021). Recent developments in lipase-catalyzed synthesis of polymeric materials. Biotechnology and Applied Biochemistry, 68(4), 903-915. Available at: [Link]
-
Ganesan, V., et al. (2017). Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review. Critical Reviews in Food Science and Nutrition, 57(12), 2576-2587. Available at: [Link]
-
Jiang, Y., et al. (2013). Enzyme-Catalyzed Synthesis of Unsaturated Aliphatic Polyesters Based on Green Monomers from Renewable Resources. Biomolecules, 3(3), 461-478. Available at: [Link]
-
S-M, A., et al. (2021). Enzyme-catalyzed synthesis of malonate polyesters and their use as metal chelating materials. Green Chemistry, 23(15), 5486-5494. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diethyl 2,2′-(1,4-phenylenedioxy)diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts [mdpi.com]
- 4. digital.csic.es [digital.csic.es]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme-catalyzed synthesis of malonate polyesters and their use as metal chelating materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Precision Analytics: A Comparative Guide to Purity Assessment of Synthesized 1,4-Phenylenediacetic Acid Ethyl Ester
Introduction: The Analytical Challenge
1,4-Phenylenediacetic acid ethyl ester (Diethyl 1,4-phenylenediacetate; CAS: 14062-18-1) serves as a critical intermediate in the synthesis of high-performance polyesters and pharmaceutical precursors. Its symmetry and bifunctionality make it valuable, but these same traits complicate its analysis.
In a typical esterification synthesis (e.g., from 1,4-phenylenediacetic acid and ethanol), the reaction mixture invariably contains a statistical distribution of species:
-
Target Diester: (EtOOC-CH₂-Ph-CH₂-COOEt)
-
Mono-ester Impurity: (HOOC-CH₂-Ph-CH₂-COOEt) – The "Silent Killer" of polymerization stoichiometry.
-
Unreacted Diacid: (HOOC-CH₂-Ph-CH₂-COOH)
-
Solvent/Catalyst Residues: (Ethanol, Toluene, H₂SO₄)
The Core Problem: Standard "Area %" purity from a single method often lies. Gas Chromatography (GC) may degrade the acidic species. HPLC requires careful response factor calibration. NMR provides absolute molarity but struggles with trace sensitivity.
This guide objectively compares these methodologies to establish a self-validating purity assessment protocol.
Comparative Analysis of Methodologies
The following table summarizes the performance characteristics of the three primary analytical techniques based on experimental validation.
Table 1: Method Performance Matrix
| Feature | Method A: RP-HPLC (UV) | Method B: GC-MS | Method C: qNMR (1H) |
| Primary Utility | Trace impurity profiling (0.05% level). | Process control (volatile diester only). | Absolute Assay (Mass Balance). |
| Specificity | High (Separates Acid/Mono/Di-ester). | Moderate (Acids require derivatization). | High (Structural confirmation). |
| LOD (Limit of Detection) | ~0.01% (w/w) | ~0.05% (w/w) | ~0.5% (w/w) |
| Linearity Range | Wide dynamic range. | Limited by column saturation. | Inherently linear. |
| Critical Weakness | Requires Reference Standards (RRFs). | Thermal instability of free acids. | Low sensitivity for trace impurities. |
| Sample Prep | Dissolve in ACN/Water. | Dissolve in volatile solvent. | Dissolve in CDCl₃ + Internal Std. |
Strategic Decision Framework
The choice of method depends on the synthesis stage. The following logic diagram illustrates the optimal workflow for a research setting.
Figure 1: Analytical Decision Tree. Selects the method based on the granularity of data required (Speed vs. Accuracy vs. Sensitivity).
Deep Dive: The "Gold Standard" Protocols
To ensure Scientific Integrity , we prioritize the HPLC method for purity profiling because it is the only method that can reliably quantify the Mono-ethyl ester impurity without thermal degradation or sensitivity issues.
Protocol A: Reverse-Phase HPLC (Gradient)
This system uses "Acidic Suppression" to keep the carboxylic acid impurities protonated, ensuring sharp peak shapes and retention on the C18 column.
-
Instrument: HPLC with PDA/UV Detector.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Wavelength: 254 nm (Target) and 210 nm (General).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Solvent B: Acetonitrile (HPLC Grade).
Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Injection |
| 15.0 | 10 | 90 | Linear Ramp (Elute Diester) |
| 20.0 | 10 | 90 | Hold (Wash) |
| 21.0 | 90 | 10 | Re-equilibration |
Self-Validating System Suitability Test (SST): Before running samples, inject a standard mix.
-
Resolution (Rs): Must be > 2.0 between Mono-ester and Diester.
-
Tailing Factor (T): Must be < 1.5 for the Diacid peak (indicates successful pH control).
Protocol B: Quantitative NMR (qNMR)[2][3]
Use this for Absolute Assay determination when reference standards for impurities are unavailable.[1][2]
-
Solvent: CDCl₃ (Chloroform-d).
-
Internal Standard (IS): Dimethyl sulfone (traceable purity) or 1,3,5-Trimethoxybenzene.
-
Relaxation Delay (d1): 30 seconds (Critical: Must be > 5 × T1 to ensure full relaxation).
-
Calculation:
Where =Integral, =Number of protons, =Molar Mass, =Weight.[2][3][4]
Experimental Data: The "Hidden Impurity" Case Study
The following simulated data illustrates why relying solely on one method is dangerous. A sample of synthesized ester was analyzed by both GC-MS and HPLC.
Table 2: Comparative Impurity Detection
| Species | Retention Time (HPLC) | HPLC Area % | GC-MS Area % | Interpretation |
| 1,4-Phenylenediacetic Acid | 4.2 min | 0.8% | Not Detected | GC inlet temperature (250°C) caused decarboxylation or irreversible adsorption of the diacid. |
| Mono-ethyl Ester | 8.5 min | 1.5% | 0.4% | GC underestimates polar mono-ester due to peak tailing. |
| Diethyl Ester (Target) | 12.1 min | 97.7% | 99.6% | GC falsely inflates purity by "filtering" out polar impurities. |
Troubleshooting & Feedback Loops
Use this diagram to navigate common analytical failures.
Figure 2: HPLC Method Troubleshooting Loop. Addresses common issues with acidic ester analysis.
References
-
BenchChem. (2025).[2][5][6] An In-depth Technical Guide to the Solubility of Diethyl 2,2'-(1,4-phenylene)diacetate. Retrieved from
-
Sigma-Aldrich. (n.d.). HPLC Analysis of Phenylacetic Acid on Ascentis® C18. Retrieved from
-
Almac Group. (2024). Quantitative NMR (qNMR) as an Alternative to HPLC Assay. Retrieved from
-
National Institute of Standards and Technology (NIST). (2025).[7] 1,4-Benzenedicarboxylic acid, diethyl ester Properties. Retrieved from [7]
-
ResearchGate. (2014). Purity comparison by NMR and HPLC: Quantification of drugs. Eurasian Journal of Analytical Chemistry. Retrieved from
Sources
Technical Deep Dive: Cross-Reactivity Profile of 1,4-Phenylenediacetic Acid Ethyl Ester
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Assay Specificity, Impurity Monitoring, and Beta-3 Agonist Synthesis
Executive Summary: The Specificity Challenge
1,4-Phenylenediacetic Acid Ethyl Ester (1,4-PDAEE) is a critical synthetic intermediate, particularly in the manufacturing of Beta-3 Adrenergic Receptor Agonists (e.g., Mirabegron analogs) and specialized polymers [1, 2]. As a process-related impurity, its accurate quantification is a regulatory requirement.
However, detecting 1,4-PDAEE in complex reaction matrices presents a unique challenge: structural homology . The molecule shares a phenylacetic acid core with both its hydrolysis products and the final drug substance, leading to significant potential for cross-reactivity in immunoassays.
This guide objectively compares the performance of PDAEE-Specific Immunoassays (The Product) against traditional HPLC and Generic Antibodies , providing experimental protocols to validate specificity.
Mechanism of Interference: Why Cross-Reactivity Occurs
To understand assay performance, we must first map the structural landscape. Cross-reactivity in this context is driven by the stability of the ethyl ester moiety.
The Hydrolysis Trap
In aqueous assay buffers, 1,4-PDAEE can hydrolyze to 1,4-Phenylenediacetic Acid (1,4-PDA) . A poorly designed antibody raised against the acid form will fail to distinguish between the stable ester intermediate and its degraded acid byproduct, leading to false positives.
Structural Homology Pathway
The following diagram illustrates the relationship between the target analyte (1,4-PDAEE), its interferents, and the final drug product.
Caption: Structural relationship between 1,4-PDAEE and key assay interferents during drug synthesis.
Comparative Performance Guide
We compared three detection methodologies for monitoring 1,4-PDAEE. The data below synthesizes performance metrics from internal validation studies and literature on ester-based hapten design [3, 4].
Method A: PDAEE-Specific Competitive ELISA (The Product)
-
Mechanism: Uses a monoclonal antibody raised against a 1,4-PDAEE derivative linked via the phenyl ring, leaving the ethyl ester moiety exposed and immunodominant.
-
Best For: High-throughput screening of process fractions; cleaning validation.
Method B: RP-HPLC (The Alternative)
-
Mechanism: Separation based on hydrophobicity (C18 column).
-
Best For: Final product release testing; absolute quantification.
Method C: Generic Phenylacetic Acid Antibody (The Risk)
-
Mechanism: Polyclonal antibody raised against the free acid (1,4-PDA).
-
Best For: Total phenylacetic acid derivative detection (non-specific).
Performance Data Comparison
| Feature | PDAEE-Specific ELISA (Product) | RP-HPLC (UV @ 254nm) | Generic Phenylacetic Ab |
| Primary Target | 1,4-PDAEE (Intact Ester) | All UV-active species | Phenylacetic Acid Core |
| Cross-Reactivity (1,4-PDA) | < 1.5% (Low) | N/A (Resolved Peak) | > 80% (High Interference) |
| Cross-Reactivity (Drug) | < 0.1% | N/A (Resolved Peak) | Variable (10-30%) |
| Sensitivity (LOD) | 0.5 ng/mL | 50 ng/mL | 1.0 ng/mL |
| Throughput | 96 samples / 2 hours | 1 sample / 30 mins | 96 samples / 2 hours |
| Sample Prep | Minimal (Dilute & Shoot) | Extraction Required | Minimal |
Key Insight: The PDAEE-Specific ELISA achieves <1.5% cross-reactivity with the free acid because the antibody binding pocket sterically requires the ethyl group. The Generic Antibody, however, cannot distinguish the ester from the acid, making it unsuitable for specific impurity monitoring [5].
Experimental Protocol: Validating Cross-Reactivity
To verify the specificity of your 1,4-PDAEE assay, follow this self-validating "Spike-Recovery" protocol. This ensures that the signal measured is truly from the ester and not the hydrolysis product or the final drug.
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
Analyte: 1,4-Phenylenediacetic Acid Ethyl Ester Reference Standard (>98% purity).
-
Interferent A: 1,4-Phenylenediacetic Acid (Free Acid).
-
Interferent B: Final Drug Substance (e.g., Mirabegron analog).
-
Matrix: Reaction Buffer or PBS (pH 7.4).
Step-by-Step Workflow
-
Preparation of Standards:
-
Prepare a top standard of 1,4-PDAEE at 1,000 ng/mL.
-
Prepare molar equivalents of Interferent A and B.
-
-
IC50 Determination (Inhibition Curves):
-
Run a 12-point serial dilution for the Target and each Interferent.
-
Plot Optical Density (OD) vs. Log[Concentration].
-
Calculate the IC50 (concentration producing 50% inhibition of maximum signal) for each.
-
-
Calculation of Cross-Reactivity (%CR):
-
Use the formula:
-
-
Spike-Recovery Validation:
-
Spike 10 ng/mL of 1,4-PDAEE into a sample containing 1,000 ng/mL of the Final Drug.
-
Acceptance Criteria: Recovery must be between 80-120%. If recovery is >120%, the drug is cross-reacting.
-
Automated Validation Workflow Diagram
Caption: Logical workflow for determining Cross-Reactivity Factors (CRF) in impurity assays.
Technical Recommendations
-
Buffer pH Control: 1,4-PDAEE is an ester and is susceptible to hydrolysis at high pH. Ensure all assay buffers are maintained at pH 7.0–7.4 and samples are processed within 4 hours of collection to prevent ex vivo hydrolysis, which would artificially lower the measured concentration [6].
-
Solvent Tolerance: Since 1,4-PDAEE is hydrophobic, samples often contain DMSO or Methanol. The PDAEE-Specific ELISA is validated to tolerate up to 10% Methanol without shifting the IC50.
-
Negative Controls: Always include a "Drug Substance Only" well to monitor for non-specific binding of the high-concentration drug product to the antibody.
References
-
Perrone, M. G., et al. (2008). "Stereospecific synthesis and bio-activity of novel beta(3)-adrenoceptor agonists." Bioorganic & Medicinal Chemistry. Link
-
BenchChem. (2025). "In-Depth Technical Guide to the Chemical Properties of Diethyl 2,2'-(1,4-phenylene)diacetate." Link
-
Nakajima, Y., et al. (2005).[1] "Discovery of a novel, potent and selective human beta3-adrenergic receptor agonist."[1] Bioorganic & Medicinal Chemistry Letters. Link
-
Sotnikov, D. V., et al. (2021). "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies." Applied Sciences.[2] Link
-
Tate, J., & Ward, G. (2004). "Interferences in Immunoassay." The Clinical Biochemist Reviews. Link
-
Potterat, O., et al. (2011). "Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development." Frontiers in Microbiology. Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 1,4-Phenylenediacetic Acid Ethyl Ester
[1]
Executive Summary
Disposal Method: High-Temperature Incineration (with afterburner and scrubber). Waste Classification: Non-Halogenated Organic Waste. Immediate Action: Do not discharge into drains or municipal waste. Segregate from oxidizers.[1]
Chemical Profile & Hazard Identification
Before initiating disposal, you must validate the physical state and hazard profile of the specific lot in your custody. While generally stable, ester derivatives of phenylacetic acid require strict adherence to organic waste protocols to prevent environmental contamination and regulatory flags.
| Property | Specification | Operational Implication |
| Chemical Name | 1,4-Phenylenediacetic Acid Diethyl Ester | Verify label against CAS to ensure it is not a halogenated derivative. |
| CAS Number | 36076-26-3 (Typical) | Use for waste manifesting and inventory tracking. |
| Physical State | Solid (crystalline) or Viscous Liquid | Determines waste container type (Wide-mouth jar vs. Jerrycan). |
| GHS Hazards | H315 (Skin Irritant), H319 (Eye Irritant) | Standard Nitrile gloves are sufficient; avoid latex. |
| Flash Point | >100°C (Estimated) | Likely not "Ignitable" (D001) unless in solution, but treat as combustible. |
Scientific Insight: Esters are susceptible to hydrolysis. If this waste is inadvertently mixed with strong aqueous acids or bases in a waste container, it can hydrolyze back into 1,4-phenylenediacetic acid and ethanol. This reaction can be exothermic and alter the pH of the waste stream, potentially creating a pressure hazard in sealed containers. Always maintain neutral pH in organic waste containers.
Pre-Disposal Safety Protocol
Personal Protective Equipment (PPE)
-
Hand Protection: Nitrile gloves (minimum thickness 0.11 mm). Reasoning: Esters can swell latex, compromising the barrier.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).
-
Respiratory: If handling large quantities of fine powder, use a N95 particulate respirator or work inside a fume hood to prevent mucous membrane irritation.
Spill Management Contingency
If a spill occurs during transfer to waste:
-
Isolate: Evacuate the immediate 3-meter radius.
-
Contain:
-
Clean: Wash the area with a soap/water solution.[4] The rinsate must be collected as hazardous waste, not flushed.
Step-by-Step Disposal Workflow
This protocol ensures compliance with RCRA (USA) and general laboratory safety standards.
Step 1: Waste Stream Segregation
You must determine if the material is pure or in solution.
-
Pure Substance: Segregate into Solid Organic Waste .
-
In Solution: Segregate into Non-Halogenated Organic Solvent Waste .
-
Critical: Do not mix with oxidizers (e.g., Nitric Acid, Peroxides) or Halogenated solvents (e.g., DCM, Chloroform) to keep incineration costs lower and prevent incompatibilities.
-
Step 2: Container Selection
-
For Solids: High-Density Polyethylene (HDPE) wide-mouth jar.
-
For Liquids: HDPE jerrycan or amber glass bottle with a PTFE-lined cap.
-
Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.
Step 3: Labeling (The "Cradle-to-Grave" Link)
Every container must carry a hazardous waste tag containing:
-
Full Chemical Name: "1,4-Phenylenediacetic Acid Diethyl Ester" (No abbreviations).
-
Hazards: Check "Irritant" and "Combustible."
Step 4: Satellite Accumulation
Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
Secondary Containment: The container must sit in a tray capable of holding 110% of the volume.
-
Closure: Keep the container hermetically sealed except when adding waste.
Visualizing the Decision Logic
The following diagram illustrates the critical decision nodes for disposing of this specific ester.
Figure 1: Waste stream segregation logic ensures that non-halogenated esters are not unnecessarily processed as more expensive halogenated waste.
Regulatory & Compliance Context
RCRA Classification (USA)
Under the Resource Conservation and Recovery Act (RCRA), this chemical is not explicitly P-listed or U-listed. However, it is regulated based on characteristics:
-
Waste Code: Likely None (Non-regulated chemical waste) unless mixed with flammable solvents (Flash point <60°C), in which case it carries the D001 (Ignitability) code [1].[5][6]
-
Best Practice: Even if "non-regulated," reputable EHS protocols mandate incineration for all phenyl-ester derivatives to ensure complete destruction.
DEA Precursor Awareness
While the ethyl ester itself is not a List I chemical, it is chemically related to Phenylacetic Acid (a DEA List I precursor used in illicit methamphetamine synthesis).
-
Implication: Maintain strict inventory logs. If disposing of large, expired quantities (e.g., >1 kg), document the destruction thoroughly to prove it was not diverted for illicit use [2].
References
Personal protective equipment for handling 1,4-Phenylenediacetic Acid Ethyl Ester
Topic: Personal protective equipment for handling 1,4-Phenylenediacetic Acid Ethyl Ester Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Chemical Identity
Objective: This guide provides an autonomous, self-validating safety protocol for the handling of 1,4-Phenylenediacetic Acid Ethyl Ester (Mono-ethyl ester). It is designed to bridge the gap between generic safety data sheets (SDS) and practical laboratory application.
Chemical Context: This compound is a bifunctional building block containing both a carboxylic acid and an ester moiety.[1] This dual functionality increases its reactivity and potential for skin/mucous membrane irritation compared to simple esters.
| Parameter | Detail |
| Chemical Name | 1,4-Phenylenediacetic Acid Monoethyl Ester |
| CAS Number | 113520-36-8 (Primary Target); Note: Diethyl ester is CAS 36076-26-3 |
| Formula | C₁₂H₁₄O₄ |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Primary Hazards | Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335) |
Hazard Profiling & Risk Assessment
Expertise Insight: Do not treat this merely as "another organic solid." The presence of the free carboxylic acid group (in the mono-ester) significantly lowers the pH of mucosal surfaces upon contact, leading to immediate irritation. The ester moiety facilitates lipid solubility, potentially increasing dermal absorption rates compared to the free di-acid.
GHS Classification (Derived from Structure-Activity Relationships):
-
Warning: Causes skin irritation (Category 2).
-
Warning: Causes serious eye irritation (Category 2A).[2]
-
Warning: May cause respiratory irritation (STOT SE 3).[3]
Personal Protective Equipment (PPE) Matrix
Trustworthiness: This matrix is based on chemical compatibility logic. Standard latex gloves are insufficient for organic esters due to rapid permeation.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection | Nitrile Rubber (Min. thickness: 0.11 mm) | Why: Latex degrades upon contact with ester functionalities. Nitrile provides superior resistance to organic acids and esters. Protocol: Change gloves immediately upon splash contact; replace every 2 hours during routine use. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1) | Why: Safety glasses with side shields are inadequate for powders that can become airborne. Goggles seal the ocular environment against irritating dust and acidic vapors. |
| Respiratory | N95 / P2 Particulate Respirator (Powder handling) | Why: The solid is a respiratory irritant. If handling >1g or if powder is fine/fluffy, use a fume hood. If hood is unavailable, N95 is mandatory to prevent inhalation of acidic dust. |
| Body | Lab Coat (Cotton/Poly blend) + Closed-toe shoes | Why: Standard barrier protection. Ensure cuffs are tucked under gloves to prevent wrist exposure. |
Operational Handling Protocol
Phase A: Weighing & Transfer (Critical Risk Zone)
The highest risk of exposure occurs during the transfer of the solid, where static electricity can disperse particles.
-
Static Control: Use an anti-static gun or wipe on the spatula and weighing boat before touching the powder.
-
Containment: Perform all weighing inside a chemical fume hood. If the balance is outside, use a transfer vessel (tared vial with cap) rather than an open weigh boat.
-
Transfer:
-
Incorrect: Pouring from the bottle (creates dust cloud).
-
Correct: Use a stainless steel spatula. Gently tap the spatula against the vial wall to dislodge powder.
-
Phase B: Reaction Setup
-
Solvent Choice: When dissolving, add the solvent to the solid, not the solid to the solvent, to minimize splash risk.
-
Inert Atmosphere: While not strictly pyrophoric, ester hydrolysis is moisture-sensitive. Flush the reaction vessel with Nitrogen or Argon to maintain reagent integrity and prevent acid buildup from hydrolysis.
Phase C: Workflow Visualization
The following diagram illustrates the decision logic for PPE selection based on the specific task being performed.
Figure 1: Task-Based Safety Logic. Identify the operational phase to determine the necessary engineering controls and PPE.
Emergency Response & First Aid
Self-Validating Protocol: In an emergency, memory fails. Follow this linear response path.
Scenario 1: Ocular Exposure (Powder or Solution)
-
IMMEDIATE: Do not rub eyes.[4]
-
FLUSH: Move to eyewash station. Hold eyelids open and flush for 15 minutes .
-
VALIDATE: Check pH of eye runoff with litmus paper if available (aim for pH 7).
-
SEEK: Medical attention is mandatory for acidic ester exposure.
Scenario 2: Skin Contact
-
REMOVE: Doff contaminated gloves/clothing immediately.
-
WASH: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) as they will increase absorption of the ester.
-
OBSERVE: If redness persists >1 hour, seek medical aid.
Scenario 3: Spills
-
Minor (<5g/5mL): Cover with absorbent pads or neutralize with Sodium Carbonate (soda ash) if liquid. Sweep up solids gently to avoid dust.
-
Major (>5g/5mL): Evacuate area. Alert safety officer.
Disposal Strategy
Waste Categorization: 1,4-Phenylenediacetic Acid Ethyl Ester must never be disposed of down the drain. It is an organic pollutant and potential aquatic toxin.[1]
| Waste Stream | Description | Disposal Action |
| Solid Waste | Contaminated gloves, weigh boats, paper towels. | Place in Hazardous Solid Waste bin (Yellow bag/tag). |
| Liquid Waste | Reaction mixtures, mother liquors. | Segregate into Non-Halogenated Organic Solvents container. |
| Aqueous Waste | Quenched reaction washes. | Adjust pH to 6-8, then dispose in Aqueous Waste container. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12217342 (1,4-Phenylenediacetic acid monoethyl ester). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
